5'-O-DMT-N2-DMF-dG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C34H36N6O6 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,29+/m0/s1 |
InChI Key |
YTRIMRXIMVGPAL-ZGIBFIJWSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5'-O-DMT-N2-DMF-dG for Researchers and Drug Development Professionals
Introduction: 5'-O-DMT-N2-DMF-dG, scientifically known as 5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a critical building block in the chemical synthesis of oligonucleotides. This modified deoxyguanosine phosphoramidite (B1245037) is extensively utilized in solid-phase synthesis to incorporate deoxyguanosine into a growing DNA chain. Its key features include a 5'-O-DMT group for selective deprotection, a fast-cleaving N2-DMF protecting group for the exocyclic amine of guanine (B1146940), and a 3'-phosphoramidite moiety for efficient coupling. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visual workflows to aid researchers and professionals in drug development and other molecular biology applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C43H53N8O7P | [][2][3] |
| Molecular Weight | 824.92 g/mol | [][2][3] |
| Purity | ≥98% by HPLC | [] |
| Appearance | White to off-white powder | [] |
| CAS Number | 330628-04-1 | [][3] |
| Storage Conditions | -20°C, under inert gas | [][4] |
| Typical Coupling Efficiency | >99% | [5][6] |
| Theoretical Yield (for a 20-mer) | ~81.8% (assuming 99% avg. coupling efficiency) | [7][8] |
| Extinction Coefficient (ε260 of dG) | 12,010 L/(mol·cm) | [9] |
Experimental Protocols
The use of this compound is central to automated solid-phase oligonucleotide synthesis. The following protocols detail the key experimental stages.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in the phosphoramidite-based synthesis cycle for adding one this compound nucleotide to a growing oligonucleotide chain attached to a solid support (e.g., Controlled Pore Glass - CPG).
1. Deblocking (Detritylation):
-
Objective: To remove the acid-labile 5'-O-DMT protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-reactive solvent like Dichloromethane (DCM) or Toluene.
-
Procedure:
-
The synthesis column containing the solid support-bound oligonucleotide is washed with anhydrous acetonitrile (B52724).
-
The deblocking solution is passed through the column for a specified time (typically 60-180 seconds).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.
-
2. Coupling:
-
Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the 3'-phosphoramidite of the incoming this compound monomer.
-
Reagents:
-
This compound phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile or 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a defined period (coupling time), typically 30-180 seconds. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the nucleophilic attack by the 5'-hydroxyl group.
-
The column is washed with anhydrous acetonitrile to remove unreacted reagents.
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Capping Reagent B: 16% N-Methylimidazole (NMI) in THF or acetonitrile.
-
-
Procedure:
-
Capping reagents A and B are mixed and delivered to the synthesis column.
-
The acetylation reaction is allowed to proceed for a short period (typically 30-60 seconds).
-
The column is washed with anhydrous acetonitrile.
-
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.
-
Reagent: 0.02-0.05 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure:
-
The oxidizing solution is passed through the synthesis column.
-
The oxidation reaction is rapid, typically completing within 30-60 seconds.
-
The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The N2-DMF group on guanine is particularly labile, allowing for rapid deprotection.
-
Objective: To cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups and the N2-DMF base protecting groups.
-
Reagent: AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine).
-
Procedure:
-
The solid support is transferred from the synthesis column to a screw-cap vial.
-
AMA solution is added to the vial to completely submerge the support.
-
The vial is tightly sealed and heated at 65°C for 10-15 minutes.
-
The vial is cooled to room temperature, and the supernatant containing the cleaved and deprotected oligonucleotide is carefully transferred to a new tube.
-
The support is washed with nuclease-free water, and the wash is combined with the supernatant.
-
The solution is then typically dried down in a vacuum concentrator. The resulting oligonucleotide pellet is ready for purification (e.g., by HPLC or PAGE).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows in the utilization of this compound.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: A streamlined workflow from oligonucleotide synthesis to the final purified product.
References
- 2. hongene.com [hongene.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite | 330628-04-1 | PD09309 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. 5'-DMT-dG (dmf)-Suc-CPG Column | LGC, Biosearch Technologies [biosearchtech.com]
An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG and its Role in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-N2-DMF-dG, a critical building block in the chemical synthesis of DNA. This document will delve into the specifics of both the protected deoxynucleoside and its phosphoramidite (B1245037) derivative, offering detailed data, experimental protocols, and workflow visualizations to aid researchers in their work.
Chemical Structure and Properties
This compound, more formally known as 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine, is a chemically modified version of the natural deoxynucleoside, deoxyguanosine. The modifications, a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a dimethylformamidine (DMF) group at the N2 position of the guanine (B1146940) base, are crucial for its application in solid-phase oligonucleotide synthesis.
The DMT group is an acid-labile protecting group for the 5'-hydroxyl function, preventing unwanted reactions during the synthesis cycle. Its bulky nature also provides steric hindrance.[1] The DMF group protects the exocyclic amine of guanine, preventing side reactions during the phosphoramidite coupling steps.[2]
For its primary application in oligonucleotide synthesis, this compound is converted into a phosphoramidite derivative, typically 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-CE phosphoramidite. This derivative carries the reactive phosphoramidite moiety at the 3'-hydroxyl position, enabling its sequential addition to a growing oligonucleotide chain.[3]
Below is a visual representation of the chemical structure of 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-CE phosphoramidite:
Quantitative Data
The following tables summarize the key quantitative data for both the protected deoxynucleoside and its phosphoramidite derivative.
Table 1: Properties of 5'-O-DMT-N2-DMF-2'-deoxyguanosine
| Property | Value |
| Chemical Formula | C34H36N6O6 |
| Molecular Weight | 624.7 g/mol |
| CAS Number | 40094-22-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO.[4] |
| Storage | 2-8°C, protected from moisture and light.[5] |
Table 2: Properties of 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-CE Phosphoramidite
| Property | Value |
| Chemical Formula | C43H53N8O7P |
| Molecular Weight | 824.9 g/mol [3] |
| CAS Number | 330628-04-1[3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in acetonitrile (B52724). |
| Storage | -20°C under an inert atmosphere.[3] |
Experimental Protocols
The primary experimental application of this compound is in solid-phase oligonucleotide synthesis using the phosphoramidite method. This process is cyclical, with each cycle resulting in the addition of one nucleotide to the growing chain.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is typically performed on an automated DNA synthesizer. The following is a generalized protocol for a single coupling cycle.
Materials:
-
This compound-3'-CE phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping solution B (e.g., N-methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile for washing
Protocol Steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. The deblocking solution is passed through the synthesis column. The resulting orange-colored trityl cation is monitored to determine the coupling efficiency of the previous cycle.[6]
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and any residual water.
-
Coupling: The this compound phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[7] Coupling times are typically short, on the order of seconds to a few minutes.[7]
-
Capping: To prevent the elongation of sequences that failed to couple, a capping step is performed. The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[5]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[7]
-
Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Protocol Steps:
-
Cleavage from Support: The solid support is treated with a cleavage reagent, typically concentrated ammonium (B1175870) hydroxide, to cleave the ester linkage holding the oligonucleotide to the support.
-
Base Deprotection: The same cleavage reagent also removes the protecting groups from the nucleotide bases. The DMF group on guanine is relatively labile and is typically removed by treatment with concentrated ammonia (B1221849) at elevated temperatures (e.g., 55°C for 2-8 hours).[2][8]
-
Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are also removed during the ammonia treatment via β-elimination.[5]
-
Purification: The final deprotected oligonucleotide is then purified, commonly by high-performance liquid chromatography (HPLC).
Role in Signaling Pathways and Drug Development
It is important for researchers to understand that this compound is a synthetic building block and is not directly involved in biological signaling pathways. Its significance lies in its enabling role for the synthesis of custom DNA sequences that are used to study, target, or manipulate signaling pathways.
Applications in Research and Drug Development:
-
Antisense Oligonucleotides: Synthetic oligonucleotides can be designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of proteins involved in disease-related signaling pathways.
-
siRNA and shRNA: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) can be synthesized to induce gene silencing through the RNA interference (RNAi) pathway, effectively knocking down the expression of key signaling proteins.
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to various molecular targets, including proteins involved in signaling cascades, thereby modulating their activity.
-
Diagnostic Probes: Labeled oligonucleotides are synthesized for use as probes in techniques such as polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarrays to detect and quantify nucleic acids associated with specific signaling states or diseases.
The use of the DMF protecting group for guanosine (B1672433) is particularly advantageous as it is more labile than the traditional isobutyryl (iBu) group, allowing for milder deprotection conditions.[2][8] This is beneficial for the synthesis of oligonucleotides containing sensitive modifications or labels that might be degraded under harsh deprotection conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. atdbio.com [atdbio.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. digital.csic.es [digital.csic.es]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate landscape of synthetic biology and therapeutic drug development, the precise chemical synthesis of oligonucleotides is a foundational pillar. The phosphoramidite (B1245037) method, the gold standard for this process, relies on a series of meticulously controlled chemical reactions. Central to the success and fidelity of this synthesis is the 4,4'-dimethoxytrityl (DMT) group, a protecting group of unparalleled importance. This technical guide provides an in-depth exploration of the pivotal role of the DMT group in oligonucleotide synthesis. We will delve into its chemical properties, the mechanics of its application and removal, its critical function in ensuring high synthesis yields, and the associated experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry that underpins modern oligonucleotide synthesis.
The Core Function of the DMT Protecting Group
The primary and most critical role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1] This protection is fundamental to the directional and sequential addition of nucleotides, which occurs in the 3' to 5' direction during solid-phase oligonucleotide synthesis.[1] By "capping" the 5' end, the DMT group serves several key functions:
-
Prevents Undesirable Side Reactions: It blocks the 5'-hydroxyl group to prevent self-polymerization of nucleoside phosphoramidites during the coupling step.[1][2]
-
Enforces Directionality: It ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[3]
-
Facilitates Monitoring: The release of the DMT group in each cycle provides a real-time quantitative measure of the coupling efficiency.[4][5]
The selection of the DMT group for this role is attributed to a unique combination of its chemical and physical properties.
Key Properties of the DMT Group
-
Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property crucial for the cyclical nature of the synthesis process.[1]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.[1][3]
-
Stability of the DMT Cation: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation).[1][6] This cation's stability is due to the extensive delocalization of the positive charge across the three phenyl rings.[7] The intense color of this cation allows for spectrophotometric monitoring of its release, which directly correlates with the coupling efficiency of the previous cycle.[4]
The Oligonucleotide Synthesis Cycle: A Symphony of Chemical Reactions
Oligonucleotide synthesis via the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to the first step of each cycle.
The Four Steps of the Synthesis Cycle
The synthesis of an oligonucleotide is a carefully orchestrated sequence of four chemical reactions:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) or toluene.[8] This step exposes a free 5'-hydroxyl group, making it available for the subsequent coupling reaction.[2] The orange-colored DMT cation is washed away and can be collected for quantification.[8]
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated and delivered to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[5] This step is crucial for the purity of the final oligonucleotide product.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester. This completes the addition of one nucleotide, and the cycle can be repeated, starting with the detritylation of the newly added nucleotide.
Below is a diagram illustrating the logical flow of the solid-phase oligonucleotide synthesis cycle.
The Chemistry of Detritylation
The detritylation step is a critical juncture in the synthesis cycle. The efficiency and fidelity of this step directly impact the overall yield and purity of the final oligonucleotide.
Mechanism of Acid-Catalyzed Detritylation
The removal of the DMT group is an acid-catalyzed process.[7] The reaction is initiated by the protonation of the ether oxygen atom of the DMT ether by an acid, such as TCA or DCA.[7] This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a free 5'-hydroxyl group on the nucleoside and the highly stable DMT carbocation.
The following diagram illustrates the general mechanism of acid-catalyzed detritylation.
Detritylation Reagents and Considerations
The choice of detritylating agent is a balance between achieving rapid and complete DMT removal while minimizing acid-induced side reactions, most notably depurination.[8][9]
| Reagent | Concentration | pKa | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | 2-3% in DCM | ~0.7 | Fast and efficient detritylation.[8][9] | Strong acidity can lead to significant depurination, especially with prolonged exposure.[9][10] |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Milder acid, resulting in lower rates of depurination.[9][10] | Slower detritylation kinetics compared to TCA.[9] |
Table 1: Comparison of Common Detritylating Agents.
Prolonged exposure to strong acids can lead to the cleavage of the glycosidic bond, particularly in purine (B94841) nucleosides (depurination), which can result in chain cleavage during the final deprotection step.[9][11] Therefore, the detritylation step must be carefully optimized to ensure complete DMT removal while minimizing the contact time with the acid.[2]
Quantitative Monitoring of Synthesis Efficiency
A key advantage of using the DMT protecting group is the ability to monitor the efficiency of each coupling step in real-time.[4] This is achieved by measuring the amount of DMT cation released during the detritylation step.
The bright orange DMT cation has a strong absorbance in the visible spectrum, with a maximum absorbance at approximately 495 nm.[4][5] By measuring the absorbance of the collected detritylation solution, the amount of DMT cation can be quantified using the Beer-Lambert law.
Equation 1: Calculation of Resin Loading
Loading = (A495 / ε495) × V × (1/f)
Where:
-
A495 is the absorbance at 495 nm.
-
ε495 is the molar extinction coefficient of the DMT cation (71,700 M-1 cm-1).[4]
-
V is the volume of the cuvette.
-
f is the fraction of the total detritylation solution used for the measurement.
The stepwise coupling efficiency has a dramatic impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency per step results in a significant reduction in the final product yield, especially for longer oligonucleotides.
| Coupling Efficiency per Step | Theoretical Yield of a 20-mer | Theoretical Yield of a 50-mer | Theoretical Yield of a 100-mer |
| 99.5% | 90.5% | 77.9% | 60.6% |
| 99.0% | 81.8% | 60.5% | 36.6% |
| 98.5% | 73.6% | 46.8% | 21.9% |
| 98.0% | 66.8% | 36.4% | 13.3% |
Table 2: Impact of Coupling Efficiency on Theoretical Oligonucleotide Yield. [11]
Experimental Protocols
Protocol for Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the general steps for a single cycle of phosphoramidite-based oligonucleotide synthesis on an automated synthesizer.
Materials and Reagents:
-
CPG (Controlled Pore Glass) solid support with the initial nucleoside attached.
-
Nucleoside phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile (B52724).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic Acid (TCA) in dichloromethane).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Detritylation: a. Pass the deblocking solution through the synthesis column for a predetermined time (e.g., 60-120 seconds) to remove the 5'-DMT group. b. Collect the eluent containing the DMT cation for quantification. c. Wash the column thoroughly with anhydrous acetonitrile to remove all traces of the acid.
-
Coupling: a. Simultaneously deliver the appropriate nucleoside phosphoramidite solution and the activator solution to the synthesis column. b. Allow the coupling reaction to proceed for a specified time (e.g., 30-180 seconds). c. Wash the column with anhydrous acetonitrile.
-
Capping: a. Deliver the capping solutions (A and B) to the column to acetylate any unreacted 5'-hydroxyl groups. b. Allow the capping reaction to proceed for a short period (e.g., 30 seconds). c. Wash the column with anhydrous acetonitrile.
-
Oxidation: a. Pass the oxidizing solution through the column to convert the phosphite triester to a stable phosphate triester. b. Allow the oxidation to proceed for a specified time (e.g., 30-60 seconds). c. Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
The following diagram provides a workflow for this experimental protocol.
Protocol for Spectrophotometric Quantification of DMT Cation
This protocol describes the manual procedure for determining the stepwise coupling yield by measuring the absorbance of the collected DMT cation.
Materials and Equipment:
-
Collected detritylation solution from the synthesis cycle.
-
UV-Vis spectrophotometer.
-
Quartz or glass cuvettes with a 1 cm path length.
-
Appropriate solvent for dilution (e.g., the deblocking solution used in the synthesis).
Procedure:
-
Sample Preparation: a. Collect the entire volume of the detritylation eluent from a specific cycle into a sealed vial. b. If the solution is too concentrated (absorbance > 2.0), perform a precise dilution with the deblocking solution. Record the dilution factor.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at 495 nm. b. Use the deblocking solution as a blank to zero the spectrophotometer. c. Fill a cuvette with the collected (or diluted) detritylation solution and measure the absorbance at 495 nm.
-
Calculation of Moles of DMT Cation: a. Use the Beer-Lambert law to calculate the concentration of the DMT cation: Concentration (M) = Absorbance / (ε × path length)
- ε (molar extinction coefficient) = 71,700 M-1cm-1
- path length = 1 cm b. Calculate the total moles of DMT cation released: Moles = Concentration × Total Volume of Eluent × Dilution Factor
-
Calculation of Stepwise Yield: a. The stepwise yield for a given coupling step is calculated by comparing the moles of DMT cation released in that cycle to the moles released in the previous cycle: Stepwise Yield (%) = (Moles of DMTn / Moles of DMTn-1) × 100
- Moles of DMTn = moles of DMT cation released in the current cycle.
- Moles of DMTn-1 = moles of DMT cation released in the previous cycle.
Troubleshooting and Optimization
While the phosphoramidite method is robust, several issues related to the DMT group can arise.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Stepwise Yield | Incomplete detritylation. | Increase detritylation time or use a stronger acid (e.g., switch from DCA to TCA), but monitor for depurination.[10] |
| Inefficient coupling. | Check the quality and concentration of the phosphoramidite and activator. Ensure anhydrous conditions. | |
| Depurination | Over-exposure to acid during detritylation. | Reduce detritylation time. Use a milder acid (e.g., DCA instead of TCA).[2][9] |
| "n-1" Impurities | Incomplete detritylation leading to failed coupling. | Optimize the detritylation step for complete DMT removal. |
| Inefficient capping. | Ensure capping reagents are fresh and delivered efficiently. |
Table 3: Troubleshooting Guide for DMT-Related Issues in Oligonucleotide Synthesis.
Conclusion
The 4,4'-dimethoxytrityl (DMT) protecting group is an indispensable component of modern oligonucleotide synthesis. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product has made it the cornerstone of the highly successful phosphoramidite method. A thorough understanding of the chemistry of the DMT group, including the mechanism of its removal and the methods for monitoring its release, is essential for any researcher or professional involved in the synthesis of oligonucleotides for research, diagnostic, or therapeutic applications. The protocols and data presented in this guide provide a comprehensive overview to aid in the successful and efficient synthesis of high-quality oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 7. 4,4'-Dimethoxytrityl alcohol | 40615-35-8 | Benchchem [benchchem.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
The Dimethylformamidine (DMF) Protecting Group on Deoxyguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the chemical synthesis of oligonucleotides, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Each nucleotide building block possesses reactive functional groups that must be temporarily masked to prevent unwanted side reactions during the iterative process of chain elongation. For deoxyguanosine (dG), the exocyclic N2-amino group is particularly susceptible to modification during phosphoramidite (B1245037) coupling and other steps in the synthesis cycle. The choice of the protecting group for this amine is critical, influencing not only the efficiency of the synthesis but also the conditions required for the final deprotection of the oligonucleotide.
For many years, the isobutyryl (iBu) group was the standard for protecting the N2-amino group of deoxyguanosine. However, its removal requires harsh basic conditions and prolonged treatment times. The introduction of the N2-dimethylformamidine (DMF) protecting group has offered a significant advancement, enabling faster and milder deprotection protocols. This technical guide provides an in-depth exploration of the function of the DMF protecting group on deoxyguanosine, covering its role in oligonucleotide synthesis, quantitative comparisons with other protecting groups, detailed experimental protocols, and the underlying chemical mechanisms.
The Core Function of the DMF Protecting Group
The primary role of the DMF group is to protect the exocyclic N2-amino group of the guanine (B1146940) base during solid-phase oligonucleotide synthesis. This protection is essential to prevent a number of potential side reactions, including:
-
Undesired reactions at the N2-position: The amino group of guanine can react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains.
-
Modification during capping and oxidation: The reagents used for capping unreacted 5'-hydroxyl groups and for oxidizing the phosphite (B83602) triester linkage can potentially modify the unprotected exocyclic amine.
-
Depurination: The N-glycosidic bond of purines, particularly deoxyguanosine, is susceptible to cleavage under the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle. The electron-donating nature of the DMF group helps to stabilize this bond, thereby reducing the incidence of depurination.[1]
The DMF group is introduced onto the deoxyguanosine nucleoside before it is converted into a phosphoramidite monomer. This protected monomer is then used in the automated solid-phase synthesizer.
Quantitative Data: DMF vs. Isobutyryl (iBu) Protecting Groups
The key advantage of the DMF protecting group over the more traditional iBu group lies in its significantly faster deprotection kinetics. This allows for shorter overall processing times, which is particularly beneficial for high-throughput oligonucleotide synthesis.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time for Complete Deprotection | Reference |
| dG(DMF) | Concentrated Ammonia | 55 | 2 hours | [2] |
| Concentrated Ammonia | 65 | 1 hour | [2] | |
| AMA (Ammonia/Methylamine 1:1) | 65 | 10 minutes | [3][4] | |
| Tert-Butylamine/water (1:3) | 60 | 6 hours | [5] | |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temperature | > 72 hours | [6] | |
| dG(iBu) | Concentrated Ammonia | 55 | 8-16 hours | [7] |
| AMA (Ammonia/Methylamine 1:1) | 65 | 10 minutes | [4] | |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temperature | 17 hours | [6] |
Experimental Protocols
Protocol 1: Synthesis of N2-Dimethylformamidine-2'-deoxyguanosine Phosphoramidite
This protocol outlines the general steps for the preparation of DMF-protected deoxyguanosine phosphoramidite.
Materials:
-
1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA)
-
Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the N2-amino group:
-
Suspend 2'-deoxyguanosine in anhydrous methanol.
-
Add an excess of DMF-DMA and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Evaporate the solvent under reduced pressure to obtain N2-dimethylformamidine-2'-deoxyguanosine.
-
-
Protection of the 5'-hydroxyl group:
-
Dissolve the product from the previous step in anhydrous pyridine.
-
Add DMT-Cl in portions and stir the reaction at room temperature until complete (monitor by TLC).
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to yield 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine.
-
-
Phosphitylation of the 3'-hydroxyl group:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.
-
Add DIPEA to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C and stir the reaction at room temperature until complete (monitor by 31P NMR).
-
Quench the reaction with methanol and purify the crude product by silica gel column chromatography to obtain the final phosphoramidite.
-
Protocol 2: Solid-Phase Oligonucleotide Synthesis using dG(DMF) Phosphoramidite
This protocol describes a single cycle of oligonucleotide synthesis on an automated synthesizer.
Reagents:
-
dG(DMF)-CE Phosphoramidite solution (in anhydrous acetonitrile)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping solution B (e.g., 16% N-methylimidazole in THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
Procedure (one cycle):
-
Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group, exposing a free 5'-hydroxyl group.
-
Coupling: The dG(DMF) phosphoramidite and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
-
Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester.
Protocol 3: Deprotection of Oligonucleotides Containing dG(DMF)
This protocol describes the final cleavage and deprotection of the synthesized oligonucleotide.
Method A: Fast Deprotection with AMA
Materials:
-
Methylamine (40% in water)
-
Controlled-pore glass (CPG) support with synthesized oligonucleotide
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Transfer the CPG support to a sealed vial.
-
Add the AMA reagent to the vial.
-
Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Method B: Standard Deprotection with Ammonium Hydroxide
Materials:
-
Concentrated ammonium hydroxide (30%)
-
CPG support with synthesized oligonucleotide
Procedure:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Incubate the vial at 55°C for 2 hours or at 65°C for 1 hour.[2]
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
Mandatory Visualizations
Caption: Protection of the N2-amino group of deoxyguanosine using DMF-DMA.
Caption: General workflow for the deprotection of an oligonucleotide containing dG(DMF).
Caption: Mechanism of depurination and the protective role of the DMF group.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N2-Dimethylformamidine Guanine Protection
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity products. The N2-dimethylformamidine (dmf) protecting group for guanine (B1146940) has emerged as a critical tool, particularly for the synthesis of sensitive and modified oligonucleotides. This guide provides a comprehensive overview of the core features, experimental protocols, and comparative data associated with dmf-guanine protection.
Core Features of N2-Dimethylformamidine (dmf) Protection
The primary advantage of the dmf group lies in its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu) for guanine.[1] This feature is instrumental when synthesizing oligonucleotides containing base-labile modifications, such as certain dyes or other sensitive moieties.[2][3]
Key features include:
-
Rapid Deprotection: The dmf group allows for significantly faster deprotection protocols, a cornerstone of "UltraFAST" oligonucleotide synthesis.[2][4]
-
Mild Deprotection Conditions: Its removal can be achieved with reagents and conditions that are less harsh than those required for more robust protecting groups, thereby preserving the integrity of sensitive oligonucleotide modifications.[1][5]
-
Prevention of Depurination: The electron-donating nature of the dmf group offers protection against depurination, a common side reaction that can occur at guanosine (B1672433) residues during the acidic detritylation step in solid-phase synthesis.[6]
-
Compatibility: dmf-protected guanine phosphoramidites are compatible with standard automated oligonucleotide synthesis cycles.[7]
Experimental Protocols
1. Incorporation of dmf-Guanine into Oligonucleotides:
The incorporation of N2-dimethylformamidine-protected guanine (dmf-dG) into a growing oligonucleotide chain follows the standard phosphoramidite (B1245037) solid-phase synthesis cycle. The dmf-dG phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and installed on the synthesizer. The coupling reaction is typically activated by tetrazole or a derivative, which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the coupling reaction with the 5'-hydroxyl of the support-bound nucleoside.[1]
2. Deprotection of Oligonucleotides Containing dmf-Guanine:
The deprotection process involves three main stages: cleavage from the solid support, removal of the phosphate (B84403) protecting groups (typically cyanoethyl), and removal of the base protecting groups. For oligonucleotides containing dmf-dG, several deprotection strategies can be employed, with the choice depending on the presence of other sensitive groups in the sequence.
A widely used method for rapid deprotection is treatment with a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[2][4] This reagent facilitates cleavage from the support and removal of all protecting groups in a significantly reduced timeframe.
Alternatively, for oligonucleotides that are not compatible with AMA, other milder conditions can be used. For instance, deprotection can be achieved using tert-butylamine/water (1:3 v/v) or under specific conditions with ammonium hydroxide alone, although this typically requires longer incubation times or higher temperatures compared to AMA.[3][4] A novel approach has also described the rapid removal of amidine-type protecting groups under mild acidic conditions using imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt).[8]
Data Presentation: Deprotection Conditions
The following tables summarize quantitative data for various deprotection conditions for oligonucleotides containing N2-dimethylformamidine-protected guanine.
Table 1: Ammonium Hydroxide / Methylamine (AMA) Deprotection
| Reagent | Temperature | Time | Notes |
| AMA (1:1 v/v) | 65 °C | 10 minutes | Sufficient to deprotect all standard bases; requires the use of acetyl-protected dC (Ac-dC).[3] |
| AMA (1:1 v/v) | Room Temp. | 2 hours | Can be used for cleavage and deprotection.[9] |
Table 2: Ammonium Hydroxide Deprotection
| Reagent | Temperature | Time | Notes |
| 30% NH4OH | 55 °C | 2 hours | A faster alternative to standard iBu-dG deprotection.[9] |
| 30% NH4OH | 65 °C | 1 hour | Another rapid deprotection option with ammonium hydroxide.[9] |
Table 3: Alternative Mild Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| tert-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | Sufficient to deprotect A, C, and dmf-dG.[3] |
Visualizations
The following diagrams illustrate the chemical structure of dmf-protected guanosine and the workflows for its use in oligonucleotide synthesis.
References
- 1. biotage.com [biotage.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
Stability and Solubility of 5'-O-DMT-N2-DMF-dG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility characteristics of 5'-O-DMT-N2-DMF-dG (5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine), a critical building block in the chemical synthesis of oligonucleotides. Understanding these properties is paramount for ensuring the integrity, purity, and efficacy of synthetic DNA and RNA used in research, diagnostics, and therapeutic applications.
Core Concepts: Stability Profile
The stability of this compound, particularly in its phosphoramidite (B1245037) form used for oligonucleotide synthesis, is a critical factor for achieving high coupling efficiencies and minimizing impurities in the final product. Deoxyguanosine phosphoramidites are known to be the least stable of the four standard deoxyribonucleoside phosphoramidites.[1][2][3] Their degradation is primarily influenced by hydrolysis, and the nature of the exocyclic amine protecting group plays a significant role in their stability.[1][3]
Key Stability Considerations:
-
Hydrolytic Instability: The primary degradation pathway is hydrolysis of the phosphoramidite linkage, which can be catalyzed by trace amounts of water and acidic impurities in the solvent.[1][2][3]
-
Autocatalytic Degradation: For dG phosphoramidites, degradation can be second order in phosphoramidite concentration, suggesting an autocatalytic hydrolysis mechanism.[3]
-
Storage Conditions: Proper storage is essential to maintain the integrity of the compound.
Quantitative Stability Data
While specific degradation kinetics for this compound are not extensively published, the following table summarizes general stability information based on studies of related dG phosphoramidites and supplier recommendations.
| Parameter | Condition | Observation | Reference |
| Purity Reduction | dG(ibu) phosphoramidite in acetonitrile (B52724), 5 weeks, inert atmosphere | 39% reduction in purity | [1][2] |
| Relative Stability | In acetonitrile solution | dG phosphoramidites are the least stable compared to dA, dC, and T phosphoramidites. | [1][2] |
| Protecting Group | Comparison of N2-protecting groups | Stability decreases in the order: dmf > ibu > tac. | [3] |
| Solid State Storage | Long-term | Store at -20°C in a dry, well-ventilated area.[][6] | [][6] |
| Solution Storage | Stock solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] Sealed storage, away from moisture and light is recommended.[6] | [6][7] |
Core Concepts: Solubility Profile
The solubility of this compound is a critical parameter for its handling and use in automated oligonucleotide synthesis, where it is typically dissolved in anhydrous acetonitrile. The dimethoxytrityl (DMT) group imparts significant hydrophobicity to the molecule, influencing its solubility in organic solvents.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and closely related compounds.
| Compound | Solvent | Solubility | Reference |
| 5'-O-DMT-N2-ibu-dG | DMSO | 100 mg/mL (156.32 mM) | [7] |
| 5'-O-DMT-N2-ibu-dG | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.91 mM) | [7] |
| This compound (as phosphoramidite) | Acetonitrile | Soluble (specific concentration not stated) | [8] |
| This compound (as phosphoramidite) | DMSO | Soluble (specific concentration not stated) |
Experimental Protocols
Stability Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound in solution over time.
1. Materials and Reagents:
-
This compound standard
-
Anhydrous acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
Reverse-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC system with a UV detector
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample for Stability Study: Prepare a solution of this compound in anhydrous acetonitrile at a concentration typically used in oligonucleotide synthesis (e.g., 0.1 M). Store this solution under controlled conditions (e.g., room temperature, protected from light).
3. HPLC Conditions:
-
Mobile Phase A: 0.1 M TEAA buffer in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm and 280 nm.
-
Column Temperature: 30°C
4. Procedure:
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of the stability study sample.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point.
Solubility Determination Protocol (Static Equilibrium Method)
This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.
1. Materials and Reagents:
-
This compound solid
-
Selected solvent (e.g., acetonitrile, DMSO)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system for quantification
2. Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a calibration curve.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Visualizations
Logical Workflow: Role in Oligonucleotide Synthesis
The following diagram illustrates the central role of this compound as a phosphoramidite building block in the standard cycle of solid-phase oligonucleotide synthesis.
Caption: Workflow of this compound in oligonucleotide synthesis.
Degradation Pathway of dG Phosphoramidites
This diagram illustrates the primary degradation pathways for deoxyguanosine phosphoramidites in the presence of water.
Caption: Main degradation routes for dG phosphoramidites.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DMT-dG(dmf) Phosphoramidite 330628-04-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Синтез олигонуклеотидов — Википедия [ru.wikipedia.org]
The Evolution of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has been a cornerstone of molecular biology and has paved the way for advancements in diagnostics, therapeutics, and synthetic biology. This in-depth technical guide explores the historical development of the core chemical methodologies, culminating in the robust and widely adopted phosphoramidite (B1245037) chemistry. We will delve into the key innovations, provide a comparative analysis of the different chemical approaches, detail the experimental protocols of the modern synthesis cycle, and visualize the intricate chemical transformations.
From Humble Beginnings to a Chemical Revolution
The journey to routine, automated oligonucleotide synthesis was a multi-decade endeavor marked by incremental yet crucial improvements in chemical strategy. The initial methods, while groundbreaking, were hampered by low efficiency, laborious solution-phase protocols, and the production of significant side products.
The Phosphodiester and Phosphotriester Eras
The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd.[1] This was followed by the development of the phosphodiester method by H. Gobind Khorana and his colleagues in the 1950s.[2] This approach, while foundational, suffered from the reactivity of the unprotected phosphodiester linkage, leading to the formation of branched oligonucleotides and pyrophosphate oligomers.[3][4]
The late 1960s saw the introduction of the phosphotriester method , a significant improvement pioneered by groups led by Robert Letsinger and Colin Reese.[1][3] By protecting the phosphate (B84403) group, this method prevented the branching that plagued the phosphodiester approach.[1][2] However, the phosphotriester chemistry had its own limitations, including long coupling times and stepwise efficiencies that rarely exceeded 97%, limiting the practical synthesis of oligonucleotides to fewer than 20 bases in length.[1]
The Advent of Phosphite (B83602) Triester Chemistry
A major conceptual shift occurred in the mid-1970s with Letsinger's introduction of the phosphite-triester method .[1] This approach utilized the more reactive trivalent phosphorus (P(III)) chemistry, which significantly reduced the time required for the coupling reaction.[1][2] This innovation laid the groundwork for the subsequent development of phosphoramidite chemistry.
The Dawn of Phosphoramidite Chemistry
The pivotal breakthrough came in 1981 when Marvin H. Caruthers and his then-graduate student, Serge L. Beaucage, introduced deoxynucleoside phosphoramidites as the key intermediates for oligonucleotide synthesis. This new class of compounds was remarkably stable under normal laboratory conditions but could be readily activated by a weak acid to react rapidly and with high efficiency. This combination of stability and reactivity solved many of the problems associated with previous methods and opened the door for the automation of DNA synthesis.
The phosphoramidite method, coupled with the earlier development of solid-phase synthesis by Letsinger, revolutionized the field.[5] Solid-phase synthesis, where the growing oligonucleotide chain is attached to an insoluble support, simplifies the purification process by allowing for the easy removal of excess reagents and by-products by simple washing.[5] This combination of efficient chemistry and a streamlined workflow made the routine, automated synthesis of oligonucleotides a reality.
A Comparative Look at Oligonucleotide Synthesis Chemistries
The evolution of oligonucleotide synthesis is best understood through a direct comparison of the key performance metrics of the different chemical approaches.
| Feature | Phosphodiester Method | Phosphotriester Method | Phosphoramidite Method |
| Introduced | 1950s | Late 1960s | 1981 |
| Key Innovator(s) | H. G. Khorana | R. Letsinger, C. Reese | M. H. Caruthers, S. L. Beaucage |
| Typical Coupling Efficiency | Low (data not readily available) | ~95-97%[1] | >99% |
| Typical Synthesis Cycle Time | Very long (hours per coupling) | >90 minutes[1] | 2-5 minutes |
| Maximum Oligonucleotide Length | Very short (oligo-nucleotides) | < 20 bases[1] | Up to 200 bases[3] |
| Key Limitation(s) | Branched products, pyrophosphates[3][4] | Long reaction times, incomplete reactions[1] | Requires anhydrous conditions |
The Modern Phosphoramidite Synthesis Cycle: A Detailed Protocol
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The cycle consists of four key chemical steps: detritylation, coupling, capping, and oxidation.
Detritylation (Deblocking)
The first step in each cycle is the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the solid-support-bound oligonucleotide. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
Experimental Protocol:
-
Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (B109758) (DCM) or toluene.
-
Procedure: The deblocking solution is passed through the synthesis column containing the solid support. The reaction is rapid, typically completed within 1-2 minutes.
-
Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which is used to monitor the efficiency of each coupling step.
-
Washing: Following detritylation, the column is thoroughly washed with an anhydrous solvent, such as acetonitrile (B52724), to remove the acid and any residual water.
Coupling
This is the core step where the next phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, which protonates the diisopropylamino group, making it a good leaving group. The exposed 5'-hydroxyl group of the support-bound oligonucleotide then attacks the activated phosphorus atom, forming a phosphite triester linkage.
Experimental Protocol:
-
Reagents:
-
A solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.
-
An activator solution, typically 0.25-0.5 M 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is very fast, often achieving >99% efficiency in under a minute for standard DNA phosphoramidites.
-
Washing: The column is washed with acetonitrile to remove unreacted phosphoramidite and activator.
Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will remain unreacted. To prevent these from reacting in subsequent cycles, which would result in oligonucleotides with deletions, they are permanently blocked in the capping step.
Experimental Protocol:
-
Reagents:
-
Capping Reagent A: A solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), often with a base like lutidine or pyridine (B92270).
-
Capping Reagent B: A solution of a catalyst, typically 1-methylimidazole (B24206) (NMI) or N,N-dimethylaminopyridine (DMAP), in THF.
-
-
Procedure: The two capping reagents are mixed and delivered to the synthesis column. The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive to further coupling. This reaction is typically complete within 1-2 minutes.
-
Washing: The column is washed with acetonitrile.
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to the more stable pentavalent phosphate triester.
Experimental Protocol:
-
Reagent: A solution of iodine in a mixture of THF, water, and a weak base like pyridine or lutidine.
-
Procedure: The oxidizing solution is passed through the synthesis column. The phosphite triester is rapidly oxidized to a phosphate triester. The reaction is typically complete in under a minute.
-
Washing: The column is washed with acetonitrile to remove the oxidizing agent and prepare for the next cycle.
This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.
Visualizing the Chemistry: Diagrams of the Phosphoramidite Synthesis Cycle
To better understand the chemical transformations occurring at each step of the synthesis cycle, the following diagrams, generated using the DOT language, illustrate the key reactions and the overall workflow.
References
- 1. Oligonucleotide synthesis using the manual phosphotriester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. ukessays.com [ukessays.com]
- 5. Robert Letsinger and the Evolution of Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to Modified Phosphoramidites: Synthesis, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on modified phosphoramidites, the essential building blocks for the synthesis of therapeutic and diagnostic oligonucleotides. As the demand for customized nucleic acid-based molecules grows, a thorough understanding of the synthesis, incorporation, and impact of these modified units is paramount. This document provides a consolidated overview of foundational literature, presenting key quantitative data in structured tables, detailed experimental methodologies for critical experiments, and visual representations of key processes to facilitate comprehension and application in a research and development setting.
Introduction to Modified Phosphoramidites
The phosphoramidite (B1245037) method, first described in the early 1980s, remains the gold standard for the chemical synthesis of DNA and RNA.[1] This elegant and highly efficient cyclic reaction enables the sequential addition of nucleotide monomers to a growing oligonucleotide chain on a solid support.[1] The versatility of phosphoramidite chemistry allows for the introduction of a vast array of chemical modifications to the nucleobase, the sugar moiety, and the phosphate (B84403) backbone. These modifications are not merely academic curiosities; they are instrumental in overcoming the inherent limitations of natural oligonucleotides for therapeutic use, such as poor nuclease resistance and suboptimal hybridization affinity.[2]
Modified oligonucleotides are now at the forefront of modern medicine, with applications in antisense technology, siRNA-based gene silencing, and aptamer-based therapeutics.[2] The strategic incorporation of modified phosphoramidites can enhance stability against enzymatic degradation, improve binding affinity and specificity to target sequences, modulate immunological responses, and facilitate cellular uptake.[2][3] This guide will delve into the foundational knowledge required to effectively utilize these powerful chemical tools.
Key Modifications and Their Impact
The diverse landscape of modified phosphoramidites can be broadly categorized based on the site of modification: the sugar, the phosphate backbone, and the nucleobase.
Sugar Modifications
Modifications at the 2'-position of the ribose sugar are among the most common and impactful. They primarily influence the conformation of the sugar pucker, which in turn affects the hybridization affinity and nuclease resistance of the oligonucleotide.
-
2'-O-Methyl (2'-OMe): This modification confers increased nuclease resistance and enhances binding affinity to complementary RNA strands.[3][4]
-
2'-Fluoro (2'-F): The high electronegativity of fluorine provides significant nuclease resistance and can lead to very stable duplexes with RNA.[5][6]
-
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation pre-organizes the sugar for A-form geometry, leading to unprecedented increases in thermal stability of duplexes with complementary RNA and DNA.[7][8]
-
2'-O-Methoxyethyl (2'-MOE): This modification offers an excellent balance of increased binding affinity, enhanced nuclease resistance, and a favorable toxicity profile, making it a popular choice for therapeutic antisense oligonucleotides.[6]
Phosphate Backbone Modifications
The natural phosphodiester linkage is susceptible to rapid degradation by nucleases. To address this, the phosphate backbone is often modified.
-
Phosphorothioate (B77711) (PS): The replacement of a non-bridging oxygen with a sulfur atom creates a phosphorothioate linkage. This modification renders the internucleotide bond highly resistant to nuclease activity and is a hallmark of many first and second-generation antisense oligonucleotides.[9][10][11]
Nucleobase and Functional Group Modifications
Modifications to the nucleobases themselves, or the attachment of functional groups, can introduce novel properties for detection, purification, and therapeutic applications.
-
Fluorescent Labels (e.g., FAM, HEX, TET): The incorporation of fluorescent dyes via phosphoramidite chemistry is essential for a wide range of applications, including quantitative PCR, DNA sequencing, and fluorescence in situ hybridization (FISH).[12][13]
-
Biotin: Biotin phosphoramidites are used to introduce a high-affinity purification handle, enabling the isolation of full-length synthetic oligonucleotides.[8]
-
Methylated Nucleobases: Modifications such as N6-methyladenosine (m6A) are important in the study of epitranscriptomics. The synthesis of phosphoramidites containing these modified bases allows for the creation of RNA probes to investigate the biological roles of these modifications.[14]
Quantitative Data on Modified Phosphoramidite Performance
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is critical for the overall yield of the desired full-length product. Even small decreases in coupling efficiency can lead to a significant reduction in yield, especially for longer oligonucleotides. The following tables summarize key quantitative data on the performance of various modified phosphoramidites, compiled from foundational literature.
Table 1: Comparative Coupling Efficiencies of Common 2'-Modified Phosphoramidites
| Modification | Average Coupling Efficiency (%) | Notes |
| 2'-Deoxy (Standard DNA) | >99% | Generally high and serves as a baseline.[1] |
| 2'-O-Methyl (2'-OMe) | ~98-99% | High efficiency, comparable to standard DNA. |
| 2'-Fluoro (2'-F) | 70-75% (oxidative phosphorylation) | Lower coupling efficiency reported with some methods due to the electronegativity of fluorine affecting the nucleophilicity of the 3'-amine in phosphoramidate (B1195095) synthesis.[5] |
| Locked Nucleic Acid (LNA) | >98% | Generally high, but can be sequence-dependent. |
| 2'-O-Methoxyethyl (2'-MOE) | ~98% | High efficiency, suitable for therapeutic manufacturing.[6] |
Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and protocols used. The values presented here are indicative and sourced from various publications.
Table 2: Performance of Sulfurizing Reagents for Phosphorothioate Synthesis
| Sulfurizing Reagent | Concentration | Reaction Time | Sulfurization Efficiency (%) | Reference |
| 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) | 0.05 M | 4 min | >99% | [15] |
| 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) | 0.05 M | 1-4 min | >99% | [15] |
| Phenylacetyl disulfide (PADS) | 0.2 M | Not specified | >99.9% ("aged" solution) | |
| Diethyldithiocarbonate disulfide (DDD) | Not specified | Not specified | Comparable to PADS | [16] |
Table 3: Yield and Purity of Fluorescently Labeled Oligonucleotides
| Fluorescent Label (Phosphoramidite) | Coupling Efficiency (%) | Overall Yield | Purification Method |
| Fluorescein (FAM) | >90% | Varies with length and purification | HPLC |
| Pyrimidine Analog | >88% | 40% (for phosphoramidite synthesis) | HPLC |
Note: The final yield of a fluorescently labeled oligonucleotide is influenced by the initial synthesis yield, the efficiency of the labeling reaction (if post-synthetic), and the purification process. Double HPLC purification is often recommended for post-synthetically labeled oligos, which can result in lower overall yields but higher purity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and incorporation of key modified phosphoramidites.
General Solid-Phase Oligonucleotide Synthesis Cycle using Modified Phosphoramidites
The following protocol outlines the standard steps on an automated DNA/RNA synthesizer. Coupling times and reagent concentrations may need to be optimized for specific modified phosphoramidites.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.
-
-
Coupling:
-
Reagents:
-
Modified phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically 2-15 minutes, depending on the modification.[4]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride/pyridine/THF.
-
Cap B: 10% N-methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of (n-1) deletion mutants in subsequent cycles.
-
-
Oxidation/Sulfurization:
-
For Phosphodiester linkage:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.
-
-
For Phosphorothioate linkage:
-
Reagent: 0.05 M DDTT in pyridine/acetonitrile (1:9 v/v).[15]
-
Procedure: The phosphite triester is sulfurized to a phosphorothioate triester.
-
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol for the Synthesis of a 2'-O-Methyl RNA Phosphoramidite
This protocol is a generalized procedure based on common synthetic routes.
-
Protection of 3',5'-Hydroxyls: Start with the desired ribonucleoside (e.g., Uridine). Protect the 3' and 5' hydroxyl groups simultaneously using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.
-
2'-O-Methylation: Alkylate the 2'-hydroxyl group using a methylating agent such as methyl iodide in the presence of a base (e.g., sodium hydride).
-
Deprotection of 3',5'-Hydroxyls: Remove the disiloxane (B77578) protecting group using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
-
5'-O-DMT Protection: Selectively protect the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final 2'-O-methyl phosphoramidite.
-
Purification: Purify the final product by silica (B1680970) gel chromatography.
Protocol for Phosphorothioate Oligonucleotide Synthesis and Deprotection
-
Solid-Phase Synthesis: Follow the general protocol in section 4.1, replacing the oxidation step with a sulfurization step in each cycle.
-
Cleavage and Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: After synthesis, the solid support is treated with the cleavage/deprotection solution at elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
-
Purification: The crude phosphorothioate oligonucleotide can be purified by various methods, including ethanol (B145695) precipitation, reverse-phase HPLC, or anion-exchange HPLC.[10] For many applications, purification using a Poly Pak cartridge followed by conversion to the sodium salt is a convenient method.[10]
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the context of modified phosphoramidites.
Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.
Caption: Classification of common phosphoramidite modifications.
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 13. atdbio.com [atdbio.com]
- 14. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic DNA: A Technical Guide to Phosphoramidite Building Blocks
For researchers, scientists, and drug development professionals, the chemical synthesis of DNA is a foundational technology. At the heart of this process lie phosphoramidite (B1245037) building blocks, the activated monomers that enable the rapid and efficient construction of custom oligonucleotides. This in-depth technical guide elucidates the core principles of phosphoramidite chemistry, detailing the synthesis cycle, experimental protocols, and the critical role of protecting groups.
Phosphoramidite chemistry, first introduced in the early 1980s, remains the gold standard for DNA synthesis due to its high coupling efficiency and amenability to automation.[1][2] This method allows for the stepwise addition of nucleosides to a growing DNA chain on a solid support, a process that has revolutionized molecular biology, diagnostics, and the development of therapeutic oligonucleotides.[3][4]
The Phosphoramidite Building Block: A Closer Look
A phosphoramidite is a modified nucleoside designed for optimal reactivity and stability during DNA synthesis.[1] Its structure is characterized by several key protecting groups that prevent unwanted side reactions and ensure the fidelity of the synthesized sequence.[5]
A standard 2'-deoxyadenosine (B1664071) phosphoramidite, for instance, features:
-
A phosphoramidite moiety at the 3'-hydroxyl group, which is the reactive site for forming the internucleotide linkage.[1]
-
A Dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next base.[1]
-
A diisopropylamino group on the phosphoramidite, which acts as a leaving group during the coupling reaction when activated by a catalyst.[1][6]
-
A 2-cyanoethyl group protecting the phosphate (B84403) oxygen, which is removed under mild alkaline conditions after synthesis is complete.[1][7]
-
A base-protecting group on the exocyclic amine of the nucleobase (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) to prevent side reactions. Thymine does not require this protection.[5][8]
Figure 1: Key components of a phosphoramidite building block.
The Solid-Phase DNA Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[9] This solid-phase approach simplifies the purification process, as excess reagents can be washed away after each step.[1] The cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[2][8]
Figure 2: The four-step solid-phase DNA synthesis cycle.
Deblocking (Detritylation)
The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758).[2] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each cycle.[7]
Coupling
The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole.[6] The activated phosphoramidite is then added to the reaction column, where it couples with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction, which forms an unstable phosphite (B83602) triester linkage, is highly efficient, often exceeding 99%.[1]
Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing DNA chains remain unreacted.[10] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in a step called capping.[1] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7]
Oxidation
The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished through oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[11] This step completes the addition of one nucleotide. The cycle is then repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Processing: Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[12] This process is typically carried out in a single step by treating the support with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521).[12][13]
The deprotection process involves:
-
Phosphate Deprotection: Removal of the 2-cyanoethyl groups from the phosphate backbone via β-elimination.[7][12]
-
Base Deprotection: Cleavage of the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).[7][12]
-
Cleavage from Support: Hydrolysis of the ester linkage connecting the oligonucleotide to the solid support.[12][13]
The specific conditions and duration of deprotection can vary depending on the nature of the nucleobases and any modifications present in the oligonucleotide.[12] For sensitive molecules, milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), may be employed.[12][13]
Quantitative Data and Experimental Protocols
The efficiency and fidelity of DNA synthesis are critically dependent on the precise execution of each step. The following tables summarize key quantitative data and provide an overview of a standard experimental protocol.
Table 1: Typical Reaction Parameters in Phosphoramidite Synthesis
| Step | Reagent(s) | Typical Concentration | Typical Time | Coupling Efficiency |
| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane | 3% (v/v) | 1-2 minutes | - |
| Coupling | Phosphoramidite, Activator (e.g., ETT) | 0.02-0.1 M, 0.25 M | 30 seconds - 10 minutes | >99%[1][10] |
| Capping | Acetic Anhydride, N-Methylimidazole | - | 1-2 minutes | - |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02-0.1 M | 1-2 minutes | - |
Table 2: Common Deprotection Protocols
| Method | Reagent(s) | Temperature | Duration | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55 °C | 5-15 hours | Traditional method.[7][14] |
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) (1:1) | Room Temperature / 65 °C | 5-10 minutes | Requires acetyl-protected dC.[12][13] |
| Mild | Potassium Carbonate in Methanol | Room Temperature | 2-4 hours | For sensitive modifications.[7] |
Detailed Experimental Protocol: A Single Synthesis Cycle
-
Deblocking: The solid support is washed with anhydrous acetonitrile. A solution of 3% TCA in dichloromethane is passed through the column for 90 seconds, followed by a wash with acetonitrile to remove the acid and the cleaved DMT groups.
-
Coupling: The phosphoramidite solution (e.g., 0.1 M in acetonitrile) and activator solution (e.g., 0.25 M ETT in acetonitrile) are mixed and delivered to the column. The reaction is allowed to proceed for a specified time (e.g., 2 minutes).[4][11]
-
Capping: After a wash with acetonitrile, the capping solution (a mixture of acetic anhydride/THF/lutidine and N-methylimidazole/THF) is introduced and allowed to react for 1 minute.
-
Oxidation: Following an acetonitrile wash, the oxidizing solution (0.02 M iodine in THF/pyridine/water) is passed through the column for 1 minute.
-
Wash: The cycle is completed with a final acetonitrile wash before initiating the next deblocking step.
Purification and Analysis
Following synthesis and deprotection, the crude oligonucleotide product is a mixture containing the full-length product, truncated sequences, and residual protecting groups.[15][16] Purification is therefore essential to isolate the desired oligonucleotide. High-performance liquid chromatography (HPLC) is a widely used method for this purpose, with ion-exchange and reversed-phase techniques being the most common.[16][17] Mass spectrometry is then often used to confirm the identity and purity of the final product.[17]
Figure 3: General workflow for oligonucleotide purification and analysis.
Conclusion
Phosphoramidite building blocks are the linchpin of modern DNA synthesis, enabling the creation of high-fidelity oligonucleotides for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the chemistry of these building blocks, the intricacies of the synthesis cycle, and the subsequent processing steps is paramount for any professional working in the field of drug development and molecular biology. The continued refinement of phosphoramidite chemistry and the development of novel building blocks promise to further expand the horizons of what is possible with synthetic DNA.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. journalirjpac.com [journalirjpac.com]
- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. idtdna.com [idtdna.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. vapourtec.com [vapourtec.com]
- 15. lcms.cz [lcms.cz]
- 16. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 17. atdbio.com [atdbio.com]
The Cornerstone of Modern Biotechnology: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase oligonucleotide synthesis has revolutionized molecular biology, providing the foundation for a vast array of applications, from diagnostics and therapeutics to synthetic biology. This in-depth technical guide elucidates the core principles of this powerful technology, offering a detailed exploration of the chemical processes, experimental protocols, and quantitative metrics that define the synthesis of custom DNA and RNA sequences.
Core Principles of Solid-Phase Synthesis
Solid-phase synthesis, a technique for which R. Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, is the cornerstone of modern oligonucleotide manufacturing.[1] Its fundamental principle lies in the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support.[2] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as unreacted reagents and by-products are easily washed away after each step.[1][3] The entire process is highly amenable to automation, enabling the rapid and high-throughput production of oligonucleotides.[1][4]
The synthesis typically proceeds in the 3' to 5' direction, opposite to the enzymatic synthesis in living organisms.[4][] The process begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG) or polystyrene, via a cleavable linker.[6] The synthesis then follows a repeated four-step cycle for each nucleotide addition.
The Synthesis Cycle: A Four-Step Process
The chemical synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four key steps in each cycle are: deprotection (detritylation), coupling, capping, and oxidation.[2][3]
Step 1: Deprotection (Detritylation)
The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the support-bound oligonucleotide.[][6] This exposes the 5'-hydroxyl group, making it available for reaction with the next incoming nucleotide.
Step 2: Coupling
In the coupling step, the next phosphoramidite (B1245037) monomer, which is a protected and activated form of a nucleotide, is added to the reaction.[1] In the presence of an activator, the 5'-hydroxyl group of the growing chain attacks the phosphoramidite, forming a phosphite (B83602) triester linkage.[1]
Step 3: Capping
To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[7] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[7]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[1][] This is commonly achieved using a solution of iodine in the presence of water and a weak base.[1]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocols and Reagents
The following tables provide a detailed overview of the reagents and typical reaction conditions for each step of the solid-phase oligonucleotide synthesis cycle.
Table 1: Reagents and Conditions for the Synthesis Cycle
| Step | Reagent(s) | Purpose | Typical Concentration & Solvent | Typical Reaction Time |
| Deprotection (Detritylation) | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | Removal of the 5'-DMT protecting group | 3% TCA or DCA in Dichloromethane (DCM) or Toluene | 60 - 180 seconds |
| Coupling | Nucleoside Phosphoramidite & Activator (e.g., Tetrazole, DCI, ETT) | Formation of the phosphite triester bond | 0.02 - 0.2 M Phosphoramidite in Acetonitrile; 0.25 - 0.7 M Activator in Acetonitrile | 25 - 600 seconds |
| Capping | Capping A: Acetic Anhydride in THF/Pyridine; Capping B: 1-Methylimidazole in THF | Acetylation of unreacted 5'-hydroxyl groups | Typically 1:1 mixture of Capping A and Capping B | 20 - 120 seconds |
| Oxidation | Iodine | Oxidation of the phosphite triester to a phosphate triester | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 30 - 180 seconds |
Table 2: Post-Synthesis Processing
| Step | Reagent(s) | Purpose | Typical Conditions |
| Cleavage | Concentrated Ammonium Hydroxide or a mixture of Ammonia and Methylamine (AMA) | Cleavage of the oligonucleotide from the solid support | Room temperature, 1 - 2 hours |
| Deprotection | Concentrated Ammonium Hydroxide or AMA | Removal of protecting groups from the nucleobases and phosphate backbone | 55°C, 8 - 12 hours |
Quantitative Analysis of Synthesis Efficiency
The efficiency of each step in the synthesis cycle is critical to obtaining a high yield of the full-length oligonucleotide. The coupling efficiency, in particular, has a significant impact on the final product purity.
Table 3: Impact of Coupling Efficiency on Full-Length Product Yield
| Coupling Efficiency per Step | Expected Yield of Full-Length 20-mer | Expected Yield of Full-Length 50-mer | Expected Yield of Full-Length 100-mer |
| 98.0% | ~66.8% | ~36.4% | ~13.3% |
| 99.0% | ~81.8% | ~60.5% | ~36.6% |
| 99.5% | ~90.5% | ~77.8% | ~60.6% |
Note: These are theoretical yields and actual yields may vary.
Purification and Quality Control
Following synthesis, cleavage, and deprotection, the crude oligonucleotide product is a mixture of the full-length sequence, truncated sequences (shortmers), and other small molecule impurities. Purification is therefore essential to isolate the desired product. The two most common methods for oligonucleotide purification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
Table 4: Comparison of Oligonucleotide Purification Methods
| Method | Principle | Purity | Typical Yield | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. The full-length product with the 5'-DMT group is more hydrophobic. | >90% | Moderate to High | Fast, automated, good for modified oligonucleotides.[4] | Resolution decreases for longer oligonucleotides (>50 bases).[8] |
| PAGE | Separation based on size (molecular weight). | >95% | Low to Moderate | High resolution, can separate oligonucleotides differing by a single nucleotide.[9] | More time-consuming, lower throughput.[4] |
Visualizing the Workflow
The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. idtdna.com [idtdna.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 9. 寡核苷酸纯化 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of 5'-O-DMT-N2-DMF-dG in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The use of the dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine (B1146940) offers the significant advantage of more rapid deprotection compared to the traditional isobutyryl (iBu) group, thereby increasing throughput and minimizing potential damage to sensitive modifications on the oligonucleotide chain.[1]
Core Principles of Phosphoramidite Chemistry
Automated DNA synthesis using the phosphoramidite method is a cyclical process that sequentially adds nucleotide residues to a growing chain attached to a solid support.[2] This process occurs in the 3' to 5' direction and consists of four primary steps for each cycle: deblocking (detritylation), coupling, capping, and oxidation.
Key Advantages of N2-DMF-dG Phosphoramidite
The primary benefit of employing the DMF protecting group for deoxyguanosine is the accelerated deprotection kinetics.[3] While the conventional iBu-dG requires extended treatment with concentrated ammonium (B1175870) hydroxide (B78521) (typically overnight at 55°C), DMF-dG can be fully deprotected in significantly shorter times, such as 1 hour at 65°C or 2 hours at 55°C with concentrated ammonia.[3] This rapid deprotection is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in DNA synthesis.
Table 1: Recommended Reagent Concentrations
| Reagent | Concentration | Solvent |
| This compound Phosphoramidite | 0.05 - 0.1 M | Anhydrous Acetonitrile (B52724) |
| Activator (e.g., 1H-Tetrazole) | 0.25 M | Anhydrous Acetonitrile |
| Detritylation Reagent (TCA) | 3% (w/v) | Dichloromethane (B109758) |
| Capping Reagent A | Acetic Anhydride/Lutidine/THF | - |
| Capping Reagent B | 16% N-Methylimidazole/THF | - |
| Oxidizing Reagent | 0.02 M Iodine | THF/Water/Pyridine (B92270) |
Table 2: Typical Synthesis Cycle Parameters
| Step | Reagent/Action | Time |
| Deblocking (Detritylation) | 3% Trichloroacetic Acid in DCM | 60 - 120 seconds |
| Coupling | Amidite + Activator | 30 - 45 seconds |
| Capping | Capping A + Capping B | 20 - 30 seconds |
| Oxidation | 0.02 M Iodine Solution | 20 - 30 seconds |
Table 3: Deprotection Protocols for N2-DMF-dG
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard protocol. |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection. |
| 30% Ammonium Hydroxide / 40% Methylamine (B109427) (1:1) (AMA) | 65°C | 10 minutes | Requires Acetyl-dC (Ac-dC) to be used in the synthesis.[4] |
| Tert-Butylamine/Water (1:3) | 60°C | 6 hours | A milder deprotection condition.[4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase DNA Synthesis Cycle
This protocol outlines a single cycle for the addition of a dG residue using this compound on an automated DNA synthesizer.
1. Deblocking (Detritylation):
- The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-O-DMT protecting group from the terminal nucleotide.
- The column is then washed extensively with anhydrous acetonitrile to remove the TCA and the liberated DMT cation.
2. Coupling:
- A solution of this compound phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator solution (0.25 M 1H-Tetrazole in anhydrous acetonitrile) are simultaneously delivered to the synthesis column.
- The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage. The recommended coupling time is 30-45 seconds.[3] For sequences with high GC content or other challenging motifs, a double coupling step may be employed to improve efficiency.[3]
3. Capping:
- To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups are acetylated.
- This is achieved by treating the support with a mixture of Capping Reagent A (acetic anhydride/lutidine/THF) and Capping Reagent B (16% N-methylimidazole/THF).
4. Oxidation:
- The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by oxidation.
- A solution of 0.02 M iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine is passed through the column. It is important to use a low concentration iodine oxidizer with dG(dmf) phosphoramidite.
5. Washing:
- The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.
1. Cleavage from Support and Base Deprotection (Standard Method):
- The solid support is transferred to a screw-cap vial.
- Concentrated ammonium hydroxide is added to the vial, ensuring the support is fully submerged.
- The vial is tightly sealed and heated at 55°C for 2 hours or 65°C for 1 hour.[3]
- After cooling to room temperature, the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube. The support is washed with water, and the wash is combined with the supernatant.
2. Cleavage and Deprotection (AMA Method):
- Note: This method requires the use of Ac-dC phosphoramidite during synthesis.
- The solid support is treated with a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (AMA).
- The mixture is heated at 65°C for 10 minutes.[4]
- After cooling, the oligonucleotide solution is collected.
3. Post-Deprotection Work-up:
- The ammonium hydroxide or AMA solution is evaporated to dryness using a vacuum concentrator.
- The resulting oligonucleotide pellet is resuspended in sterile, nuclease-free water.
- The oligonucleotide can then be purified using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Mandatory Visualizations
Caption: Overall workflow of DNA synthesis using this compound.
Caption: The coupling step in phosphoramidite-based DNA synthesis.
References
Application Notes and Protocols for the Incorporation of 5'-O-DMT-N2-DMF-dG into Custom Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and research to therapeutic drug development. The phosphoramidite (B1245037) method is the gold standard for automated solid-phase oligonucleotide synthesis, prized for its efficiency and reliability.[1][2][3] A critical aspect of this methodology is the use of protecting groups on the nucleoside phosphoramidites to prevent unwanted side reactions during the synthesis cycle.[1][4]
This document provides detailed application notes and protocols for the incorporation of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) into custom oligonucleotides. The N2-dimethylformamidine (DMF) protecting group on deoxyguanosine offers significant advantages, including enhanced stability during synthesis and rapid deprotection under mild conditions, making it a preferred choice for many applications.[5][6]
Key Advantages of N2-DMF-dG Phosphoramidite
The selection of the appropriate protecting group for deoxyguanosine is crucial for the successful synthesis of high-quality oligonucleotides. The N2-DMF group offers several benefits over the more traditional isobutyryl (iBu) group:
-
Rapid Deprotection: The DMF group is significantly more labile than the iBu group, allowing for faster and milder deprotection conditions.[5][7] This is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modifications.
-
Reduced Depurination: The electron-donating nature of the DMF group provides protection against depurination, a common side reaction that can occur at guanosine (B1672433) residues during the acidic detritylation step of the synthesis cycle.[8]
-
Compatibility with Ultrafast Deprotection: N2-DMF-dG is compatible with "ultrafast" deprotection protocols, such as those using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which can reduce deprotection times to as little as 5-10 minutes at elevated temperatures.[9][10]
Quantitative Data
The efficiency of each step in oligonucleotide synthesis is critical for achieving a high yield of the final product. The following tables summarize key quantitative data related to the use of this compound.
Table 1: Typical Coupling Efficiencies in Automated Oligonucleotide Synthesis
| Parameter | Value | Notes |
| Stepwise Coupling Efficiency | > 99% | Modern automated synthesizers with high-quality phosphoramidites and reagents can achieve very high coupling efficiencies.[4] |
| Overall Yield of a 20-mer | ~82% | Calculated as (0.99)^19. Even small decreases in coupling efficiency significantly impact the final yield of long oligonucleotides.[11][12] |
| Overall Yield of a 60-mer | ~55% | Calculated as (0.99)^59. |
Table 2: Comparison of Deprotection Conditions for dG-Containing Oligonucleotides
| dG Protecting Group | Deprotection Reagent | Temperature | Time | Notes |
| N2-DMF | Concentrated Ammonium Hydroxide | 55°C | 1 hour | A common and effective method for standard oligonucleotides.[5][6] |
| Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Demonstrates the high lability of the DMF group.[7] | |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65°C | 5-10 minutes | "Ultrafast" deprotection protocol. Requires the use of Ac-dC to prevent side reactions.[9][10] | |
| Tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | An alternative for oligonucleotides with sensitive modifications.[10][13] | |
| N2-iBu | Concentrated Ammonium Hydroxide | 55°C | 17 hours | The rate-determining step is the cleavage of the iBu group.[14] |
| Concentrated Ammonium Hydroxide | Room Temperature | > 8 hours | Significantly slower than DMF deprotection under the same conditions.[7] | |
| 0.4 M NaOH in MeOH/Water (4:1) | Room Temperature | 17 hours | iBu is cleanly deprotected, while DMF is resistant under these conditions.[15] |
Experimental Protocols
The following protocols provide a general framework for the synthesis, deprotection, and purification of custom oligonucleotides incorporating this compound. It is important to consult the documentation for your specific automated DNA synthesizer and reagents for detailed instructions.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard four-step cycle of phosphoramidite chemistry used in automated oligonucleotide synthesizers.
Materials and Reagents:
-
This compound phosphoramidite
-
Other required 5'-O-DMT-phosphoramidites (dA, dC, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane)[8][12]
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))[2][3]
-
Capping solution (Cap A: acetic anhydride; Cap B: N-methylimidazole)[3]
-
Oxidizing solution (iodine in THF/water/pyridine)[2]
Workflow:
The synthesis proceeds in the 3' to 5' direction through repeated cycles of the following four steps for each nucleotide addition.
-
Deblocking (Detritylation): a. The CPG column is washed with anhydrous acetonitrile. b. The deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.[3][12] c. The column is washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
Coupling: a. The this compound phosphoramidite and the activator solution are simultaneously delivered to the CPG column.[3] b. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[6] c. The reaction is driven to completion by using an excess of the phosphoramidite and activator.
-
Capping: a. To prevent the elongation of unreacted sequences (failure sequences), a capping step is performed. b. The capping solution is delivered to the column, which acetylates any unreacted 5'-hydroxyl groups.[2][3] c. This ensures that only the full-length oligonucleotides are synthesized.
-
Oxidation: a. The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[2] b. The oxidizing solution is passed through the column. c. The column is washed with anhydrous acetonitrile to prepare for the next cycle.
These four steps are repeated for each subsequent nucleotide until the desired sequence is synthesized.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.
Method A: Standard Deprotection with Ammonium Hydroxide
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmole synthesis).
-
Seal the vial tightly and incubate at 55°C for at least 1 hour.[5][6]
-
Cool the vial to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG behind.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
Method B: Ultrafast Deprotection with AMA
Note: This method requires the use of acetyl-protected dC (Ac-dC) during synthesis to avoid base modification.[9][10]
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the CPG.[13][16]
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[9][16]
-
Cool the vial to room temperature.
-
Transfer the AMA solution to a new tube.
-
Evaporate the solution to dryness.
Protocol 3: RP-HPLC Purification of Oligonucleotides
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for purifying synthetic oligonucleotides.[17] The separation is based on the hydrophobicity of the oligonucleotide.
Materials and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C8 or C18)[18]
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[19]
-
Buffer B: Acetonitrile
-
Deprotected and dried oligonucleotide sample
Procedure:
-
Sample Preparation: a. Resuspend the dried oligonucleotide pellet in Buffer A or sterile water. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Method: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B). b. Inject the sample onto the column. c. Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Buffer B). A typical gradient might be from 5% to 50% Buffer B over 20-30 minutes.[18] d. Monitor the elution profile at 260 nm.[19]
-
Fraction Collection and Desalting: a. Collect the peak corresponding to the full-length oligonucleotide product. b. Evaporate the acetonitrile from the collected fraction. c. Desalt the oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove the TEAA buffer salts. d. Lyophilize the desalted oligonucleotide to obtain a purified, dry powder.
Visualizations
The following diagrams illustrate the key workflows in the synthesis and processing of custom oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. atdbio.com [atdbio.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. digital.csic.es [digital.csic.es]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Synthesis of oligonucleotides by phosphoramidite method | PDF [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. labcluster.com [labcluster.com]
- 18. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. mz-at.de [mz-at.de]
Application Notes & Protocols: High-Efficiency Solid-Phase Oligonucleotide Synthesis Utilizing dmf-dG Phosphoramidite
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides.
Introduction: Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated, sequential addition of nucleotide building blocks to a growing chain anchored to an insoluble support.[1] The phosphoramidite (B1245037) method is the predominant chemistry used in this process, prized for its high coupling efficiencies and the stability of the phosphoramidite monomers.[1][2] A key aspect of successful synthesis is the use of protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) to prevent unwanted side reactions.[3]
The choice of these protecting groups significantly impacts the final deprotection step, which must be robust enough to remove all protecting groups yet mild enough to preserve the integrity of the synthesized oligonucleotide, especially those containing sensitive modifications.[4] The dimethylformamidine (dmf) protecting group for deoxyguanosine (dG) offers a significant advantage over the traditional isobutyryl (iBu) group by allowing for substantially faster and milder deprotection conditions.[3][5] This reduces the exposure of the oligonucleotide to harsh chemicals, minimizing potential degradation and improving the purity of the final product.[3] These application notes provide a detailed overview and protocols for the solid-phase synthesis cycle with a focus on incorporating dmf-dG phosphoramidite.
The Four-Step Solid-Phase Synthesis Cycle
Oligonucleotide synthesis proceeds in a 3' to 5' direction on an automated synthesizer. The process begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG).[2] Each subsequent nucleotide is added through a four-step cycle.
1. Detritylation (Deblocking): The cycle begins with the removal of the 5'-acid-labile dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[2][6] This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite. The cleaved DMT cation is orange, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle in real-time.[6]
2. Coupling: This is the chain elongation step where the next nucleotide is added. The dmf-dG phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[7][8] The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound chain.[3] This reaction forms a new, unstable phosphite (B83602) triester linkage.[2] This step is performed under anhydrous conditions to achieve high coupling efficiencies, typically exceeding 98-99%.[7][9]
3. Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups must be permanently blocked from participating in subsequent cycles.[5] This is achieved through a capping step, which typically involves acetylation using a mixture of acetic anhydride (B1165640) (Cap Mix A) and N-methylimidazole (Cap Mix B).[6][7] This reaction acetylates the free hydroxyls, rendering them inert for the remainder of the synthesis.[2]
4. Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the detritylation step.[6] Therefore, it must be stabilized by oxidation to a more robust pentavalent phosphate (B84403) triester, which mirrors the natural DNA backbone.[2] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.[5][7] This completes one cycle of nucleotide addition. The entire four-step cycle is then repeated until the desired oligonucleotide sequence is fully assembled.[1]
Logical Flow of the Synthesis Cycle
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. blog.invitek.com [blog.invitek.com]
- 3. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. atdbio.com [atdbio.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly referred to as dG(dmf) phosphoramidite, is a critical building block in the chemical synthesis of oligonucleotides. Its use is integral to the production of synthetic DNA for a wide array of applications, including therapeutic oligonucleotides (e.g., antisense and siRNA), diagnostic probes, and primers for DNA sequencing and amplification. The dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine (B1146940) offers the significant advantage of rapid deprotection under mild basic conditions, which is particularly beneficial for the synthesis of oligonucleotides containing base-sensitive modifications.[1] Achieving high coupling efficiency during solid-phase synthesis is paramount, as even minor inefficiencies can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[2][3]
This document provides detailed application notes and protocols for the use of 5'-O-DMT-N2-DMF-dG phosphoramidite, with a focus on optimizing coupling efficiency.
Key Features and Advantages
-
High Coupling Efficiency: When used under optimal conditions with appropriate activators, dG(dmf) phosphoramidite consistently demonstrates high coupling efficiencies, typically exceeding 98%.
-
Fast Deprotection: The N2-DMF group is labile and can be removed under milder conditions than traditional protecting groups like isobutyryl (iBu).[3] Deprotection with concentrated ammonia (B1221849) can be achieved in as little as one hour at 65°C or two hours at 55°C.[1]
-
Compatibility: It is fully compatible with standard automated solid-phase oligonucleotide synthesis protocols and most commercially available DNA synthesizers.
-
Suitability for G-Rich Sequences: The dG(dmf) monomer is particularly well-suited for the synthesis of G-rich sequences, where incomplete deprotection can be a concern with other protecting groups.
Data Presentation: Coupling Efficiency
The choice of activator and the duration of the coupling step are critical parameters that directly influence the stepwise coupling efficiency. While optimal conditions may vary slightly depending on the synthesizer, reagents, and specific sequence, the following tables provide a summary of expected coupling efficiencies for this compound phosphoramidite with commonly used activators. It is important to note that direct, independent comparative studies across different commercial suppliers are not always publicly available.[2] Therefore, these values are based on a synthesis of data from technical literature and supplier documentation.
Table 1: Comparison of Common Activators for dG(dmf) Phosphoramidite Coupling
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M - 0.5 M | 4.8 | Standard, widely used activator.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic than tetrazole, leading to faster coupling.[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but more nucleophilic than tetrazole, resulting in rapid coupling with minimal side reactions.[4][6] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 M | 4.1 | A highly acidic activator, often used for sterically hindered couplings.[5] |
Table 2: Expected Stepwise Coupling Efficiency (%) with Varying Coupling Times
| Coupling Time (seconds) | 1H-Tetrazole (0.45 M) | 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) | 4,5-Dicyanoimidazole (DCI) (0.25 M) |
| 30 | ~97.5 - 98.5% | ~98.0 - 99.0% | >99.0% |
| 60 | ~98.0 - 99.0% | >99.0% | >99.5% |
| 120 | >99.0% | >99.5% | >99.5% |
| 180 (3 min) | >99.0% | >99.5% | >99.5% |
Note: These are representative values. Actual coupling efficiencies should be monitored during synthesis, for example, through trityl cation analysis.[2] For sterically demanding sequences or modified phosphoramidites, longer coupling times of 5-15 minutes may be necessary.[7][8]
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the key steps for a single coupling cycle on an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (B52724) for washing
Methodology:
-
Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction. The release of the DMT cation results in a characteristic orange color, which can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[3]
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the free 5'-hydroxyl group on the solid support.[] This forms a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[7]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Protocol 2: Evaluation of Coupling Efficiency using Trityl Cation Monitoring
This protocol describes how to quantify the stepwise coupling efficiency.
Objective: To determine the efficiency of each coupling step by measuring the absorbance of the released DMT cation.[10]
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer to collect the deblocking solution from each cycle in separate fractions.
-
Data Collection: After each deblocking step, the orange-colored solution containing the DMT cation is passed through a UV-Vis spectrophotometer integrated into the synthesizer, or collected for manual measurement. The absorbance is recorded at approximately 495 nm.[3]
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency (CE) is calculated by comparing the absorbance of the trityl cation released in consecutive cycles.
CE (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
Calculation of Overall Yield: The overall yield of the full-length oligonucleotide can be estimated from the average stepwise coupling efficiency (CE_avg) and the number of coupling cycles (n).
Overall Yield (%) = (CE_avg / 100)^n x 100
Visualizations
Caption: Figure 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Figure 2: Phosphoramidite Coupling Mechanism
Troubleshooting and Optimization
-
Low Coupling Efficiency: This is often caused by moisture in the reagents, particularly the acetonitrile.[11] Ensure all reagents and solvents are anhydrous. The phosphoramidite itself can also degrade if not stored properly under an inert atmosphere at low temperatures.
-
Formation of n+1 species: With highly acidic activators, premature removal of the 5'-DMT group from the dG phosphoramidite in solution can lead to the formation of a GG dimer, which is then incorporated into the sequence.[11] Using a less acidic activator like DCI can minimize this side reaction.
-
Incomplete Deprotection: While the DMF group is labile, ensure that the deprotection conditions (time, temperature, and reagent concentration) are sufficient for complete removal, especially for long or G-rich oligonucleotides.
By carefully selecting the activator and optimizing the coupling time, researchers can consistently achieve high stepwise efficiencies in the synthesis of oligonucleotides using this compound phosphoramidite, leading to higher yields of the desired full-length product.
References
- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. wjpps.com [wjpps.com]
- 11. glenresearch.com [glenresearch.com]
Applications of dmf-dG in Therapeutic Oligonucleotide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of therapeutic oligonucleotides demands high efficiency, purity, and the ability to incorporate a wide range of chemical modifications. The choice of protecting groups for the nucleobases is a critical parameter in achieving these goals. For deoxyguanosine (dG), the N2-dimethylformamidine (dmf) protecting group has emerged as a valuable alternative to the traditional isobutyryl (ibu) group, particularly in the context of therapeutic oligonucleotide development. This is primarily due to its lability under milder basic conditions, which allows for more rapid deprotection schedules and is compatible with sensitive chemical modifications often found in therapeutic candidates.[1][2]
These application notes provide a detailed overview of the use of dmf-dG phosphoramidites in the solid-phase synthesis of therapeutic oligonucleotides. We present comparative data on deprotection conditions and detailed experimental protocols for standard and fast deprotection methods.
Advantages of dmf-dG in Therapeutic Oligonucleotide Synthesis
The use of dmf-dG phosphoramidite (B1245037) offers several key advantages in the synthesis of therapeutic oligonucleotides:
-
Rapid Deprotection: The dmf group is significantly more labile than the conventional ibu group, allowing for a substantial reduction in deprotection time.[2][3] This increased throughput is a significant advantage in both research and manufacturing settings.
-
Compatibility with Labile Modifications: The milder deprotection conditions required for dmf-dG are compatible with a variety of sensitive modifications, such as fluorescent dyes and complex ligands, which might be degraded under the harsher conditions required for ibu-dG deprotection.[2][4]
-
Reduced Side Reactions: For G-rich sequences, which are prone to incomplete deprotection with ibu-dG, the use of dmf-dG can lead to a higher purity of the final product.[3]
-
Prevention of Depurination: The electron-donating nature of the dmf group provides effective protection against depurination during the acidic detritylation steps of solid-phase synthesis.[5]
Data Presentation: Comparison of Deprotection Conditions
The choice of deprotection strategy depends on the overall composition of the oligonucleotide, including the presence of other protecting groups and sensitive modifications. The following tables summarize common deprotection conditions for oligonucleotides synthesized with dmf-dG.
Table 1: Deprotection Conditions using Ammonium (B1175870) Hydroxide (B78521)
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Faster than the 4 hours required for ibu-dG.[3][6] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Further reduction in deprotection time.[3] |
| Concentrated Ammonium Hydroxide | Room Temperature | 17 hours | Suitable for some applications, but slower.[7] |
Table 2: Fast and Ultra-Fast Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| AMA (Ammonium hydroxide/40% Methylamine, 1:1) | 65°C | 10 minutes | Requires the use of Ac-dC to prevent base modification.[6][8] |
| AMA (Ammonium hydroxide/40% Methylamine, 1:1) | Room Temperature | 2 hours | Slower alternative to heated AMA deprotection.[6] |
| Tert-Butylamine/water (1:3, v/v) | 60°C | 6 hours | An alternative for deprotecting A, C, and dmf-dG.[7] |
Table 3: Deprotection Conditions for Sensitive Oligonucleotides
| Reagent | Temperature | Time | Notes |
| 0.4 M NaOH in MeOH/water (4:1, v/v) | Room Temperature | > 72 hours | dmf-dG is remarkably resistant to this condition, making it unsuitable for rapid deprotection. In contrast, ibu-dG is deprotected in 17 hours.[9][10] |
| Tert-Butylamine/methanol/water (1:1:2) | 55°C | Overnight | Suitable for oligonucleotides containing rhodamine dyes like TAMRA.[4][7] |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
This protocol is suitable for routine DNA oligonucleotides synthesized using dmf-dG phosphoramidite.
Materials:
-
Oligonucleotide synthesis column containing the synthesized oligonucleotide on solid support.
-
Concentrated ammonium hydroxide (fresh).
-
Heating block or oven.
-
Screw-cap vials.
Procedure:
-
Following synthesis, dry the solid support thoroughly.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of fresh concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 2 hours or 65°C for 1 hour in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the solid support with nuclease-free water and combine the rinsate with the solution from the previous step.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Protocol 2: Ultra-Fast Deprotection using AMA
This protocol is recommended for high-throughput synthesis and for oligonucleotides containing base-labile modifications. Crucially, this protocol requires the use of acetyl-protected deoxycytidine (Ac-dC) during synthesis to prevent transamination of the cytosine base.
Materials:
-
Oligonucleotide synthesis column containing the synthesized oligonucleotide on solid support (synthesized with Ac-dC and dmf-dG).
-
AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Heating block.
-
Screw-cap vials.
Procedure:
-
Following synthesis, dry the solid support.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the solid support with nuclease-free water and combine the rinsate with the solution from the previous step.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Logical Relationship: Protecting Group Choice and Deprotection Strategy
The selection of the dG protecting group has a direct impact on the available deprotection strategies, which in turn influences the types of chemical modifications that can be stably incorporated into a therapeutic oligonucleotide.
Conclusion
The use of dmf-dG phosphoramidite is a key enabling technology in the development of complex therapeutic oligonucleotides. Its rapid deprotection kinetics and compatibility with mild deprotection reagents facilitate the efficient synthesis of highly modified and sensitive oligonucleotides. By selecting the appropriate deprotection protocol based on the specific requirements of the target oligonucleotide, researchers can significantly improve the purity, yield, and overall success of their synthetic efforts. The protocols and data provided in these application notes serve as a guide for the effective implementation of dmf-dG in therapeutic oligonucleotide development programs.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes: High-Efficiency Synthesis of DNA and DNA/RNA Hybrids Using 5'-O-DMT-N2-DMF-dG Phosphoramidite
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology.[1][][3] The phosphoramidite (B1245037) method stands as the gold standard for this process, prized for its high coupling efficiency and amenability to automation.[][3][4] A critical component in this methodology is the choice of nucleoside phosphoramidites, the building blocks that are sequentially added to the growing oligonucleotide chain.
5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite is a key reagent for incorporating deoxyguanosine (dG) residues into synthetic DNA and the DNA portions of DNA/RNA hybrid molecules.[5][] This application note details the advantages, key considerations, and optimized protocols for using this high-purity building block in automated solid-phase oligonucleotide synthesis.
Key Features and Advantages
The structure of 5'-O-DMT-N2-DMF-dG phosphoramidite is designed for optimal performance in the standard synthesis cycle. It incorporates three essential protecting groups:
-
5'-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl. Its removal at the start of each cycle allows for the stepwise addition of the next nucleotide.[7] The hydrophobicity of the DMT group is also crucial for purifying the final full-length product.[8]
-
N2-Dimethylformamidine (DMF): This group protects the exocyclic amino group of the guanine (B1146940) base from undergoing undesirable side reactions during synthesis.[4] The DMF group is particularly advantageous as it is labile and can be removed under milder basic conditions compared to other protecting groups like isobutyryl (iBu).[4][9] This feature is critical when synthesizing oligonucleotides containing base-sensitive modifications.
-
3'-β-Cyanoethyl (CE): This group protects the phosphite (B83602) triester linkage formed during the coupling step. It is typically removed at the end of the synthesis during the final deprotection step.[9]
The use of the DMF protecting group on guanine offers significant benefits, including rapid deprotection times, which minimizes potential damage to the synthesized oligonucleotide and allows for higher throughput.[4][9][10]
Applications
This phosphoramidite is a versatile reagent suitable for a variety of applications, including:
-
Synthesis of custom DNA oligonucleotides for PCR, sequencing, and gene fragments.
-
Construction of DNA/RNA hybrids, which are essential for research in areas like RNase H activity, antisense technology, and RNAi.
-
Site-specific incorporation of deoxyguanosine into RNA sequences.
-
Development of nucleic acid-based diagnostics and therapeutics.[]
Experimental Protocols and Data
Reagent Preparation
Proper preparation of the phosphoramidite solution is critical for achieving high coupling efficiency. The presence of moisture is a primary inhibitor of successful coupling.[11]
-
Dissolution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by your DNA synthesizer manufacturer (typically 0.065 M to 0.1 M).[12]
-
Anhydrous Conditions: Ensure all handling steps are performed under an inert, anhydrous atmosphere (e.g., argon or nitrogen). Use septum-sealed bottles and dry syringes to transfer solvents.[11]
-
Stability: Phosphoramidite solutions are sensitive to moisture and oxidation. It is recommended to use freshly prepared solutions for optimal performance.
Automated Solid-Phase Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer.[3][13] Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Diagram: Automated Oligonucleotide Synthesis Workflow
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Synthesis Parameters
The following table outlines typical parameters for a synthesis cycle using this compound. These may require optimization based on the specific synthesizer and scale.
| Step | Reagent(s) | Typical Wait Time | Purpose |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 60 - 120 seconds | Removes the 5'-DMT group from the growing chain.[1] |
| Coupling | 0.1 M this compound; Activator (e.g., 0.45 M Tetrazole) | 25 - 60 seconds | Adds the dG nucleotide to the chain. |
| Capping | Acetic Anhydride/Lutidine (Cap A); N-Methylimidazole (Cap B) | 20 - 45 seconds | Acetylates unreacted 5'-hydroxyl groups to prevent elongation of failure sequences. |
| Oxidation | 0.02 - 0.1 M Iodine in THF/Water/Pyridine | 30 - 60 seconds | Oxidizes the phosphite triester to the more stable phosphate (B84403) triester. |
Note on Coupling Efficiency: High stepwise coupling efficiency (>99%) is crucial, especially for the synthesis of long oligonucleotides.[11][13] The efficiency can be monitored by measuring the absorbance of the cleaved DMT cation during the deblocking step.[13]
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The use of the DMF group on guanine allows for flexible and rapid deprotection schedules.
Diagram: Protecting Groups of this compound
Caption: Key protecting groups on the dG phosphoramidite and their function.
Deprotection Protocols
The choice of deprotection reagent and conditions depends on the sensitivity of other modifications present in the oligonucleotide.
| Protocol | Reagent | Temperature (°C) | Time | Notes |
| Standard | Concentrated Ammonium (B1175870) Hydroxide | 55 | 1 - 2 hours | Effective for standard DNA oligonucleotides.[4] |
| UltraFAST (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1) | 65 | 5 - 10 minutes | Recommended for high-throughput synthesis. Requires Ac-dC to be used in synthesis to avoid base modification.[10] |
| Mild | Concentrated Ammonium Hydroxide | Room Temperature | 4 - 8 hours | Suitable for oligonucleotides with sensitive modifications. |
Deprotection Procedure (Standard Protocol):
-
Transfer the solid support (e.g., CPG) to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and place it in a heating block or oven at 55°C for 1-2 hours.
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the pellet in an appropriate buffer for purification.
Purification and Quality Control
The final product is typically a mixture of the full-length oligonucleotide and shorter failure sequences. Purification is necessary to isolate the desired product.
-
DMT-On Purification: A common strategy involves leaving the final 5'-DMT group on the full-length product after synthesis. Due to its hydrophobicity, the DMT-on oligonucleotide is easily separated from DMT-off failure sequences using reverse-phase HPLC or cartridge purification.[8] The DMT group is then removed post-purification with an acid treatment (e.g., 80% acetic acid).
-
Quality Control: The purity and identity of the final oligonucleotide should be confirmed using methods such as analytical HPLC, mass spectrometry (LC-MS), and capillary electrophoresis (CE).
Conclusion
The this compound phosphoramidite is a highly reliable and efficient building block for the synthesis of DNA and DNA/RNA hybrids. Its key advantage lies in the use of the DMF protecting group, which allows for rapid and mild deprotection conditions, thereby preserving the integrity of the final product and enhancing throughput. By following the optimized protocols for reagent handling, automated synthesis, and post-synthesis processing outlined in this note, researchers can consistently achieve high yields of pure oligonucleotides for demanding research, diagnostic, and therapeutic applications.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 5. shop.hongene.com [shop.hongene.com]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. benchchem.com [benchchem.com]
Application Note and Protocol: HPLC Purification of Oligonucleotides with N2-DMF-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oligonucleotides are essential tools in modern molecular biology, diagnostics, and therapeutics. Their purity is critical for the success of downstream applications, necessitating robust purification methods to remove synthesis byproducts such as truncated sequences (shortmers) and failure sequences.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for oligonucleotide purification, offering high resolution and the ability to isolate the full-length product with high purity.[3][4][5]
This application note provides a detailed protocol for the purification of oligonucleotides containing the N2-dimethylformamidine (dmf) protected 2'-deoxyguanosine (B1662781) (N2-DMF-dG) modification using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). The dmf group is a commonly used protecting group for the exocyclic amine of guanine (B1146940) during solid-phase oligonucleotide synthesis.[6] Its efficient removal during the deprotection step is crucial for obtaining the final, functional oligonucleotide.[7][8] This protocol outlines the complete workflow, from cleavage and deprotection to HPLC purification and analysis.
Principles of Ion-Pair Reversed-Phase HPLC
IP-RP-HPLC is a powerful technique for separating oligonucleotides based on their hydrophobicity.[1][9] The negatively charged phosphate (B84403) backbone of oligonucleotides makes them too polar to be retained on a traditional reversed-phase column. To overcome this, an ion-pairing agent, typically a tertiary amine like triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium hexafluoroisopropanol (TEA-HFIP), is added to the mobile phase.[10][11] The positively charged ion-pairing agent interacts with the negatively charged phosphate groups, neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, thus allowing for its retention and separation on the nonpolar stationary phase.[11][12] Elution is typically achieved by a gradient of an organic solvent, such as acetonitrile, which increases the hydrophobicity of the mobile phase and displaces the oligonucleotides from the column.[13]
Experimental Protocols
Part 1: Cleavage and Deprotection of N2-DMF-dG Oligonucleotides
This protocol describes the removal of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases, including the N2-DMF-dG modification.
Materials:
-
Crude oligonucleotide synthesized on a solid support (e.g., CPG)
-
Ammonium (B1175870) hydroxide (B78521) (30%) or a mixture of ammonium hydroxide and 40% methylamine (B109427) (AMA) (1:1, v/v)[14]
-
Microcentrifuge tubes
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube.
-
Add 1 mL of 30% ammonium hydroxide or AMA solution to the tube.
-
Incubate the mixture at the appropriate temperature and duration for cleavage and deprotection. Refer to Table 1 for recommended conditions for N2-dmf-dG removal.
Table 1: Recommended Deprotection Conditions for N2-DMF-dG Containing Oligonucleotides
Deprotection Reagent Temperature Time Notes 30% Ammonium Hydroxide Room Temperature 17 hours Sufficient for deprotecting A, C, and dmf-dG.[14] 30% Ammonium Hydroxide 65°C 2 hours Sufficient for deprotecting A, C, and dmf-dG.[14] | AMA (Ammonium hydroxide/40% Methylamine, 1:1) | 65°C | 10 minutes | UltraFAST deprotection.[14][15] Requires the use of Ac-dC to avoid base modification. |
-
-
Supernatant Collection:
-
After incubation, centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
-
Evaporation:
-
Resuspension:
-
Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or HPLC-grade water. The typical concentration for injection is 10-20 µM.[17]
-
Part 2: HPLC Purification
This protocol details the purification of the deprotected oligonucleotide using IP-RP-HPLC.
Materials and Equipment:
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase HPLC column (e.g., C8 or C18, with a pore size of ~300 Å)[13]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, or 8.6 mM TEA/100 mM HFIP for LC-MS compatibility[10]
-
Mobile Phase B: Acetonitrile (ACN) or a mixture of Mobile Phase A and ACN (e.g., 50% ACN in 0.1 M TEAA)[17]
-
Deprotected oligonucleotide sample
-
Nuclease-free water
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the resuspended oligonucleotide sample onto the column. The injection volume will depend on the column size and sample concentration.
-
-
Elution Gradient:
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.[17] The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which represents the full-length oligonucleotide product.
-
-
Post-Purification Processing:
-
Combine the fractions containing the purified oligonucleotide.
-
If TEAA was used as the ion-pairing agent, it is often necessary to desalt the sample to remove the triethylammonium acetate, which can interfere with downstream applications. This can be achieved using a desalting column (e.g., NAP-10) or by ethanol (B145695) precipitation.[17]
-
Lyophilize the purified and desalted oligonucleotide to obtain a dry powder.
-
-
Purity Analysis:
-
Analyze the purity of the final product by analytical HPLC or mass spectrometry.[18]
-
Data Presentation
Quantitative data from the purification process should be summarized for clear comparison.
Table 2: Summary of Purification Data for an N2-DMF-dG Containing 20-mer Oligonucleotide
| Parameter | Crude Product | Purified Product |
|---|---|---|
| Purity (by Analytical HPLC) | ~65% | >95% |
| Yield (OD Units) | 100 OD | 60 OD |
| Resolution (Full-length vs. n-1) | 1.2 | 2.5 |
| Mass Spectrometry (Expected Mass) | 6150.0 Da | 6150.2 Da |
| Mass Spectrometry (Observed Mass) | 6150.5 Da | 6150.3 Da |
Experimental Workflow Diagram
Caption: Workflow for the purification of N2-DMF-dG oligonucleotides.
Troubleshooting
Table 3: Common Issues and Solutions in Oligonucleotide HPLC Purification
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Broad or split peaks | Secondary structure formation in the oligonucleotide. | Increase the column temperature to 55-65°C to denature secondary structures.[13][18] Consider adding a denaturant like urea (B33335) to the mobile phase.[4] |
| Poor resolution between full-length and n-1 species | Inappropriate gradient slope. | Use a shallower gradient to improve separation.[18] Optimize the ion-pairing agent and its concentration. |
| Low yield | Incomplete cleavage or deprotection. Suboptimal fraction collection. | Ensure complete deprotection by following the recommended conditions (Table 1). Optimize fraction collection windows based on a high-resolution analytical run. |
| Presence of protecting groups in the final product | Incomplete deprotection. | Verify the deprotection conditions (reagent, temperature, and time). Analyze the product by mass spectrometry to confirm the removal of all protecting groups.[7] |
| Carryover contamination | Insufficient column washing between runs. | Implement a rigorous column washing protocol with a high percentage of organic solvent between injections.[18] |
By following this detailed application note and protocol, researchers, scientists, and drug development professionals can effectively purify oligonucleotides containing the N2-DMF-dG modification, ensuring high purity for their critical applications.
References
- 1. labcluster.com [labcluster.com]
- 2. fr.gilson.com [fr.gilson.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. idtdna.com [idtdna.com]
- 6. biotage.com [biotage.com]
- 7. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Oligonucleotide Purification [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. atdbio.com [atdbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
Application Note: Mass Spectrometry for the Quality Control of N2-dimethylformamidino-2'-deoxyguanosine (dmf-dG) Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of modified oligonucleotides.
Introduction In the chemical synthesis of oligonucleotides, particularly for therapeutic applications like antisense oligonucleotides, protecting groups are essential to prevent unwanted side reactions at the exocyclic amines of the nucleobases. For deoxyguanosine (dG), N2-dimethylformamidino (dmf) is a commonly used protecting group. After synthesis, complete removal (deprotection) of these groups is critical to ensure the final oligonucleotide has the correct chemical structure and biological function. Incomplete deprotection can lead to impurities that may affect efficacy and safety.
Mass spectrometry (MS), including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), provides powerful tools for the quality control of synthetic oligonucleotides.[1] These techniques allow for precise molecular weight determination and quantitative assessment of impurities, such as the residual presence of the dmf protecting group on guanine (B1146940) residues. This application note details protocols for the analysis of dmf-dG modified oligonucleotides using these MS techniques.
Part 1: Data Presentation and Interpretation
Mass spectrometry analysis focuses on identifying the mass difference between the expected, fully deprotected oligonucleotide and any species still containing the dmf protecting group.
Table 1: Molecular Weights of Key Moieties
This table provides the fundamental mass information required for interpreting the mass spectra of dmf-dG oligonucleotides. The mass of the dmf group is added to the deoxyguanosine monophosphate residue within the oligonucleotide chain.
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
| Deoxyguanosine (dG) Monophosphate residue | C₁₀H₁₂N₅O₆P | 345.0529 |
| N2-dimethylformamidino (dmf) group | C₃H₆N₂ | 70.0531 |
| dmf-dG Monophosphate residue | C₁₃H₁₈N₇O₆P | 415.1056 |
| Mass Difference (dmf group) | - | +70.0527 |
Table 2: Example Quantitative Analysis of a Crude Oligonucleotide Sample by LC-MS
This table illustrates how quantitative data from an LC-MS analysis of a hypothetical 10-mer oligonucleotide (5'-GATTACAAGG-3') with incomplete deprotection of the two dG residues would be presented. The analysis quantifies the relative abundance of fully deprotected, partially protected, and fully protected species.
| Oligonucleotide Species | Expected Mass (Da) | Observed Mass (Da) | Retention Time (min) | Relative Abundance (%) |
| Fully Deprotected (2 dG) | 3069.55 | 3069.58 | 12.5 | 85.7 |
| Partially Protected (+1 dmf) | 3139.60 | 3139.63 | 13.8 | 12.1 |
| Fully Protected (+2 dmf) | 3209.66 | 3209.69 | 14.9 | 2.2 |
Part 2: Experimental Workflows and Protocols
The following diagrams and protocols outline the necessary steps for sample preparation and analysis.
Overall Experimental Workflow
The general workflow for analyzing dmf-dG oligonucleotides involves synthesis, cleavage from the solid support and deprotection of the nucleobases, followed by purification and analysis by mass spectrometry.
Caption: Workflow for synthesis and MS analysis of oligonucleotides.
Logical Diagram for Mass Identification
This diagram illustrates the logical basis for identifying protected and unprotected species in a mass spectrum. The key is the characteristic mass shift of +70.05 Da for each dmf group present.
References
Ultrafast Deprotection Protocols for dmf-dG Phosphoramidites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficiency of oligonucleotide synthesis is critically dependent on the final deprotection step. The use of N2-dimethylformamidine (dmf) as a protecting group for deoxyguanosine (dG) phosphoramidites offers a significant advantage by enabling substantially faster deprotection compared to the traditional isobutyryl (iBu) group. This document provides detailed application notes and protocols for the ultrafast deprotection of oligonucleotides synthesized with dmf-dG phosphoramidites, facilitating higher throughput and preserving the integrity of the final product.
Introduction
Standard phosphoramidite-based oligonucleotide synthesis requires the use of protecting groups on the exocyclic amines of the nucleobases to prevent side reactions during chain elongation. The N2-isobutyryl group on deoxyguanosine (iBu-dG) has been a conventional choice, but its removal requires harsh and prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521), typically overnight. The development of the dimethylformamidine (dmf) protecting group for dG has revolutionized this process. The dmf group is significantly more labile under basic conditions, allowing for dramatically reduced deprotection times. This is particularly advantageous for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
This application note details ultrafast deprotection protocols using dmf-dG phosphoramidites, with a focus on ammonium hydroxide/methylamine (B109427) (AMA) treatment, which can achieve complete deprotection in as little as 5-10 minutes.[1][2][3][4]
Data Presentation: Deprotection Conditions Comparison
The following table summarizes the deprotection conditions for dmf-dG phosphoramidites in comparison to the conventional iBu-dG. The data clearly illustrates the significant reduction in deprotection time achieved with the dmf protecting group.
| Protecting Group | Deprotection Reagent | Temperature | Time | Notes |
| iBu-dG | Concentrated Ammonium Hydroxide | 55 °C | 8-17 hours | Standard protocol.[1] |
| dmf-dG | Concentrated Ammonium Hydroxide | 55 °C | 2 hours | Significant time reduction over iBu-dG.[5][6] |
| dmf-dG | Concentrated Ammonium Hydroxide | 65 °C | 1 hour | Further acceleration at a higher temperature.[5][6] |
| dmf-dG | AMA (1:1 NH₄OH / 40% aq. Methylamine) | 65 °C | 5-10 minutes | Ultrafast Protocol. Requires Ac-dC to avoid base modification.[1][2][3][4] |
| dmf-dG | AMA (1:1 NH₄OH / 40% aq. Methylamine) | Room Temp. | 10-20 minutes | Slower than 65°C but still very rapid.[7] |
| dmf-dG | t-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | An alternative for certain sensitive modifications.[4][7] |
Experimental Protocols
Protocol 1: Ultrafast Deprotection using AMA
This protocol is recommended for rapid deprotection of standard DNA oligonucleotides synthesized with dmf-dG and Ac-dC phosphoramidites.
Materials:
-
Oligonucleotide synthesized on solid support (CPG)
-
AMA solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (30% NH₃) and 40% aqueous methylamine. Caution: Prepare fresh in a well-ventilated fume hood.
-
Heating block or water bath set to 65 °C.
-
Screw-cap vials with a secure seal.
-
Standard laboratory equipment for sample handling and purification (e.g., centrifuge, pipettes, HPLC).
Methodology:
-
After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.
-
Add a sufficient volume of freshly prepared AMA solution to completely submerge the solid support (typically 1-2 mL for a 1 µmol synthesis).
-
Securely cap the vial to prevent evaporation and leakage.
-
Place the vial in the heating block or water bath pre-heated to 65 °C.
-
Incubate for 10 minutes for complete deprotection.
-
After incubation, cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with an equal volume of water and combine the wash with the supernatant.
-
The crude oligonucleotide solution is now ready for purification (e.g., DMT-on purification, desalting, or HPLC).
Protocol 2: Fast Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable when methylamine is not available or when a slightly longer but still rapid deprotection is acceptable.
Materials:
-
Oligonucleotide synthesized on solid support (CPG)
-
Concentrated ammonium hydroxide (~30% NH₃).
-
Heating block or water bath set to 65 °C.
-
Screw-cap vials with a secure seal.
Methodology:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to fully cover the support (1-2 mL for a 1 µmol synthesis).
-
Tightly seal the vial.
-
Incubate the vial at 65 °C for 1 hour.
-
Cool the vial to room temperature before opening in a fume hood.
-
Collect the supernatant containing the oligonucleotide.
-
Wash the support with water and combine with the supernatant.
-
The sample is now ready for downstream processing and purification.
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis and ultrafast deprotection.
Caption: Simplified chemical transformation of dmf-dG to dG during deprotection.
Conclusion
The adoption of dmf-dG phosphoramidites represents a significant advancement in oligonucleotide synthesis, primarily by enabling dramatically faster deprotection protocols. The ultrafast AMA protocol, in particular, reduces the deprotection time from hours to mere minutes, thereby increasing throughput and minimizing potential damage to sensitive oligonucleotides.[1] The protocols and data presented herein provide a comprehensive guide for researchers and professionals to implement these efficient methods in their workflows. The direct substitution of dG(iBu) with dG(dmf) is straightforward, requiring minimal changes to existing synthesis cycles while offering substantial benefits in speed and efficiency.[5][6]
References
- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fast Deprotection [qualitysystems.com.tw]
- 7. scribd.com [scribd.com]
Application Notes: Enzymatic Competence of 5'-DMT Protected DNA Fragments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
During automated solid-phase synthesis, oligonucleotides are typically produced with a 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl terminus. This lipophilic group is crucial for purification via reverse-phase high-performance liquid chromatography (RP-HPLC), as it allows for the efficient separation of the full-length, DMT-containing product from shorter, non-DMT (trityl-off) failure sequences. Following purification, the DMT group is typically removed by acid treatment to liberate the 5'-hydroxyl group, which is essential for most biological applications, such as PCR, cloning, and sequencing.
However, the necessity of this deprotection step for enzymatic reactions is a critical consideration. These application notes explore the enzymatic competence of DNA fragments that retain the 5'-DMT group ("DMT-on"), focusing on common enzymatic manipulations like phosphorylation and ligation. The central issue is the significant steric hindrance posed by the bulky DMT group, which can prevent enzymes from accessing the 5'-terminus of the DNA.[1][2][3]
Core Principle: Steric Hindrance
The 4,4'-dimethoxytrityl group is a large, rigid chemical moiety. Its presence at the 5'-terminus of a DNA fragment creates a sterically hindered environment. Many enzymes that interact with the 5'-end of DNA, such as T4 Polynucleotide Kinase (PNK) and T4 DNA Ligase, have active sites with specific spatial requirements to accommodate the substrate. The bulky nature of the DMT group can physically block the DNA from entering the enzyme's active site, thereby inhibiting or completely preventing the enzymatic reaction.[1][2]
I. 5'-Phosphorylation with T4 Polynucleotide Kinase (PNK)
T4 Polynucleotide Kinase (PNK) catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA or RNA.[4] This phosphorylation is a prerequisite for subsequent ligation reactions, as T4 DNA ligase requires a 5'-phosphate to form a phosphodiester bond.[5][6]
Enzymatic Competence of DMT-on DNA:
The presence of the 5'-DMT group almost universally inhibits the activity of T4 PNK. The enzyme's active site cannot accommodate the bulky trityl group, preventing the 5'-hydroxyl from being presented for phosphorylation.[7][8] Therefore, for successful 5'-phosphorylation, the DMT group must be chemically removed prior to the enzymatic reaction.
Data Summary:
| Substrate | T4 PNK Activity | Rationale |
| 5'-OH DNA (DMT-off) | High | The 5'-hydroxyl group is accessible to the enzyme's active site. |
| 5'-DMT DNA (DMT-on) | Inhibited/Negligible | The bulky DMT group sterically hinders the DNA from entering the active site.[7] |
II. Ligation with T4 DNA Ligase
T4 DNA Ligase creates a phosphodiester bond between the 5'-phosphate of one DNA terminus and the 3'-hydroxyl of an adjacent terminus.[9][10] This activity is fundamental for cloning, where an insert is joined to a vector.
Enzymatic Competence of DMT-on DNA:
Research indicates that 5'-DMT protected DNA fragments are not competent for ligation by T4 DNA Ligase.[1][2] The steric hindrance from the DMT group prevents the necessary alignment and interaction within the ligase's active site. Even if the adjacent DNA fragment has the required 5'-phosphate, the DMT-protected fragment cannot be joined because it lacks the necessary 5'-phosphate group and its 5'-end is sterically blocked.
Interestingly, while the DMT group itself blocks ligation at its point of attachment, it has been found to be stable under PCR conditions and does not interfere with the activity of DNA polymerases.[1][2] This allows for the generation of PCR products that are protected at the 5'-end. However, these products cannot be directly used in subsequent ligation-based cloning steps without deprotection.[1][2] Some studies have explored the ligation of DMT-protected dsDNA and found it could not be ligated with 5'-phosphorylated DNA fragments.[1][2]
Data Summary:
| Substrate Combination | T4 DNA Ligase Activity | Rationale |
| 5'-Phosphate DNA + 3'-OH DNA | High | Standard ligation reaction with compatible ends. |
| 5'-DMT DNA + 3'-OH DNA | Inhibited | The DMT group sterically blocks the 5'-end and prevents the formation of a phosphodiester bond.[1][2] |
Protocols
Protocol 1: Manual Deprotection (Detritylation) of 5'-DMT Oligonucleotides
This protocol is essential prior to performing enzymatic reactions on the 5'-terminus of a purified oligonucleotide.
Materials:
-
Lyophilized DMT-on oligonucleotide
-
80% Acetic Acid (v/v) in nuclease-free water
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695), cold
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Resuspend the dried, DMT-on oligonucleotide in 200-500 µL of 80% acetic acid. Vortex briefly to dissolve.[11]
-
Incubate at room temperature for 15-30 minutes. The solution may turn orange/yellow as the DMT cation is released.[11]
-
Add 0.1 volumes of 3 M sodium acetate to the solution.
-
Add 3 volumes of cold 100% ethanol to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (≥12,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the cleaved DMT groups.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at high speed for 5 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.
-
Resuspend the detritylated DNA pellet in a desired volume of nuclease-free water or buffer. The oligonucleotide is now "DMT-off" and ready for enzymatic reactions.
Protocol 2: 5'-Phosphorylation of Deprotected DNA using T4 PNK
Materials:
-
DMT-off DNA (from Protocol 1) (10-50 pmol)
-
T4 Polynucleotide Kinase (10 U/µL)
-
10X T4 PNK Reaction Buffer
-
10 mM ATP solution
-
Nuclease-free water
Procedure:
-
Set up the following reaction in a sterile microcentrifuge tube on ice:
-
DMT-off DNA: 10-50 pmol of 5'-termini
-
10X T4 PNK Reaction Buffer: 2 µL
-
10 mM ATP: 2 µL
-
T4 Polynucleotide Kinase: 1 µL (10 units)
-
Nuclease-free water: to a final volume of 20 µL[12]
-
-
Mix gently by pipetting and spin down briefly.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Heat-inactivate the enzyme at 65-75°C for 10-20 minutes.
-
The 5'-phosphorylated DNA is now ready for use in ligation reactions.
Protocol 3: Ligation of Phosphorylated DNA into a Vector
Materials:
-
5'-Phosphorylated DNA insert (from Protocol 2)
-
Linearized and dephosphorylated vector DNA
-
T4 DNA Ligase (e.g., 400,000 cohesive end units/mL)
-
10X T4 DNA Ligase Reaction Buffer
-
Nuclease-free water
Procedure:
-
Set up the ligation reaction. A common starting point is a 3:1 molar ratio of insert to vector.
-
In a sterile microcentrifuge tube, combine the following on ice:
-
Linearized vector: 50 ng
-
Phosphorylated insert: (Calculate amount for 3:1 molar ratio)
-
10X T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate the reaction. Incubation conditions depend on the type of ends:
-
The ligation product is now ready for transformation into competent cells.
The 5'-DMT protecting group is indispensable for the purification of synthetic oligonucleotides but is a significant impediment to subsequent enzymatic reactions that target the 5'-terminus. The bulky nature of the DMT group causes steric hindrance that blocks access to the active sites of enzymes like T4 Polynucleotide Kinase and T4 DNA Ligase. Therefore, it is a mandatory step to perform a complete deprotection (detritylation) of the DNA fragment prior to carrying out phosphorylation or ligation reactions to ensure high efficiency and successful experimental outcomes.
References
- 1. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. T4 Polynucleotide Kinase, T4 PNK – Tinzyme [tinzyme.com]
- 5. neb.com [neb.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. T4 DNA Ligase – Tinzyme [tinzyme.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Yield with 5'-O-DMT-N2-DMF-dG
Welcome to the technical support center for troubleshooting oligonucleotide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low coupling yield with 5'-O-DMT-N2-DMF-dG phosphoramidite (B1245037).
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Overall Oligonucleotide Yield and Presence of n-1 Shortmers
Question: My final oligonucleotide yield is significantly lower than expected, and I observe a high percentage of n-1 shortmers upon analysis (e.g., by HPLC or PAGE). What are the likely causes and how can I resolve this?
Answer: Low coupling efficiency is the most probable cause for these symptoms. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to water.[1] Trace amounts of moisture in your reagents or on the synthesizer can drastically reduce coupling efficiency by hydrolyzing the phosphoramidite.[1][2]
-
Solution:
-
Use fresh, anhydrous acetonitrile (B52724) with a water content below 10-15 ppm.[2]
-
Ensure your activator solution is anhydrous. Consider adding molecular sieves to both the phosphoramidite and activator vials to scavenge residual moisture.[1]
-
Thoroughly purge all synthesizer lines with dry argon or helium before synthesis.[2]
-
If your synthesizer has been idle, run a few priming cycles to ensure the lines are dry.[2]
-
-
-
Degraded this compound Phosphoramidite: The stability of phosphoramidites in solution is limited, with dG being particularly susceptible to degradation.[1][3]
-
Suboptimal Activator Performance: The choice and concentration of the activator are crucial for efficient coupling.
-
Solution:
-
Verify the concentration and freshness of your activator solution. Common activators include 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI).
-
Ensure the activator is appropriate for the phosphoramidite being used. Some activators, being acidic, can cause a small percentage of DMT removal from the dG phosphoramidite during coupling, leading to the formation of GG dimers and n+1 impurities.[2]
-
-
-
Incomplete Deprotection of the 5'-Hydroxyl Group (Detritylation): If the 5'-DMT group is not completely removed, the subsequent coupling reaction will be blocked.
-
Solution:
-
Ensure the deblocking solution (e.g., 3% dichloroacetic acid (DCA) in an inert solvent) is fresh and delivered effectively.
-
While trichloroacetic acid (TCA) is a common deblocking agent, it is a strong acid that can lead to depurination of guanosine.[2] Using a weaker acid like DCA is recommended to minimize this side reaction.[2][6]
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Question: I am observing unexpected peaks in my analytical results that do not correspond to the full-length product or simple n-1 deletions. What could be the cause?
Answer: The presence of unexpected peaks often points to side reactions occurring during synthesis or deprotection.
-
Depurination: The glycosidic bond between the guanine (B1146940) base and the sugar is susceptible to cleavage under acidic conditions, creating an abasic site.[7] This site is stable during synthesis but cleaves during the final basic deprotection, leading to truncated oligonucleotides.[7]
-
Formation of GG Dimers: Acidic activators can prematurely remove the 5'-DMT group from the dG phosphoramidite, which can then react with another activated dG phosphoramidite to form a GG dimer. This dimer can then be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[2]
-
Solution:
-
Optimize the type and concentration of your activator.
-
Ensure that the phosphoramidite and activator solutions are not mixed for an extended period before being delivered to the synthesis column.
-
-
-
Phosphoramidite Oxidation: The phosphorus (III) center of the phosphoramidite can be oxidized to phosphorus (V), rendering it incapable of coupling.
-
Solution:
-
Always handle solid phosphoramidites and their solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air.
-
-
Issue 3: Reduced Coupling Efficiency Specifically at dG Incorporation Sites
Question: My overall synthesis seems to proceed well, but I notice a drop in coupling efficiency specifically when this compound is added. Why is this happening?
Answer: While the DMF protecting group on dG offers advantages in terms of deprotection, the dG phosphoramidite itself can be more challenging to couple efficiently compared to other bases.
-
Steric Hindrance: The bulkiness of the DMT group and the phosphoramidite moiety can sometimes lead to steric hindrance, slowing down the coupling reaction.
-
Solution:
-
Increase the coupling time for the dG phosphoramidite in your synthesis protocol.
-
Ensure that the concentration of the phosphoramidite and activator are optimal.
-
-
-
Autocatalytic Degradation: Studies have shown that dG phosphoramidites can undergo autocatalytic hydrolysis, where the degradation is second order in phosphoramidite concentration.[3]
-
Solution:
-
Use freshly prepared dG phosphoramidite solutions.
-
Avoid prolonged storage of dG solutions on the synthesizer.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to troubleshooting low coupling yield.
Table 1: Deprotection Times for dG with Concentrated Ammonia
| dG Protecting Group | Temperature | Deprotection Time |
| Isobutyryl (iBu) | Room Temperature | 36 hours |
| 55 °C | 16 hours | |
| 65 °C | 8 hours | |
| Dimethylformamidine (DMF) | Room Temperature | 16 hours |
| 55 °C | 4 hours | |
| 65 °C | 2 hours | |
| Acetyl (Ac) | Room Temperature | 16 hours |
| 55 °C | 4 hours | |
| 65 °C | 2 hours | |
| Isopropyl-phenoxyacetyl (iPr-Pac) | Room Temperature | 2 hours |
| 55 °C | 0.5 hours | |
| (Data sourced from Glen Research Deprotection Guide)[9] |
Table 2: Comparison of Depurination Half-Times with Different Deblocking Agents
| Deblocking Agent | Relative Depurination Rate |
| 3% Dichloroacetic Acid (DCA) | Slowest |
| 15% Dichloroacetic Acid (DCA) | Faster than 3% DCA |
| 3% Trichloroacetic Acid (TCA) | Fastest |
| (Data interpretation based on kinetic studies)[6][8] |
Key Experimental Protocols
Protocol 1: Anhydrous Preparation of Phosphoramidite Solution
Objective: To prepare a phosphoramidite solution with minimal water content to ensure high coupling efficiency.
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile (ACN), septum-sealed bottle
-
Dry argon or nitrogen gas source with an in-line drying filter
-
Sterile, dry syringe and needle
-
Phosphoramidite vial compatible with your DNA synthesizer
Procedure:
-
Allow the solid phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a stream of dry argon or nitrogen, carefully open the phosphoramidite vial.
-
Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.02–0.2 M).
-
Gently swirl the vial to dissolve the solid phosphoramidite completely. Avoid vigorous shaking to prevent shearing.
-
Once dissolved, immediately transfer the solution to the designated phosphoramidite bottle on the synthesizer, ensuring the system is under a positive pressure of inert gas.
-
For extended use, consider adding pre-dried molecular sieves to the phosphoramidite bottle to maintain anhydrous conditions.
Protocol 2: Checking Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively measure the coupling efficiency of each step in the oligonucleotide synthesis.
Materials:
-
Synthesized oligonucleotide on solid support with the 5'-DMT group intact ("DMT-on")
-
Deblocking solution (e.g., 3% DCA or 2% TCA in dichloromethane)
-
Spectrophotometer
Procedure:
-
After the coupling step of interest, divert the effluent from the deblocking step into a collection vial. The orange color of the trityl cation is indicative of a successful deblocking step.
-
Collect the entire volume of the deblocking solution containing the cleaved DMT cation.
-
Measure the absorbance of the solution at the wavelength corresponding to the maximal absorbance of the dimethoxytrityl cation (typically around 495 nm).
-
Compare the absorbance value from the current cycle to the absorbance from the previous cycle. The ratio of these absorbances provides a measure of the stepwise coupling efficiency.
-
A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Key steps in the phosphoramidite coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 5. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
preventing side reactions during N2-DMF-dG deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the deprotection of N2-dimethylformamidinyl-2'-deoxyguanosine (N2-DMF-dG) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the N2-DMF protecting group for dG?
The N2-DMF (dimethylformamidine) group is favored for its rapid deprotection kinetics compared to traditional protecting groups like isobutyryl (iBu). This allows for significantly shorter deprotection times, which is particularly beneficial for high-throughput oligonucleotide synthesis and for oligonucleotides containing sensitive modifications.[1][2] The use of DMF-dG is a key component of "UltraFAST" deprotection protocols.[3][4][5]
Q2: What are the most common side reactions observed during the deprotection of oligonucleotides containing N2-DMF-dG?
The most frequently encountered side reactions include:
-
Incomplete Deprotection: Residual DMF groups remaining on the dG bases.
-
Formamide Adduct Formation: Transfer of a formyl group from the cleaved DMF moiety to the exocyclic amines of other nucleobases (dA, dC, or even other dG residues).
-
Base Modification with AMA Deprotection: If using ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) for deprotection, the methylamine can react with benzoyl-protected dC (Bz-dC) to form N4-methyl-dC.[3][5]
-
Depurination: While not specific to DMF-dG, depurination at adenine (B156593) and guanine (B1146940) residues can occur under the acidic conditions of detritylation, leading to chain cleavage upon basic deprotection.
-
Cyanoethyl Adducts: Acrylonitrile, a byproduct of phosphate (B84403) protecting group removal, can alkylate thymine (B56734) bases at the N3 position.[6]
Q3: How can I detect these side products in my sample?
Mass spectrometry (MS) is the most effective method for identifying these side products. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can readily detect the mass shifts associated with these adducts.[7][8][9][10] High-performance liquid chromatography (HPLC) can also be used to resolve oligonucleotides with incomplete deprotection or other adducts from the desired full-length product.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of oligonucleotides synthesized with N2-DMF-dG.
Issue 1: Mass spectrometry analysis shows a peak with a +55 Da mass addition to the expected product mass.
-
Cause: This mass addition corresponds to an incompletely removed DMF protecting group on a dG residue.
-
Solution:
-
Optimize Deprotection Time and Temperature: Ensure that the deprotection time and temperature are sufficient for complete removal of the DMF group. Refer to the recommended protocols in Table 1. For G-rich sequences, incomplete deprotection is more likely, and extended deprotection times may be necessary.[11]
-
Use "UltraFAST" Deprotection (AMA): A mixture of ammonium hydroxide and 40% aqueous methylamine (1:1, v/v), known as AMA, is highly effective for rapid and complete deprotection of DMF-dG.[3][5]
-
Ensure Fresh Reagents: Use fresh, high-quality deprotection reagents. Old or degraded ammonium hydroxide may have a lower concentration of ammonia, leading to incomplete deprotection.[5]
-
Issue 2: Mass spectrometry reveals a +28 Da mass addition or other unexpected adducts.
-
Cause: This could indicate the formation of a formyl adduct on an exocyclic amine of another base (dA, dC, or dG). The cleavage of the dimethylformamidine group releases reactive intermediates that can act as formylating agents.
-
Proposed Mechanism: The deprotection of N2-DMF-dG proceeds through a formamidinium intermediate. Under basic conditions, this can hydrolyze to generate dimethylamine (B145610) and a reactive formylating species. This species can then be attacked by the nucleophilic exocyclic amines of other bases present in the oligonucleotide, leading to the formation of a stable N-formyl adduct.
-
Solution:
-
Minimize Deprotection Time: Use the shortest effective deprotection time to reduce the exposure of the oligonucleotide to the reactive byproducts. "UltraFAST" deprotection with AMA is recommended.
-
Scavengers: While not a standard practice for this specific issue, the principle of using scavengers to trap reactive electrophiles is well-established in peptide synthesis.[12] In this context, the primary amine in AMA (methylamine) can act as a scavenger for reactive formylating species.
-
Alternative Protecting Groups: For extremely sensitive sequences, consider using alternative "UltraMILD" protecting groups such as phenoxyacetyl (Pac) for dA and isopropyl-phenoxyacetyl (iPr-Pac) for dG, which are removed under milder conditions (e.g., potassium carbonate in methanol) that are less likely to generate reactive side products.[13]
-
Issue 3: When using AMA deprotection, a +14 Da adduct is observed.
-
Cause: This is likely due to the reaction of methylamine with benzoyl-protected dC (Bz-dC), resulting in the formation of N4-methyl-dC.
-
Solution:
Data Presentation
Table 1: Recommended Deprotection Protocols for Oligonucleotides Containing N2-DMF-dG
| Deprotection Method | Reagent Composition | Temperature (°C) | Time | Key Considerations |
| Standard Ammonium Hydroxide | Concentrated Ammonium Hydroxide (28-30%) | 55 | 1 hour | A widely used method, though slower than AMA. |
| "UltraFAST" AMA | Ammonium Hydroxide : 40% Methylamine (1:1, v/v) | 65 | 5-10 minutes | Highly efficient for DMF-dG. Requires the use of Ac-dC to avoid side reactions.[3][5] |
| "UltraMILD" Potassium Carbonate | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for oligonucleotides with very sensitive labels. Not typically required for standard DNA with DMF-dG. |
| tert-Butylamine/Water | tert-Butylamine : Water (1:3, v/v) | 60 | 6 hours | An alternative for certain sensitive modifications.[4] |
Table 2: Common Side Products and Their Mass Additions
| Side Product | Mass Addition (Da) | Cause | Recommended Prevention |
| Persistent DMF on dG | +55 | Incomplete deprotection | Optimize deprotection time/temperature; use AMA. |
| Persistent Isobutyryl on dG | +70 | Incomplete deprotection of iBu-dG | Optimize deprotection time/temperature; use AMA.[6] |
| N-formyl Adduct | +28 | Reaction with formylating species from DMF cleavage | Minimize deprotection time; use AMA. |
| N4-methyl-dC | +14 | Reaction of methylamine with Bz-dC | Use Ac-dC with AMA deprotection.[3] |
| N3-cyanoethyl-Thymine | +53 | Reaction with acrylonitrile | Use AMA (methylamine acts as a scavenger).[6] |
Experimental Protocols
Protocol 1: "UltraFAST" AMA Deprotection
-
Synthesis: Synthesize the oligonucleotide using standard phosphoramidite (B1245037) chemistry, ensuring the use of Ac-dC phosphoramidite if AMA deprotection is planned. N2-DMF-dG is used for guanosine (B1672433) incorporation.
-
Reagent Preparation: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a well-ventilated fume hood.
-
Cleavage and Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and place it in a heating block or water bath at 65°C for 10 minutes.[6]
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide in an appropriate buffer for purification and analysis.
-
Protocol 2: Standard Ammonium Hydroxide Deprotection
-
Synthesis: Synthesize the oligonucleotide using N2-DMF-dG phosphoramidite.
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial.
-
Seal the vial and heat at 55°C for 1 hour.[1]
-
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
-
Visualizations
References
- 1. atdbio.com [atdbio.com]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and characterization of DNA adducts at the femtomole level by desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimizing Deprotection of dmf-dG Modified Oligonucleotides
Welcome to the technical support center for optimizing the deprotection of N2-dimethylformamidine-2'-deoxyguanosine (dmf-dG) modified oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and efficient deprotection while maintaining the integrity of their synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using dmf-dG over the traditional isobutyryl-dG (ibu-dG)?
The primary advantage of using dmf-dG is its faster deprotection rate. The dimethylformamidine (dmf) protecting group is significantly more labile than the isobutyryl (ibu) group, allowing for reduced deprotection times.[1][2] For instance, with concentrated ammonium (B1175870) hydroxide (B78521) at 65°C, dmf-dG can be fully deprotected in as little as 1-2 hours, compared to the 8 hours required for ibu-dG under the same conditions.[3][4] This accelerated deprotection is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
Q2: What are the standard deprotection reagents and conditions for oligonucleotides containing dmf-dG?
Several reagents can be used for the deprotection of dmf-dG containing oligonucleotides. The choice of reagent and conditions depends on the presence of other sensitive modifications in the sequence. The most common methods include:
-
Ammonium Hydroxide (NH4OH): This is a traditional and widely used reagent. Typical conditions are heating at 55°C for 4 hours or at 65°C for 2 hours.[4]
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): This mixture (typically 1:1 v/v of 30% NH4OH and 40% methylamine) offers significantly faster deprotection, often referred to as "UltraFAST" deprotection.[1][5] Complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[1][4][6]
-
Tert-Butylamine (B42293)/Water: A 1:3 (v/v) solution of tert-butylamine and water can be used for 6 hours at 60°C. This is a milder option suitable for some sensitive dyes.[1][6]
Q3: Can I use sodium hydroxide (NaOH) for the deprotection of dmf-dG oligonucleotides?
It is generally not recommended to use sodium hydroxide for the deprotection of dmf-dG. The dmf group is surprisingly resistant to sodium hydroxide, requiring over 72 hours at room temperature for complete removal, whereas ibu-dG is cleanly deprotected in 17 hours under the same conditions.[7]
Q4: How does incomplete deprotection of dmf-dG affect my oligonucleotide?
Incomplete deprotection results in the final oligonucleotide product retaining the dmf protecting group on some or all of the guanine (B1146940) bases. This modification can significantly impact the oligonucleotide's properties and function by:
-
Altering its hybridization characteristics.
-
Interfering with its recognition by enzymes.
-
Affecting its overall three-dimensional structure.
-
Leading to inaccurate results in downstream applications.[8]
Q5: Are there any compatibility issues I should be aware of when using AMA for deprotection?
Yes, when using AMA, it is crucial to use acetyl-protected dC (Ac-dC) instead of the standard benzoyl-protected dC (Bz-dC).[1][4][5] The methylamine in the AMA solution can cause transamination of Bz-dC, leading to the formation of N4-methyl-dC, a base modification.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the deprotection of dmf-dG modified oligonucleotides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (observed by Mass Spectrometry or HPLC) | 1. Deprotection time was too short. 2. Deprotection temperature was too low. 3. Deprotection reagent was old or of poor quality. (e.g., old ammonium hydroxide that has lost ammonia (B1221849) gas concentration).[4] 4. Oligonucleotide is G-rich, making complete deprotection more challenging. [3] | 1. Increase the deprotection time. Refer to the deprotection tables below for recommended durations.2. Increase the deprotection temperature. Ensure your heating block or oven is accurately calibrated.3. Use fresh deprotection reagents. Aliquot and store ammonium hydroxide properly.[4]4. For G-rich sequences, consider using AMA for more efficient deprotection. |
| Degradation of Sensitive Dyes or Modifications | 1. Deprotection conditions were too harsh. (e.g., prolonged exposure to high temperatures or strong bases).[1][6] | 1. Switch to a milder deprotection method. Consider using tert-butylamine/water or potassium carbonate in methanol (B129727) for highly sensitive modifications.[1][6] 2. Use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis, which allows for gentler deprotection conditions. [1][2] |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | 1. Side reactions during deprotection. (e.g., transamination of Bz-dC when using AMA).[5]2. Premature cleavage of the dmf group during synthesis. [9] | 1. If using AMA, ensure you have used Ac-dC phosphoramidite (B1245037) during synthesis. 2. Review synthesis cycle parameters to minimize exposure to acidic conditions that could prematurely remove the dmf group. |
| Low Oligonucleotide Yield After Deprotection and Purification | 1. Loss of the DMT group during deprotection if performing DMT-on purification. [2][6]2. Precipitation of the oligonucleotide onto the CPG support. [7] | 1. When using heat, avoid prolonged high temperatures that can cause DMT loss. For some protocols, it is recommended to turn off the heat during vacuum concentration.[2][6]2. If using NaOH (not recommended for dmf-dG), sonicate the CPG briefly to break it up before collecting the supernatant. [7] |
Deprotection Condition Comparison Tables
Table 1: Deprotection of dmf-dG with Ammonium Hydroxide
| Temperature | Time | Notes |
| Room Temperature | 16 hours | --- |
| 55°C | 4 hours | --- |
| 65°C | 2 hours | [4] |
Table 2: "UltraFAST" Deprotection of dmf-dG with AMA (Ammonium Hydroxide/Methylamine)
| Temperature | Time | Notes |
| Room Temperature | 120 minutes | Requires the use of Ac-dC instead of Bz-dC.[1][4] |
| 37°C | 30 minutes | Requires the use of Ac-dC instead of Bz-dC.[1][4] |
| 55°C | 10 minutes | Requires the use of Ac-dC instead of Bz-dC.[1][4] |
| 65°C | 5 minutes | Requires the use of Ac-dC instead of Bz-dC.[1][4][5] |
Table 3: Alternative Deprotection Methods for dmf-dG
| Reagent | Conditions | Notes |
| Tert-Butylamine/Water (1:3 v/v) | 6 hours at 60°C | Milder option, suitable for some sensitive modifications.[1][6] |
| Potassium Carbonate (0.05M in Methanol) | 4 hours at Room Temperature | Ultra-mild condition, requires the use of UltraMILD phosphoramidites during synthesis.[1][2] |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
-
Cleavage from Support: Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%) to the synthesis column containing the CPG-bound oligonucleotide.
-
Incubation: Incubate the sealed vial at 55°C for 4 hours or 65°C for 2 hours.
-
Elution: Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a clean microcentrifuge tube.
-
Rinsing: Wash the CPG support with 200 µL of water and combine the wash with the initial eluate.
-
Drying: Evaporate the solution to dryness using a vacuum concentrator.
Protocol 2: UltraFAST Deprotection using AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection: Add 1 mL of the freshly prepared AMA solution to the synthesis column.
-
Incubation: Seal the vial and incubate at 65°C for 5-10 minutes.
-
Elution: Transfer the AMA solution to a clean tube.
-
Rinsing: Rinse the CPG with 200 µL of water and combine with the eluate.
-
Drying: Dry the sample in a vacuum concentrator.
Visual Guides
Caption: General workflow for dmf-dG oligonucleotide deprotection.
Caption: Decision tree for selecting a deprotection method.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
Technical Support Center: dG Phosphoramidite Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of deoxyguanosine (dG) phosphoramidites in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during oligonucleotide synthesis due to the degradation of dG phosphoramidites.
Issue 1: Low Coupling Efficiency, Especially for Guanine (B1146940) Residues
-
Symptom: You observe a lower than expected yield of your full-length oligonucleotide, with analysis (e.g., HPLC, PAGE) showing a significant amount of n-1 shortmers, particularly after a guanine incorporation step.
-
Potential Cause: The primary cause of low coupling efficiency is the degradation of the phosphoramidite (B1245037) solution, to which dG is particularly susceptible.[1][2] The main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: dG phosphoramidites are highly sensitive to moisture.[3] Trace amounts of water in the acetonitrile (B52724), activator solution, or on the synthesizer lines can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[1][3] The hydrolysis of dG phosphoramidites is an autocatalytic process, meaning the degradation product can catalyze further degradation.[2]
-
Oxidation: The Phosphorus(III) center of the phosphoramidite can be oxidized to Phosphorus(V), rendering it unable to couple with the growing oligonucleotide chain.[1] This is more likely to occur with prolonged exposure to air.
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile with a water content below 10 ppm.[3] It is recommended to use fresh bottles of solvent for each synthesis run. Molecular sieves can be added to the phosphoramidite and activator solutions to scavenge residual moisture.[3]
-
Prepare Fresh Phosphoramidite Solutions: dG phosphoramidite solutions are the least stable among the four standard phosphoramidites.[4] It is advisable to prepare fresh solutions before starting a synthesis, especially for long oligonucleotides. Avoid storing solutions on the synthesizer for extended periods.[1]
-
Maintain an Inert Atmosphere: Handle solid phosphoramidites and their solutions under an inert atmosphere, such as argon or nitrogen, to prevent both moisture contamination and oxidation.[1]
-
Check Activator Integrity: Ensure your activator solution is fresh and anhydrous. Some activators are acidic and can contribute to the removal of the 5'-DMT protecting group from the dG phosphoramidite, leading to the formation of GG dimers and n+1 impurities.[5]
-
Issue 2: Unexpected Peaks in HPLC/MS Analysis of Crude Oligonucleotide
-
Symptom: Your analytical results show multiple unexpected peaks that do not correspond to the full-length product or simple n-1 deletions.
-
Potential Cause: These side products can arise from various degradation pathways of dG phosphoramidites.
-
Formation of H-phosphonate: As mentioned, hydrolysis leads to the formation of the H-phosphonate derivative of the dG phosphoramidite.[4]
-
Base Modification: The guanine base itself can be modified during synthesis. For instance, the O6 position of guanine can be phosphitylated by the phosphoramidite reagent, which can lead to chain cleavage if not reversed before the oxidation step.
-
-
Recommended Solutions:
-
Optimize Storage and Handling: Strictly adhere to recommended storage conditions for dG phosphoramidites, keeping them in a dry, inert atmosphere at low temperatures.[6]
-
Use High-Purity Phosphoramidites: Ensure the quality of your phosphoramidite batches through analytical techniques like HPLC-MS and ³¹P NMR to check for the presence of impurities before use.
-
Consider Alternative Protecting Groups: The stability of dG phosphoramidites is influenced by the protecting group on the exocyclic amine.[2][7] For instance, dmf-dG is generally more stable in solution than ibu-dG.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is dG phosphoramidite less stable in solution compared to other phosphoramidites?
A1: The reduced stability of dG phosphoramidites is intrinsic to the guanine base.[6] The stability of phosphoramidites in acetonitrile decreases in the order T, dC > dA >> dG.[4] The primary reason is the autocatalytic hydrolysis of dG phosphoramidites.[2] The N1 proton of the guanine base is sufficiently acidic to catalyze the hydrolysis of another phosphoramidite molecule.[6] This autocatalytic mechanism significantly accelerates the degradation of dG phosphoramidites in the presence of even trace amounts of water.[2][6]
Q2: What is the shelf life of dG phosphoramidite in solution?
A2: The stability of dG phosphoramidites in solution is limited. While they can be stable for a few days when dissolved in anhydrous acetonitrile under an inert atmosphere, it is best practice to use freshly prepared solutions for optimal synthesis results.[9] For longer-term storage, it is recommended to store phosphoramidites as a dry powder at -20°C under an inert atmosphere.[6]
Q3: How does the choice of protecting group on guanine affect stability?
A3: The protecting group on the exocyclic amine of guanine has a significant impact on the stability of the dG phosphoramidite in solution.[2][7] There is a correlation between the ease of removal of the protecting group and the instability of the corresponding phosphoramidite.[7] For example, dG phosphoramidites with the tert-butylphenoxyacetyl (tac) protecting group, which is designed for rapid deprotection, are generally less stable in solution compared to those with the isobutyryl (ibu) or dimethylformamidine (dmf) protecting groups.[7] The dmf protecting group is removed about four times faster than the ibu group and offers good stability in solution.[8][10]
Q4: Can I use a dG phosphoramidite solution that has precipitated?
A4: No, you should not use a dG phosphoramidite solution that has precipitated. The precipitate is likely the doubly hydrolyzed form of the phosphoramidite, which is insoluble in acetonitrile and inactive in the coupling reaction.[11] This precipitation can clog the fluidics of your DNA synthesizer.[11] The formation of this precipitate is often triggered by the presence of moisture.[11]
Q5: How can I minimize the degradation of my dG phosphoramidite solution during a long synthesis run?
A5: For long oligonucleotide syntheses, it is crucial to minimize the time the dG phosphoramidite solution sits (B43327) on the synthesizer. If possible, use freshly prepared solution. Ensure all reagents, especially the acetonitrile used for washing and as a diluent, are of the highest quality with very low water content.[5] Maintaining a thoroughly dry synthesizer and using an in-line drying filter for the inert gas can also help.[5]
Data Presentation
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks |
| dG(ib) | 39%[4][7] |
| dA(bz) | 6%[4][7] |
| dC(bz) | 2%[4][7] |
| T | 2%[4][7] |
Data from a study where phosphoramidites were stored under an inert gas atmosphere in acetonitrile.[4][7]
Table 2: Comparative Degradation of dG Phosphoramidites with Different Protecting Groups
| Protecting Group | Relative Stability in Solution |
| dimethylformamidine (dmf) | More Stable[6][7] |
| isobutyryl (ibu) | Moderately Stable[6][7] |
| t-butyl phenoxyacetyl (tac) | Less Stable[6][7] |
This table provides a qualitative comparison based on published degradation rate studies.[6][7]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile for Phosphoramidite Solutions
-
Objective: To prepare anhydrous acetonitrile with a water content of <10 ppm suitable for dissolving phosphoramidites.
-
Materials:
-
High-quality acetonitrile (DNA synthesis grade)
-
Activated 3 Å molecular sieves
-
Oven-dried, septum-sealed glass bottle
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Activate the 3 Å molecular sieves by heating them in a vacuum oven at 150-200°C overnight.[12]
-
Allow the molecular sieves to cool to room temperature under a stream of inert gas or in a desiccator.
-
Transfer the activated molecular sieves to an oven-dried, septum-sealed glass bottle that has been purged with inert gas.
-
Add the high-quality acetonitrile to the bottle containing the molecular sieves.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use to ensure thorough drying.[12]
-
When withdrawing the anhydrous acetonitrile, use an oven-dried syringe and maintain a positive pressure of inert gas in the bottle.
-
Protocol 2: Analysis of dG Phosphoramidite Purity by HPLC-MS
-
Objective: To assess the purity of a dG phosphoramidite sample and identify potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[13]
-
-
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0)[13]
-
Mobile Phase B: Acetonitrile[13]
-
Sample Diluent: Anhydrous acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the dG phosphoramidite in anhydrous acetonitrile.[13]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: Ambient[13]
-
UV Detection: 254 nm (or other appropriate wavelength)
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
-
MS Conditions:
-
Analysis: Inject the sample and acquire both UV and MS data. The dG phosphoramidite should appear as a doublet of peaks due to the two diastereomers at the chiral phosphorus center.[13] Degradation products, such as the H-phosphonate, will have different retention times and masses.
-
Protocol 3: Purity Assessment of dG Phosphoramidite by ³¹P NMR
-
Objective: To quantify the purity of a dG phosphoramidite sample and detect phosphorus-containing impurities.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer with a phosphorus probe
-
-
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (v/v) as the solvent[13]
-
5% H₃PO₄ in D₂O as an external reference[13]
-
-
Procedure:
-
Sample Preparation: Prepare a ~0.3 g/mL solution of the dG phosphoramidite in the CDCl₃/triethylamine solvent.[13]
-
NMR Acquisition Parameters:
-
Analysis: The dG phosphoramidite will show two main peaks for the P(III) diastereomers around 140-155 ppm. Oxidized P(V) impurities will appear in the region of -25 to 99 ppm.[13] The relative integrals of the peaks can be used to determine the purity of the sample.
-
Visualizations
Caption: Primary degradation pathways of dG phosphoramidites in solution.
Caption: Workflow for HPLC-MS analysis of dG phosphoramidite degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. usp.org [usp.org]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Optimizing the Purity of Synthetic Oligonucleotides Containing dmf-dG
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the purity of synthetic oligonucleotides incorporating the N2-dimethylformamidinyl-2'-deoxyguanosine (dmf-dG) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using dmf-dG phosphoramidite in oligonucleotide synthesis?
A1: The use of dmf-dG offers several key advantages, primarily related to the deprotection step. The dimethylformamidine (dmf) protecting group is significantly more labile than traditional protecting groups like isobutyryl (iBu). This allows for faster and milder deprotection conditions, which is particularly beneficial for the synthesis of G-rich sequences and oligonucleotides containing base-labile modifications.[1][2] The accelerated deprotection helps to minimize side reactions and can lead to higher purity of the final product.[1]
Q2: I am observing incomplete deprotection of my dmf-dG containing oligonucleotide. What are the likely causes and solutions?
A2: Incomplete deprotection is a common issue that can lead to significant impurities. Several factors can contribute to this problem:
-
Deprotection Conditions: Ensure that the deprotection time and temperature are adequate for the chosen reagent. While dmf-dG allows for faster deprotection, insufficient treatment will result in residual protecting groups.
-
Reagent Quality: Deprotection reagents, such as ammonium (B1175870) hydroxide (B78521), can degrade over time. Always use fresh, high-quality reagents.
-
Oligonucleotide Sequence: Guanine-rich sequences can be prone to aggregation, which can hinder the accessibility of the deprotection solution to all parts of the oligonucleotide.
Troubleshooting Steps:
-
Verify Deprotection Protocol: Double-check the recommended deprotection conditions for your specific reagents and oligonucleotide length.
-
Use Fresh Reagents: Prepare or use fresh deprotection solutions for each synthesis.
-
Optimize for G-Rich Sequences: For sequences with high guanine (B1146940) content, consider extending the deprotection time or using a stronger deprotection cocktail like AMA (Ammonium hydroxide/40% aqueous Methylamine, 1:1).[3]
Q3: My final product shows a significant peak corresponding to a depurinated species. How can I minimize depurination when using dmf-dG?
A3: Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, is a critical side reaction that can occur during the acidic detritylation step of solid-phase synthesis.[4][5] The resulting abasic sites are cleaved during the final basic deprotection, leading to truncated oligonucleotide fragments.
Strategies to Minimize Depurination:
-
Use a Milder Detritylation Reagent: While Trichloroacetic acid (TCA) is commonly used, consider switching to a milder acid like Dichloroacetic acid (DCA) to reduce the risk of depurination.
-
Electron-Donating Protecting Groups: The dmf group on dG is electron-donating, which helps to stabilize the glycosidic bond and reduce the rate of depurination compared to electron-withdrawing acyl protecting groups.[5]
-
Optimize Detritylation Time: Minimize the exposure time of the oligonucleotide to the acidic deblocking solution to the shortest duration necessary for complete removal of the DMT group.
Q4: Can I use sodium hydroxide (NaOH) for the deprotection of oligonucleotides containing dmf-dG?
A4: While sodium hydroxide is a potent deprotection reagent, it is generally not recommended for oligonucleotides containing dmf-dG. The dmf protecting group is remarkably resistant to cleavage under standard NaOH deprotection conditions (e.g., 0.4 M NaOH in MeOH/water).[6] While an isobutyryl-protected dG can be deprotected in 17 hours, the dmf group can require over 72 hours at room temperature for complete removal with NaOH.[6] This extended exposure to strong base can lead to degradation of the oligonucleotide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete deprotection | Verify and optimize deprotection time and temperature. Use fresh deprotection reagents. For G-rich sequences, consider using AMA.[3][7] |
| Depurination during synthesis | Use a milder detritylation reagent (e.g., DCA instead of TCA). Minimize acid exposure time.[4] | |
| Side reactions with other bases | Ensure compatibility of protecting groups on other bases with the chosen deprotection method. For AMA deprotection, Ac-dC is required to prevent base modification.[3][8] | |
| Presence of Truncated Sequences (n-1) | Inefficient capping | Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups.[2] |
| Depurination | As mentioned above, optimize the detritylation step to minimize the formation of abasic sites.[5] | |
| Modification of Other Bases | Incompatible protecting groups | When using specific deprotection reagents like AMA, ensure that compatible protecting groups are used for other bases (e.g., Ac-dC instead of Bz-dC) to avoid side reactions.[8] |
Experimental Protocols
Standard Deprotection Protocol for dmf-dG Oligonucleotides using Ammonium Hydroxide
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Deprotection: Add concentrated ammonium hydroxide (28-30%) to the vial.
-
Incubation: Incubate the vial at 55°C for 2 hours or at 65°C for 1 hour.[1]
-
Evaporation: After incubation, cool the vial and evaporate the ammonium hydroxide to dryness.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for purification.
Fast Deprotection Protocol using AMA (Ammonium hydroxide/Methylamine)
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Cleavage and Deprotection: Add the AMA solution to the solid support in a sealed vial.
-
Incubation: Incubate the vial at 65°C for 10-15 minutes.[3]
-
Evaporation and Reconstitution: Follow the same evaporation and reconstitution steps as the standard ammonium hydroxide protocol.
Note: When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base.[3][8]
Visualizations
Caption: General workflow for deprotection and purification.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of Long Oligonucleotides with dmf-dG
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions related to the synthesis of long oligonucleotides using N2-dimethylformamidinyl-2'-deoxyguanosine (dmf-dG) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using dmf-dG over the traditional isobutyryl-dG (iBu-dG) for oligonucleotide synthesis?
A1: The primary advantage of dmf-dG is its rapid deprotection kinetics with specific reagents. The dmf protecting group is significantly more labile than the iBu group under certain conditions, allowing for faster removal and reduced processing times, which is particularly beneficial in high-throughput synthesis.[1][2] For example, deprotection with AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) can be completed in as little as 10 minutes at 65°C.[3]
Q2: What is the role of dmf-dG in synthesizing long oligonucleotides (>75 nucleotides)?
A2: For long oligonucleotides, maintaining the integrity of the purine (B94841) bases throughout numerous synthesis cycles is critical. The dmf protecting group is electron-donating, which helps to protect the guanosine (B1672433) base from depurination during the repetitive acidic detritylation steps.[4] This preventative measure is crucial for maximizing the yield of the full-length product in long oligo synthesis.[4]
Q3: Are there specific reagents that are incompatible or inefficient with dmf-dG deprotection?
A3: Yes. While dmf-dG is favored for fast deprotection with amine-based reagents, it is remarkably resistant to sodium hydroxide (NaOH) solutions.[5] Deprotection of dmf-dG with 0.4 M NaOH in a methanol/water mixture can take over 72 hours at room temperature, whereas an iBu-protected dG is cleanly deprotected in 17 hours under the same conditions.[5] Therefore, NaOH-based deprotection is not recommended for oligos containing dmf-dG.
Q4: Can dmf-dG be used with all types of modified oligonucleotides?
A4: Not always. While dmf-dG is compatible with many standard modifications, its deprotection conditions, particularly "UltraFast" protocols using AMA at elevated temperatures, may not be suitable for certain base-labile modifications or dyes.[2][3] For instance, TAMRA-labeled oligonucleotides require milder deprotection conditions, such as a mixture of t-butylamine/methanol/water, as they are significantly degraded by ammonium hydroxide or AMA.[6] It is crucial to verify the compatibility of the deprotection protocol with all modifications present in the sequence.[1][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of long oligonucleotides using dmf-dG.
Problem: Low yield of the full-length oligonucleotide product.
This is a common issue in long oligo synthesis, where the theoretical yield drops significantly with each additional base. For example, a 98% average coupling efficiency results in only a 13% theoretical yield for a 100-mer.[4]
// Nodes Start [label="Low Yield of\nFull-Length Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCoupling [label="Assess Average Coupling\nEfficiency (Trityl Monitoring)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowCoupling [label="Efficiency < 99.5%", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, pencolor="#EA4335"]; HighCoupling [label="Efficiency > 99.5%", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, pencolor="#34A853"]; Moisture [label="Moisture Contamination\nin Reagents/Lines?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DegradedAmidite [label="Degraded Phosphoramidites\nor Activator?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Depurination [label="Evidence of Depurination?\n(3'-Truncated Species)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DeprotectionIssue [label="Incomplete Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions DryReagents [label="Solution:\nUse fresh, anhydrous ACN.\nInstall in-line drying filters.", fillcolor="#34A853", fontcolor="#FFFFFF"]; FreshReagents [label="Solution:\nUse fresh phosphoramidites\nand activator solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SwitchDeblock [label="Solution:\nSwitch from TCA to 3% DCA\nfor detritylation step.", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeDeprotection [label="Solution:\nOptimize deprotection time/temp.\n(See Deprotection Protocol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckCoupling; CheckCoupling -> LowCoupling [label=""]; CheckCoupling -> HighCoupling [label=""]; LowCoupling -> Moisture; LowCoupling -> DegradedAmidite [style=dashed]; Moisture -> DryReagents [label="Yes"]; Moisture -> DegradedAmidite [label="No"]; DegradedAmidite -> FreshReagents [label="Yes"];
HighCoupling -> Depurination; Depurination -> SwitchDeblock [label="Yes"]; Depurination -> DeprotectionIssue [label="No"]; DeprotectionIssue -> OptimizeDeprotection [label="Yes"]; } dot Caption: Troubleshooting flowchart for low-yield synthesis.
-
Possible Cause 1: Low Coupling Efficiency.
-
Verification: Review the trityl monitoring data from the synthesis run. A consistent stepwise efficiency below 99.5% will lead to a dramatic decrease in the final yield of long oligos.[8]
-
Solution: The primary culprit for low coupling efficiency is moisture.[4] Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous (<15 ppm water).[4] Use fresh phosphoramidites and activator, and ensure the synthesizer's gas lines are equipped with drying filters.[4] For challenging sequences, consider increasing the coupling time or performing a double coupling step.[9]
-
-
Possible Cause 2: Depurination.
-
Verification: Analyze the crude product via mass spectrometry or anion-exchange HPLC. The presence of multiple DMT-on species that are shorter than the full-length product can indicate cleavage at abasic sites resulting from depurination.[4]
-
Solution: While dmf-dG helps protect against depurination, this side reaction can still occur, especially at dA bases.[4] The standard deblocking agent, trichloroacetic acid (TCA), can be too harsh for very long syntheses. Switch to a milder deblocking agent like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) and increase the deblock time to ensure complete DMT removal.[4]
-
Problem: Presence of n+1 species in the final product.
An n+1 peak, which is difficult to separate from the desired full-length product, can arise from specific side reactions during the coupling step.[4]
-
Possible Cause: GG Dimer Formation.
-
Verification: This impurity is often observed as a DMT-on species in analytical traces.
-
Explanation: The activators used in synthesis are mild acids that can prematurely remove the 5'-DMT group from a small fraction of the dG phosphoramidite in solution. This detritylated amidite can then couple with another activated dG amidite to form a GG dimer, which is subsequently incorporated into the growing oligonucleotide chain.[4] Guanosine is particularly susceptible because it detritylates faster than other bases.[4]
-
Solution: Avoid using strongly acidic activators like BTT (pKa 4.1). A better choice is DCI, which is a strong activator but less acidic (pKa 5.2), minimizing the risk of premature detritylation of the phosphoramidite in solution.[4]
-
Problem: Incomplete deprotection or base modification.
Even with fast-deprotecting groups, issues can arise, especially with G-rich sequences or sensitive modifications.
-
Possible Cause: Inefficient Deprotection Conditions.
-
Verification: Mass spectrometry analysis of the final product shows residual protecting groups or unexpected adducts. For example, incomplete removal of the dmf group will result in a mass addition.
-
Solution: Ensure the deprotection solution is fresh, especially if using ammonium hydroxide.[10] For G-rich sequences, incomplete deprotection is a known issue; extending the deprotection time or using a more robust deprotection cocktail like AMA may be necessary.[2]
-
-
Possible Cause: Side Reactions with Cyanoethyl Phosphate (B84403) Protecting Groups.
-
Verification: This is particularly relevant when synthesizing oligonucleotides with amino or thiol modifiers. The final product may show acrylonitrile (B1666552) adducts.
-
Solution: Before the primary base deprotection step, perform a pre-treatment of the synthesis column with 10-20% diethylamine (B46881) (DEA) in acetonitrile for approximately 3 minutes.[6][11] This step removes the cyanoethyl groups from the phosphate backbone, preventing their reaction with nucleophilic modifiers during the final deprotection.[6]
-
Data Summary
The choice of deprotection conditions is critical and depends on the protecting groups used for all bases in the sequence. The following table summarizes common deprotection times for dmf-dG compared to iBu-dG under various standard conditions.
| Deprotection Reagent | Protecting Groups | Temperature | Time | Notes |
| Ammonium Hydroxide (30%) | dA(Bz), dC(Ac), dG(dmf) | 55°C | 2 hours | Faster than with iBu-dG.[2][9] |
| dA(Bz), dC(Bz), dG(iBu) | 55°C | > 8 hours | Traditional, slower deprotection.[6] | |
| AMA (NH4OH/40% MeNH2 1:1) | dA(Bz), dC(Ac), dG(dmf) | 65°C | 10 minutes | "UltraFast" deprotection.[3][10] Requires Ac-dC to avoid side reactions.[10] |
| Sodium Hydroxide (0.4 M) | dA(Bz), dC(Ac), dG(dmf) | Room Temp. | > 72 hours | Extremely slow and not recommended.[5] |
| dA(Bz), dC(Ac), dG(iBu) | Room Temp. | 17 hours | Feasible but much slower than AMA.[5] | |
| t-Butylamine/MeOH/Water (1:1:2) | dA(Bz), dC(Ac), dG(dmf) | 70°C | 2.5 hours | Recommended for sensitive modifications like TAMRA.[6] |
Key Experimental Protocols
Protocol 1: Modified Deprotection for Amino-Modified Oligonucleotides (with dmf-dG)
This protocol incorporates a pre-treatment step to prevent side reactions with the cyanoethyl phosphate protecting groups.
// Nodes Start [label="Synthesis Complete\n(On CPG Support)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DEA_Wash [label="Step 1: Cyanoethyl Removal\nWash support with\n10-20% Diethylamine/ACN\n(3 minutes)", fillcolor="#FBBC05", fontcolor="#202124"]; Rinse_Dry [label="Step 2: Rinse & Dry\nThoroughly rinse with ACN.\nDry support with Argon/Helium.", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, pencolor="#5F6368"]; Cleavage_Deprotection [label="Step 3: Cleavage & Base Deprotection\nIncubate with AMA at 65°C (10 min)\nOR\nNH4OH at 55°C (2 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Step 4: Downstream Processing\nProceed to Desalting/\nPurification (HPLC/PAGE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> DEA_Wash; DEA_Wash -> Rinse_Dry; Rinse_Dry -> Cleavage_Deprotection; Cleavage_Deprotection -> Purification; } dot Caption: Modified deprotection workflow for sensitive oligos.
-
Cyanoethyl Group Removal: Following synthesis, while the oligonucleotide is still on the solid support, wash the column with a solution of 10-20% diethylamine (DEA) in anhydrous acetonitrile.[6] Allow the solution to incubate on the column for 3 minutes.
-
Rinse and Dry: Thoroughly rinse the support with anhydrous acetonitrile to remove all traces of DEA.[6] Dry the support completely using a stream of argon or helium.[6]
-
Cleavage and Base Deprotection: Transfer the CPG support to a suitable vial. Add the chosen deprotection solution (e.g., AMA or concentrated ammonium hydroxide).
-
Product Recovery: After incubation, pipette the supernatant containing the cleaved and deprotected oligonucleotide into a clean vial.
-
Downstream Processing: The oligonucleotide is now ready for desalting and purification via standard methods like HPLC or PAGE.
Protocol 2: Deprotection using Sodium Hydroxide (for dmf-dG-free Oligos)
This protocol is provided for context and is not recommended for oligonucleotides containing dmf-dG due to extremely slow kinetics. It is effective for oligos synthesized with iBu-dG.
-
Cleavage and Deprotection: Transfer the CPG support to a vial and add 1 mL of freshly prepared 0.4 M NaOH in Methanol/Water (4:1 v/v).[5]
-
Incubation: Allow the reaction to proceed for 17 hours at room temperature for iBu-dG containing oligos.[5]
-
Product Recovery: Briefly sonicate the vial to break up the CPG, which may form a solid cake.[5] Pipette the supernatant into a clean vial. Rinse the remaining CPG with water and combine it with the supernatant.[5]
-
Neutralization/Desalting: The NaOH must be neutralized or removed before drying the sample. For neutralization, add 28 µL of glacial acetic acid per 1 mL of the NaOH solution.[5] Note that neutralization is not compatible with DMT-on purification.[5] Desalting is required and can be performed using a suitable purification cartridge.[5]
References
- 1. scribd.com [scribd.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
- 9. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 5'-O-DMT-N2-DMF-dG Phosphoramidite Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water on the stability of 5'-O-DMT-N2-DMF-dG phosphoramidite (B1245037).
Troubleshooting Guides
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis, Especially with dG Incorporation
-
Question: My oligonucleotide synthesis is showing low coupling efficiency, particularly at guanine (B1146940) incorporation steps. What could be the cause and how can I troubleshoot it?
-
Answer: Low coupling efficiency with dG phosphoramidites is frequently linked to the presence of moisture, which leads to the degradation of the phosphoramidite. The this compound phosphoramidite is particularly susceptible to hydrolysis.[1][2][3][4]
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the acetonitrile (B52724) used for phosphoramidite dissolution and on the synthesizer contains less than 30 ppm of water, with 10 ppm or less being ideal.[5] Use freshly opened, septum-sealed bottles of anhydrous acetonitrile.[6]
-
Use Freshly Prepared Phosphoramidite Solutions: Prepare this compound phosphoramidite solutions fresh for each synthesis run. If solutions are stored, ensure they are in a tightly sealed container with a desiccant.
-
Check Phosphoramidite Purity: If the issue persists, assess the purity of your this compound phosphoramidite stock using ³¹P NMR or HPLC to check for the presence of hydrolysis products like H-phosphonate.[7][8]
-
Optimize Coupling Time: While not a direct solution for degradation, extending the coupling time for dG phosphoramidites can sometimes help compensate for lower concentrations of active amidite, though this is not a substitute for using high-purity reagents.[5]
-
Maintain an Inert Atmosphere: Ensure that the phosphoramidite vials on the synthesizer are under a dry, inert gas atmosphere (e.g., argon or helium) to minimize exposure to ambient moisture.[6]
-
Issue 2: Unexpected Peaks in HPLC or ³¹P NMR Analysis of this compound Phosphoramidite
-
Question: I am seeing unexpected peaks in my analytical data for this compound phosphoramidite. What do these peaks represent?
-
Answer: The presence of unexpected peaks in HPLC or ³¹P NMR spectra of your phosphoramidite is a strong indicator of degradation.
-
In ³¹P NMR:
-
In HPLC:
Actionable Advice: If significant degradation is observed, the phosphoramidite lot should be discarded. To prevent future issues, review your storage and handling procedures to ensure they minimize moisture exposure.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound phosphoramidite more sensitive to water than other phosphoramidites?
-
A1: 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are inherently more susceptible to hydrolysis compared to dA, dC, and dT phosphoramidites.[1][3][4] The degradation of dG phosphoramidites is autocatalytic, meaning the phosphoramidite itself catalyzes its own hydrolysis, leading to an accelerated degradation rate in the presence of water.[1][2][3][4]
-
-
Q2: What is the acceptable level of water in acetonitrile for dissolving phosphoramidites?
-
Q3: How should I store my this compound phosphoramidite?
-
A3: Solid this compound phosphoramidite should be stored at -20°C under an inert atmosphere (e.g., argon).[][12] Once dissolved in acetonitrile, the solution should be used as quickly as possible. For short-term storage of solutions, ensure the vial is tightly sealed and kept under anhydrous conditions.
-
-
Q4: Can I see the effects of water contamination in my final oligonucleotide product?
-
A4: Yes. Water contamination leads to the formation of H-phosphonate, which does not couple to the growing oligonucleotide chain. This results in a higher incidence of (n-1) shortmer sequences in your final product, which can be observed as additional peaks during HPLC or mass spectrometry analysis of the purified oligonucleotide.
-
Data Presentation
Table 1: Illustrative Degradation of this compound Phosphoramidite in Acetonitrile with Varying Water Content at Room Temperature
| Time (Days) | Purity at <10 ppm Water (%) | Purity at 50 ppm Water (%) | Purity at 100 ppm Water (%) |
| 0 | >99 | >99 | >99 |
| 1 | 99 | 97 | 95 |
| 3 | 98 | 92 | 85 |
| 7 | 96 | 85 | 70 |
Note: This table is illustrative and based on the general understanding that increased water content accelerates degradation. Actual degradation rates may vary based on specific conditions.
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound phosphoramidite in 0.5 mL of anhydrous acetonitrile-d3 (B32919) or chloroform-d.
-
Transfer the solution to a dry 5 mm NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the active phosphoramidite diastereomers (typically ~140-155 ppm) and any impurity peaks (e.g., H-phosphonate and other P(V) species between -25 and 99 ppm).[7]
-
Calculate the purity by dividing the integral of the active phosphoramidite peaks by the total integral of all phosphorus-containing species.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the phosphoramidite and its potential degradation products. For example, a linear gradient from 50% to 100% B over 20 minutes.
-
-
Data Analysis:
-
Identify the two main peaks corresponding to the phosphoramidite diastereomers.
-
Quantify the purity by calculating the area percentage of the main peaks relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Hydrolysis pathway of this compound phosphoramidite.
Caption: Troubleshooting workflow for low dG coupling efficiency.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. usp.org [usp.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 12. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 13. waters.com [waters.com]
Technical Support Center: Capping Strategies for dmf-dG Oligonucleotide Synthesis
Welcome to the technical support center for optimizing oligonucleotide synthesis using N2-dimethylformamidine-deoxyguanosine (dmf-dG) phosphoramidite (B1245037). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize failure sequences and enhance the quality of your synthetic oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis with dmf-dG, focusing on the critical role of capping strategies in preventing failure sequences.
Question: I am observing a high abundance of n-1 deletion sequences in my HPLC or mass spectrometry analysis. What is the likely cause and how can I resolve it?
Answer:
The most probable cause of significant n-1 peaks is inefficient capping of unreacted 5'-hydroxyl groups after a coupling cycle.[1] While dmf-dG is advantageous for rapid deprotection, it does not compensate for suboptimal capping.[2] Failure to cap these unreacted sites allows them to participate in the subsequent coupling step, leading to a heterogeneous mixture of oligonucleotides, each missing a single base.[1][3]
Troubleshooting Steps:
-
Verify Capping Reagent Quality and Concentration:
-
Ensure your capping reagents, typically acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), are fresh and anhydrous.
-
Confirm the concentration of the N-methylimidazole activator in your Cap B solution. Lower concentrations can lead to a significant drop in capping efficiency. For example, on an ABI 394 synthesizer, a 10% N-methylimidazole solution results in approximately 89% capping efficiency, whereas a 16% solution can achieve around 97% efficiency.[3]
-
-
Optimize Capping Time and Delivery:
-
For synthesizers like the Expedite 8909, which may exhibit lower intrinsic capping efficiency, consider increasing the delivery volume and contact time for the capping reagents. A 50% increase in both parameters is a good starting point.[3]
-
-
Consider an Alternative Capping Activator:
-
While N-methylimidazole is commonly used, 4-dimethylaminopyridine (B28879) (DMAP) is a more efficient catalyst for acetylation, potentially increasing capping efficiency to over 99%.[3] However, be aware of historical concerns regarding a potential side reaction with dG, though this is not commonly observed.[3]
-
-
Implement a Double Capping Protocol:
Question: My final product shows signs of depurination, even though I am using dmf-dG. How is this possible and what can be done?
Answer:
While the electron-donating nature of the dmf protecting group significantly stabilizes the glycosidic bond and reduces the risk of depurination compared to acyl-protected dG, it does not entirely eliminate it, especially under harsh acidic conditions during detritylation.[3] Inefficient capping can indirectly contribute to the impact of depurination. If a significant population of failure sequences is generated due to poor capping, any subsequent depurination events on these truncated strands will further complicate the purification of the full-length oligonucleotide.
Troubleshooting Steps:
-
Optimize Detritylation Conditions:
-
Minimize the exposure time to the deblocking acid (e.g., trichloroacetic acid).
-
Ensure the deblocking solution is fresh and of the correct concentration.
-
-
Ensure High Capping Efficiency:
-
By implementing the robust capping strategies mentioned in the previous question, you reduce the overall population of failure sequences, thereby minimizing the impact of any low-level depurination on the final product purity.
-
Frequently Asked Questions (FAQs)
What is the primary advantage of using dmf-dG over other protected dG phosphoramidites like isobutyryl-dG (ibu-dG)?
The primary advantage of dmf-dG is its rapid deprotection kinetics. The dmf group is removed approximately four times faster than the ibu group, which is particularly beneficial for the synthesis of oligonucleotides containing labile modifications or for high-throughput applications.[2]
Can I use standard capping reagents with dmf-dG phosphoramidite?
Yes, standard capping reagents, such as acetic anhydride and N-methylimidazole, are fully compatible with dmf-dG.[5] However, the efficiency of the capping step itself is crucial for obtaining high-quality oligonucleotides, irrespective of the dG protecting group used.
Does the choice of synthesizer affect capping efficiency?
Yes, different models of DNA synthesizers can exhibit varying capping efficiencies. For instance, in-house studies have shown that an ABI 394 synthesizer can achieve around 97% capping efficiency with standard reagents, while an Expedite 8909 may only reach about 90%.[3] This difference is often attributed to the default concentrations of the capping activator in the provided protocols.
What is "n-1" and how does it relate to capping?
"n-1" refers to a deletion mutation, an oligonucleotide that is one nucleotide shorter than the desired full-length product. These are the most common type of failure sequence and are primarily caused by incomplete capping of unreacted 5'-hydroxyl groups during synthesis.[1][3]
Quantitative Data on Capping Strategies
The efficiency of the capping step is paramount in minimizing failure sequences. Below is a summary of reported capping efficiencies with different activators and on different platforms.
| Capping Activator | Activator Concentration | Synthesizer Platform | Reported Capping Efficiency |
| N-methylimidazole | 10% | Expedite 8909 | ~90%[3] |
| N-methylimidazole | 10% | ABI 394 | ~89%[3] |
| N-methylimidazole | 16% | ABI 394 | ~97%[3] |
| DMAP | 6.5% | ABI 394 | >99%[3] |
| UniCap™ Phosphoramidite | N/A | Not specified | ~99%[1] |
Experimental Protocols
Standard Capping Protocol for an ABI 394 DNA Synthesizer
This protocol outlines the standard capping step within a typical oligonucleotide synthesis cycle on an ABI 394 instrument.
Reagents:
-
Cap A: Acetic Anhydride in Tetrahydrofuran (THF)
-
Cap B: 16% N-methylimidazole in THF
-
Wash Solvent: Anhydrous Acetonitrile (B52724)
Procedure:
-
Pre-Capping Wash: Following the coupling step, the synthesis column is washed with anhydrous acetonitrile to remove any residual phosphoramidite and activator.
-
Reagent Delivery: The synthesizer delivers Cap A and Cap B reagents simultaneously to the synthesis column. The mixing of these two solutions in situ generates the active acetylating agent.
-
Capping Reaction: The capping mixture is allowed to react with the solid support-bound oligonucleotide for a brief period (typically a few seconds).[6] This reaction acetylates any free 5'-hydroxyl groups on sequences that failed to couple in the preceding step.
-
Post-Capping Wash: The column is thoroughly washed with anhydrous acetonitrile to remove unreacted capping reagents and byproducts before proceeding to the oxidation step.
Note: The exact timings and volumes are controlled by the pre-programmed synthesis cycle on the ABI 394 instrument. It is crucial to use fresh, high-quality reagents to ensure optimal capping efficiency.
Visualizations
Oligonucleotide Synthesis Cycle Workflow
Caption: The four main steps of a single cycle in phosphoramidite oligonucleotide synthesis.
Logic Diagram for Troubleshooting n-1 Deletions
Caption: A troubleshooting workflow for addressing n-1 deletion sequences in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotage.com [biotage.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Aberrant Peaks in HPLC of dmf-dG Oligos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve aberrant peaks during the High-Performance Liquid Chromatography (HPLC) analysis of N,N-Dimethylformamide (DMF)-dissolved deoxyguanosine-containing oligonucleotides (dmf-dG oligos).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of ghost peaks in my chromatogram when analyzing dmf-dG oligos?
Ghost peaks, also known as artifact or system peaks, are unexpected peaks that appear in your chromatogram, even in blank runs.[1][2] They can interfere with the quantification of your target oligonucleotide.
Troubleshooting Guide:
-
Identify the Source:
-
Blank Injection: Run a blank gradient (mobile phase without sample injection). If the ghost peak is present, the contamination is likely from the mobile phase or HPLC system.[3] If the peak is absent, the source is likely your sample or sample preparation process.[4]
-
Solvent Injection: Inject the pure solvent used to dissolve your sample (e.g., DMF). This can help determine if the solvent is the source of contamination.
-
-
Mobile Phase Contamination:
-
Use Fresh Solvents: Always prepare mobile phases with fresh, high-purity, HPLC-grade solvents and reagents.[1]
-
Degas Mobile Phase: Ensure proper degassing of your mobile phase using methods like helium sparging, vacuum degassing, or sonication to prevent dissolved gases from creating baseline disturbances.[1]
-
Check Additives: If using additives like ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA), ensure they are of high quality and free from impurities.[5][6]
-
-
System Contamination:
-
Carryover: Previous injections of highly concentrated samples can lead to carryover.[5] Implement a robust needle wash protocol and run blank injections between samples.
-
Worn Parts: Degraded pump seals, rotor seals in the injector, or contaminated tubing can leach contaminants into the system.[1][5] Regularly inspect and replace these components as part of your preventative maintenance schedule.
-
-
Sample and Sample Preparation:
-
Vial Contamination: Use high-quality, clean autosampler vials and caps.[1] Rinse vials with a clean solvent before use.
-
DMF as a Solvent: If your dmf-dG oligo is dissolved in 100% DMF, this strong solvent can act as the mobile phase during injection, leading to peak distortion or ghost peaks if it carries contaminants from the sample matrix. It's often recommended to dissolve the sample in the initial mobile phase if possible.[7]
-
Q2: My main oligonucleotide peak is split or shows shouldering. What should I do?
Split peaks or shoulders on the main peak can indicate several issues, from co-eluting impurities to problems with the HPLC system or column.[8]
Troubleshooting Guide:
-
Co-eluting Species:
-
Failure Sequences: In oligonucleotide synthesis, the presence of n-1 or n-2 failure sequences is common.[9] These closely related impurities may co-elute with the main peak. Optimizing the gradient, temperature, or mobile phase composition can improve resolution.
-
Secondary Structures: Oligonucleotides, especially G-rich sequences, can form secondary structures like hairpins or G-quadruplexes, which can result in broad or multiple peaks.[10] Increasing the column temperature (e.g., to 60°C) can help denature these structures.[10]
-
-
Injection and Solvent Effects:
-
Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high concentration of acetonitrile (B52724) or DMF in a reversed-phase method starting with low organic content) can cause peak splitting.[11] If possible, dissolve the sample in the starting mobile phase.
-
Injection Volume: A large injection volume can lead to peak distortion. Try reducing the injection volume to see if the peak shape improves.[8]
-
-
Column Issues:
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[12] This can be caused by pressure shocks or improper packing. Reversing and flushing the column (if the manufacturer allows) or replacing the column is necessary.
-
Blocked Frit: A partially blocked inlet frit can disrupt the sample flow path, leading to peak splitting.[8] This may also be accompanied by an increase in backpressure. Replacing the frit or the column is the solution.
-
-
System and Method Parameters:
-
Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the pKa of the analyte, can lead to peak splitting as the analyte may exist in two different ionization states.[13] Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[8]
-
Q3: Why are my dmf-dG oligo peaks tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration.[14]
Troubleshooting Guide:
-
Secondary Interactions:
-
Silanol (B1196071) Interactions: In reversed-phase chromatography using silica-based columns, residual acidic silanol groups on the stationary phase can interact with basic sites on the oligonucleotide, causing tailing.[13][14]
-
Operate at low pH: A lower pH (e.g., below 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[14]
-
Use end-capped columns: Modern, well-end-capped columns have fewer free silanol groups.
-
Mobile phase modifiers: The use of ion-pairing agents like TEAA can help mask silanol groups and improve peak shape.[6]
-
-
-
Column Overload:
-
Injecting too much sample can lead to mass overload and subsequent peak tailing.[14] Reduce the sample concentration or injection volume.
-
-
Column Degradation:
-
A deteriorating column bed or a partially blocked frit can cause peak tailing.[14] If the problem persists with a new column, the issue lies elsewhere.
-
-
Extra-Column Volume:
-
Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[13] Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Quantitative Data Summary
Table 1: Common Mobile Phase Compositions for Oligonucleotide Analysis
| Mobile Phase Component | Typical Concentration | Purpose | Reference |
| Buffer A | |||
| Triethylammonium Acetate (TEAA) | 100 mM | Ion-pairing reagent, improves retention and peak shape. | [6] |
| Hexylammonium Acetate (HAA) | 25 mM | A more hydrophobic ion-pairing reagent for increased retention. | |
| Tris-EDTA (TE) Buffer | Varies | Maintains pH. | [6] |
| Buffer B | |||
| Acetonitrile (ACN) | Varies (in Buffer A or as pure solvent) | Organic modifier for elution in reversed-phase. |
Table 2: Influence of HPLC Parameters on Oligonucleotide Separation
| Parameter | Effect on Separation | Troubleshooting Application | Reference |
| Column Temperature | Increasing temperature (e.g., 60°C) can denature secondary structures, leading to sharper, single peaks. | Resolving broad or multiple peaks caused by hairpins or G-quadruplexes. | [10] |
| Mobile Phase pH | Affects the ionization state of both the oligonucleotide and the stationary phase, influencing retention and peak shape. | Optimizing peak shape (e.g., reducing tailing by operating at low pH) and resolving closely eluting species. | [6][13] |
| Ion-Pairing Reagent Concentration | Higher concentrations generally lead to increased retention. | Adjusting retention times and improving resolution. | [15] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Ghost Peaks
-
System Blank: Prepare a fresh mobile phase and run a gradient without any injection. Observe the chromatogram for any peaks.
-
Solvent Blank: If the system blank is clean, inject a sample of the solvent used to dissolve the dmf-dG oligo (e.g., pure DMF).
-
Vial Blank: If the solvent blank is clean, add the dissolution solvent to a new, clean autosampler vial and run the analysis.
-
System Flush: If ghost peaks are present in the system blank, flush the entire system with a strong solvent like isopropanol, followed by the mobile phase, to remove contaminants.
-
Component Isolation: If flushing does not resolve the issue, systematically bypass components (e.g., remove the column and replace with a union) to isolate the source of contamination.[1]
Visual Troubleshooting Workflows
Below are diagrams illustrating logical workflows for troubleshooting common HPLC issues with dmf-dG oligos.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. wyatt.com [wyatt.com]
- 4. hplc.eu [hplc.eu]
- 5. welch-us.com [welch-us.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Depurination During Acidic Detritylation of dG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing depurination of deoxyguanosine (dG) during the acidic detritylation step of oligonucleotide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant product degradation or presence of shorter fragments post-synthesis, especially in G-rich sequences. | Excessive depurination of dG residues due to harsh acidic conditions. | Switch from Trichloroacetic acid (TCA) to a milder acid like Dichloroacetic acid (DCA) or Difluoroacetic acid (DFA) for the detritylation step.[1][2][3][4] Consider using dG phosphoramidites with electron-donating protecting groups like dimethylformamidine (dmf) to stabilize the glycosidic bond.[4] |
| Incomplete detritylation leading to failure sequences (n-1). | The detritylation conditions are too mild or the reaction time is too short, particularly when using weaker acids like DCA. | Increase the concentration of the milder acid (e.g., from 3% to 15% DCA), or extend the detritylation time.[5][6][7] However, be mindful that this can also increase the risk of depurination. A careful optimization of reaction time and acid concentration is crucial. |
| Presence of unexpected adducts or modified oligonucleotides. | Contaminants in the detritylation reagent, such as trichloroacetaldehyde (chloral) in DCA, can lead to the formation of impurities.[1][2][3] | Use high-purity, chloral-free DCA. Alternatively, switching to an acid that is not prone to such contamination, like Difluoroacetic acid (DFA), can be beneficial.[1][2][3] |
| Variable synthesis yields, especially with long oligonucleotides. | An imbalance between efficient detritylation and minimizing depurination. Depurination becomes a limiting factor in the synthesis of long oligonucleotides.[8][9] | Optimize the detritylation step by using the mildest effective acid and the shortest possible contact time.[10] For very long sequences, consider using alternative protecting groups for dG that are more resistant to depurination. |
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem during dG detritylation?
A1: Depurination is the cleavage of the N-glycosidic bond that connects the purine (B94841) base (guanine in the case of dG) to the deoxyribose sugar in the DNA backbone. This reaction is catalyzed by acidic conditions. During oligonucleotide synthesis, the acidic detritylation step, which removes the 5'-O-dimethoxytrityl (DMT) protecting group, can inadvertently lead to depurination. The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated, impure oligonucleotide products.[4][8]
Q2: Which is a better choice for detritylation: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)?
A2: The choice between TCA and DCA depends on the specific requirements of the synthesis. TCA is a stronger acid (pKa ≈ 0.7) and leads to faster detritylation.[4] However, its high acidity significantly increases the risk of depurination, especially for sensitive sequences.[4][6][7] DCA is a milder acid (pKa ≈ 1.5) and is generally preferred for minimizing depurination, particularly in the synthesis of long oligonucleotides or sequences rich in purines.[4][10] While DCA reduces depurination, it may require longer reaction times or higher concentrations to achieve complete detritylation.[4][6][7]
Q3: Are there any alternatives to TCA and DCA for detritylation?
A3: Yes, Difluoroacetic acid (DFA) has been investigated as a viable alternative.[1][2][3] Studies have shown that DFA can provide comparable purities of full-length products to DCA, with the added benefit of avoiding contamination issues associated with DCA (i.e., chloral).[1][2][3]
Q4: How does temperature affect the rate of dG depurination?
A4: Depurination is a temperature-dependent process. Higher temperatures accelerate the rate of depurination.[11][12][13] Therefore, it is crucial to perform the acidic detritylation step at ambient temperature unless a specific protocol indicates otherwise.
Q5: Can the protecting group on the guanine (B1146940) base influence the rate of depurination?
A5: Absolutely. The type of protecting group on the exocyclic amine of guanine plays a significant role. Electron-withdrawing acyl protecting groups can destabilize the glycosidic bond, making the dG residue more susceptible to depurination.[8] Conversely, electron-donating protecting groups, such as dimethylformamidine (dmf), stabilize the glycosidic bond and make the dG residue more resistant to acid-catalyzed depurination.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to depurination rates under various conditions.
Table 1: Comparison of Depurination Half-Times for dG with Different Acids
| Acid (in Methylene Chloride) | dG Depurination Half-Time | Reference |
| 3% Dichloroacetic acid (DCA) | Significantly longer than 15% DCA and 3% TCA | [5][6][7][14][15] |
| 15% Dichloroacetic acid (DCA) | Shorter than 3% DCA | [5][6][7][14][15] |
| 3% Trichloroacetic acid (TCA) | Shortest half-time, indicating highest rate of depurination | [5][6][7][14][15] |
Table 2: pKa Values of Commonly Used Detritylation Acids
| Acid | pKa | Reference |
| Trichloroacetic acid (TCA) | ~0.7 | [4] |
| Dichloroacetic acid (DCA) | ~1.5 | [4] |
| Difluoroacetic acid (DFA) | ~1.24 | [3] |
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
This protocol is a general guideline for using DCA to minimize depurination. Optimal conditions may vary depending on the synthesizer and the specific oligonucleotide sequence.
-
Reagent Preparation: Prepare a 3% (v/v) solution of high-purity, chloral-free Dichloroacetic acid in a suitable solvent, typically dichloromethane (B109758) (DCM) or toluene.
-
Detritylation Step: During the automated solid-phase synthesis cycle, deliver the 3% DCA solution to the synthesis column.
-
Reaction Time: Allow the detritylation reaction to proceed for a predetermined time. This is a critical parameter to optimize. For standard synthesis, a contact time of 60-120 seconds is common. For longer or purine-rich sequences, it is advisable to start with a shorter time and optimize based on the purity of the crude product.
-
Washing: Following detritylation, thoroughly wash the solid support with the synthesis solvent (e.g., acetonitrile) to remove the cleaved trityl cation and any residual acid before proceeding to the next coupling step.
-
Monitoring: The efficiency of detritylation can be monitored by observing the color of the cleaved trityl cation (a bright orange-red color). The intensity of the color should be consistent across all cycles.
Protocol 2: Utilizing Dimethylformamidine (dmf) Protected dG Phosphoramidite (B1245037)
This protocol involves the use of a modified dG monomer to inherently reduce the risk of depurination.
-
Monomer Selection: During the setup of the oligonucleotide synthesis, select the dmf-protected dG phosphoramidite instead of the standard isobutyryl-protected dG.
-
Standard Synthesis Cycle: Proceed with the standard automated solid-phase synthesis protocol. The detritylation step can be carried out using either TCA or DCA. The use of dmf-dG provides an additional layer of protection against depurination, even with the stronger acid TCA.
-
Deprotection: The dmf group is readily removed during the final standard ammonium (B1175870) hydroxide (B78521) deprotection step.
Visualizations
Caption: Mechanism of desired detritylation and the competing depurination side reaction.
Caption: A logical workflow for troubleshooting and minimizing dG depurination.
References
- 1. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 14. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMF-dG Coupling Kinetics
Welcome to the technical support center for oligonucleotide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the effect of different activators on the kinetics of phosphoramidite (B1245037) coupling, with a specific focus on deoxyguanosine (dG).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phosphoramidite coupling in oligonucleotide synthesis?
A1: The phosphoramidite method is the standard for solid-phase oligonucleotide synthesis. The core of this process is the coupling step, where a phosphoramidite monomer is added to a growing nucleotide chain. This reaction proceeds via a key mechanism: an activator, which is a mild acid, protonates the nitrogen atom of the phosphoramidite group on the incoming monomer. This protonation creates a highly reactive phosphonium (B103445) intermediate, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide chain. The result is the formation of a new phosphite (B83602) triester linkage, extending the DNA or RNA chain by one unit.[]
Q2: What is the role of an activator and why are there different types?
A2: An activator is essential to initiate the coupling reaction. Unactivated phosphoramidites are not electrophilic enough to react efficiently with the 5'-hydroxyl group.[] The activator's primary role is to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and rendering the phosphorus center highly reactive.[]
Different activators exist to optimize synthesis for various needs. They differ in properties like acidity, nucleophilicity, and solubility in the reaction solvent (typically acetonitrile).[][2] These differences influence coupling speed, efficiency, and the potential for side reactions, such as premature removal of the 5'-DMT protecting group (detritylation).[2][3] For instance, more reactive activators are often required for synthesizing sterically demanding RNA or modified oligonucleotides.[4]
Q3: The topic mentions "DMF-dG coupling." Is N,N-Dimethylformamide (DMF) the standard solvent?
A3: While N,N-Dimethylformamide (DMF) is a common polar aprotic solvent in organic chemistry, the standard and most widely used solvent for phosphoramidite coupling in oligonucleotide synthesis is anhydrous acetonitrile (B52724).[] Acetonitrile is preferred because it effectively dissolves the reagents while maintaining the strictly anhydrous conditions necessary for the reaction to proceed efficiently. The term "DMF-dG coupling" may refer to specialized, non-standard protocols or be a misnomer. For all standard applications, acetonitrile should be used.
Q4: Which activators are most commonly used for oligonucleotide synthesis?
A4: Several classes of activators are widely used, each with specific advantages:
-
1H-Tetrazole: Historically the gold standard, it is effective for routine DNA synthesis but has limited solubility in acetonitrile.[2]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These tetrazole derivatives are more acidic and more soluble than 1H-Tetrazole, offering higher reactivity.[2][4] BTT is often a preferred choice for RNA synthesis.[2][4]
-
4,5-Dicyanoimidazole (B129182) (DCI): DCI is a highly effective activator that is less acidic than tetrazole derivatives but more nucleophilic.[2][5] Its high solubility (up to 1.2 M in acetonitrile) and rapid coupling times make it an excellent choice for high-throughput synthesis and for preparing long or difficult sequences.[2][5]
-
Imidazolium and Pyridinium Salts: These represent another class of activators that can be tailored to balance the activation of the phosphoramidite and minimize undesired side reactions.[3][4]
Activator Comparison
The following table summarizes the properties and typical applications of common activators.
| Activator | Typical Concentration | pKa | Relative Coupling Speed | Key Advantages & Considerations |
| 1H-Tetrazole | 0.45 - 0.50 M | 4.9 | Standard | The traditional, cost-effective choice for standard DNA synthesis. Limited solubility.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | 4.3 | Fast | More acidic and soluble than 1H-Tetrazole, leading to faster kinetics.[2] Good for general DNA and RNA synthesis. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.30 M | 4.0 | Very Fast | Higher reactivity makes it a preferred activator for sterically hindered couplings, such as in RNA synthesis.[2][4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 M | 5.2 | Very Fast | Less acidic than tetrazoles, reducing the risk of detritylation.[2] Highly soluble and nucleophilic, providing very fast coupling times (can be twice as fast as 1H-Tetrazole).[2][5] Ideal for long oligos and large-scale synthesis.[2] |
Visualizing the Chemistry and Workflows
References
Validation & Comparative
A Comparative Guide to N2-DMF-dG and N2-isobutyryl-dG Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) chemistry is critical for the successful synthesis of high-quality oligonucleotides. The protecting group on the deoxyguanosine (dG) base is a key consideration, directly impacting deprotection efficiency, synthesis speed, and the integrity of the final product. This guide provides an objective comparison of two commonly used dG phosphoramidites: N2-dimethylformamidine-dG (N2-DMF-dG) and N2-isobutyryl-dG (N2-isobutyryl-dG).
Chemical Structures
The fundamental difference between these two phosphoramidites lies in the N2 protecting group on the guanine (B1146940) base. N2-DMF-dG utilizes a dimethylformamidine group, while N2-isobutyryl-dG employs an isobutyryl group.
Performance Comparison: N2-DMF-dG vs. N2-isobutyryl-dG
The choice between N2-DMF-dG and N2-isobutyryl-dG phosphoramidites hinges on several key performance parameters, primarily deprotection speed and conditions, and compatibility with specific oligonucleotide sequences.
| Feature | N2-DMF-dG | N2-isobutyryl-dG |
| Protecting Group | Dimethylformamidine (dmf) | Isobutyryl (ibu) |
| Deprotection Speed | Fast | Slower |
| Suitability for G-rich sequences | High: reduces incomplete deprotection[1][2] | Lower: prone to incomplete deprotection |
| Resistance to Depurination | More resistant due to the electron-donating nature of the dmf group[3] | Less resistant |
| Solution Stability | Comparable to standard phosphoramidites[1][2] | Standard |
Deprotection Conditions and Kinetics
A major advantage of N2-DMF-dG is its rapid deprotection profile, which significantly accelerates the overall oligonucleotide synthesis workflow. This is particularly beneficial for high-throughput synthesis.
| Deprotection Reagent | Temperature | N2-DMF-dG Deprotection Time | N2-isobutyryl-dG Deprotection Time |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 65°C | 1 hour[1][2][4] | 8 hours |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours[1][2][4] | 16 hours |
| AMA (Ammonium hydroxide/Methylamine) | 65°C | 5-10 minutes[5][6][7] | 5-10 minutes[5][6] |
| 0.4 M Sodium Hydroxide in MeOH/water | Room Temperature | >72 hours[8] | 17 hours[8] |
Note: The use of AMA for ultrafast deprotection requires acetyl (Ac) protected dC to avoid base modification.[5][6][7]
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition.
1. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[9]
2. Coupling: The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10][]
3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[10]
4. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, commonly an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Deprotection Protocols
Using N2-DMF-dG Phosphoramidite (Fast Deprotection):
-
After synthesis, the solid support is treated with concentrated ammonium hydroxide.
-
The mixture is heated at 65°C for 1 hour or 55°C for 2 hours.[1][2][4]
-
For ultrafast deprotection, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 5-10 minutes.[5][6][7] (Note: This requires the use of acetyl-protected dC).
Using N2-isobutyryl-dG Phosphoramidite (Standard Deprotection):
-
Following synthesis, the solid support is treated with concentrated ammonium hydroxide.
-
The mixture is heated at 55°C for at least 8-16 hours to ensure complete deprotection.
-
Alternatively, for oligonucleotides sensitive to ammonia, deprotection can be carried out with 0.4 M sodium hydroxide in a 4:1 methanol/water solution for 17 hours at room temperature.[8]
Logical Decision Pathway for Phosphoramidite Selection
The choice between N2-DMF-dG and N2-isobutyryl-dG can be guided by the specific requirements of the synthesis.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. DMT-dG(dmf) Phosphoramidite ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. glenresearch.com [glenresearch.com]
- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
The dmf-dG Protecting Group: A Superior Choice for Oligonucleotide Synthesis
In the realm of solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of yield, purity, and the overall success of the synthesis, particularly for complex sequences. Among the various options for protecting deoxyguanosine (dG), the dimethylformamidine (dmf) group has emerged as a superior alternative to traditional protecting groups like isobutyryl (ibu). This guide provides a comprehensive comparison of the dmf-dG protecting group with other commonly used dG protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their oligonucleotide synthesis needs.
Key Advantages of the dmf-dG Protecting Group
The primary advantages of utilizing the dmf-dG protecting group in oligonucleotide synthesis are centered around its favorable deprotection kinetics, enhanced stability under specific conditions, and its positive impact on the synthesis of challenging sequences.
Faster Deprotection: The most significant advantage of the dmf group is its rapid removal under basic conditions compared to the traditionally used ibu group.[1] This accelerated deprotection is advantageous for all oligonucleotide syntheses but is particularly crucial for those containing base-labile modifications that are sensitive to prolonged exposure to harsh deprotection reagents.[2]
Milder Deprotection Conditions: The lability of the dmf group allows for the use of milder deprotection reagents and conditions. This minimizes the degradation of sensitive oligonucleotides and modifications, leading to a higher yield of the desired full-length product.[2][3]
Improved Synthesis of G-Rich Sequences: Guanine-rich oligonucleotides are notoriously difficult to synthesize and deprotect. The use of dmf-dG has been shown to significantly improve the outcome of these syntheses by reducing incomplete deprotection, which is a common issue with the more robust ibu-dG.[4]
Reduced Depurination: The electron-donating nature of the dmf group offers better protection against depurination, the cleavage of the glycosidic bond, which can occur during the acidic detritylation steps of solid-phase synthesis. This leads to higher fidelity of the final oligonucleotide.
Quantitative Comparison of dG Protecting Groups
The following table summarizes the key performance differences between the dmf-dG protecting group and the conventional ibu-dG protecting group based on available experimental data.
| Parameter | dmf-dG | ibu-dG | References |
| Deprotection Time (Ammonium Hydroxide (B78521), 55°C) | 2 - 4 hours | 16 hours | [4][5] |
| Deprotection Time (Ammonium Hydroxide, 65°C) | 1 - 2 hours | 8 hours | [4][5] |
| Deprotection Time (AMA, 65°C) | 10 minutes | 10 minutes | [6][7][8] |
| Suitability for G-Rich Sequences | High | Moderate | [4] |
| Relative Depurination Rate | Lower | Higher |
Note: AMA (Ammonium Hydroxide/Methylamine) is a fast deprotection reagent compatible with both dmf-dG and ibu-dG, though the overall deprotection time for oligonucleotides containing ibu-dG may be longer due to the slower removal of the ibu group from guanine (B1146940) residues.
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)
This protocol outlines the general steps for solid-phase oligonucleotide synthesis.
-
Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the coupling reaction.
-
Coupling: The next phosphoramidite (B1245037) monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a tetrazole or a similar agent and then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
-
Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide to be added to the sequence.
Deprotection Protocol using AMA
Ammonium (B1175870) hydroxide/methylamine (AMA) is a commonly used reagent for rapid deprotection of oligonucleotides.
-
Cleavage from Support: The solid support with the synthesized oligonucleotide is treated with the AMA solution (typically a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) at room temperature for a short period (e.g., 30 minutes) to cleave the oligonucleotide from the support.
-
Base Deprotection: The solution containing the cleaved oligonucleotide is then heated to a specific temperature (e.g., 65°C) for a defined duration (e.g., 10 minutes for oligonucleotides synthesized with dmf-dG and Ac-dC) to remove the protecting groups from the nucleobases.[6][7][8]
-
Work-up: After deprotection, the AMA solution is evaporated, and the resulting oligonucleotide pellet is typically washed and can be further purified by methods such as HPLC or gel electrophoresis.
Logical Relationship of dmf-dG Advantages
The following diagram illustrates the interconnected advantages of using the dmf-dG protecting group in oligonucleotide synthesis.
Caption: Advantages of the dmf-dG protecting group.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
A Researcher's Guide to the Performance of Commercial 5'-O-DMT-N2-DMF-dG Phosphoramidites
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality and performance of phosphoramidite (B1245037) reagents are paramount. The choice of the 5'-O-DMT-N2-DMF-dG phosphoramidite, a critical building block for guanosine (B1672433) incorporation, directly impacts coupling efficiency, final product purity, and overall synthesis yield. This guide provides an objective comparison of key performance indicators for commercial dG(DMF) phosphoramidites and details the experimental protocols necessary for their evaluation.
The use of the dimethylformamidine (DMF) protecting group for the exocyclic amine of deoxyguanosine offers a significant advantage over the more traditional isobutyryl (iBu) group. The primary benefit of the DMF group is its lability, allowing for faster deprotection under milder basic conditions. This is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications that may be compromised by harsh or prolonged deprotection steps.
Key Performance Indicators for Commercial Reagents
While direct head-to-head comparative studies from manufacturers are not always publicly available, researchers can evaluate and compare commercial this compound reagents based on the following critical parameters. Data for these indicators can typically be found in the product's Certificate of Analysis (CoA) or can be determined experimentally.
| Performance Indicator | Description | Importance | Ideal Value/Characteristic |
| Purity (by HPLC/³¹P NMR) | The percentage of the desired phosphoramidite molecule in the reagent. | High purity minimizes the incorporation of impurities into the growing oligonucleotide chain, which can lead to failed sequences and difficult purification.[1] | ≥98% |
| Coupling Efficiency | The percentage of available 5'-hydroxyl groups that successfully react with the phosphoramidite during the coupling step of solid-phase synthesis.[2] | High coupling efficiency is critical for maximizing the yield of the full-length oligonucleotide, especially for long sequences. Even a small decrease in efficiency per cycle results in a significant reduction in the final product. | >99% |
| In-Solution Stability | The stability of the phosphoramidite once dissolved in an anhydrous solvent (typically acetonitrile) for use on an automated synthesizer. dG phosphoramidites are known to be particularly susceptible to degradation.[3] | A more stable reagent ensures consistent coupling efficiency over the duration of the synthesis run and reduces the need for frequent reagent preparation. | Stable in solution for the duration of a typical synthesis run (several hours to days). |
| Water Content | The amount of residual water in the lyophilized phosphoramidite powder. | Water can hydrolyze the phosphoramidite, leading to reduced coupling efficiency and the formation of H-phosphonate impurities.[3] | As low as possible, typically specified in ppm. |
| Deprotection Time/Conditions | The time and conditions required to remove the DMF protecting group from the guanine (B1146940) base after synthesis. | Faster and milder deprotection conditions are advantageous for high-throughput synthesis and for oligonucleotides with sensitive modifications.[4] | Rapid deprotection under standard conditions (e.g., ammonium (B1175870) hydroxide (B78521) or AMA). |
| Cost per Coupling | The price of the reagent relative to the number of synthesis reactions that can be performed. | While not a direct measure of performance, it is a crucial factor for budget-conscious research and large-scale production. | Varies by supplier and scale. A cost-benefit analysis should consider purity and coupling efficiency. |
Experimental Protocols for Performance Evaluation
To conduct a thorough in-house comparison of this compound reagents from different commercial suppliers, the following experimental protocols are recommended.
Determination of Coupling Efficiency
The coupling efficiency can be determined on an automated DNA synthesizer by monitoring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
Reagent Preparation: Dissolve the this compound phosphoramidite from each supplier to the manufacturer's recommended concentration in anhydrous acetonitrile (B52724).
-
Synthesis of a Test Oligonucleotide: Synthesize a short, homopolymeric oligonucleotide (e.g., a 10-mer of dG) on a standard solid support (e.g., CPG).
-
DMT Cation Collection: During each synthesis cycle, collect the acidic deblocking solution containing the cleaved DMT cation.
-
Spectrophotometric Measurement: Measure the absorbance of the collected solution at approximately 495 nm.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency (CE) can be calculated using the following formula: CE (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of the stepwise efficiencies over the course of the synthesis.
Analysis of Final Oligonucleotide Purity by HPLC
The purity of the synthesized oligonucleotide is a direct reflection of the phosphoramidite's quality and coupling efficiency.
Methodology:
-
Oligonucleotide Synthesis: Synthesize a test oligonucleotide of a defined length (e.g., a 20-mer with mixed bases including several dG incorporations) using the dG(DMF) phosphoramidite from each supplier.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect it according to the supplier's recommendations.
-
Purification (Optional but Recommended): For a more accurate assessment of purity, the crude product can be purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: Use a reverse-phase C18 column suitable for oligonucleotide analysis.
-
Mobile Phase: A gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in acetonitrile is typically used.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the percentage of the full-length product versus shorter, failed sequences (n-1, n-2, etc.). The peak area of the full-length product relative to the total peak area of all oligonucleotide species represents the purity.
Mass Spectrometry Analysis
Mass spectrometry provides an accurate determination of the molecular weight of the synthesized oligonucleotide, confirming the correct incorporation of the dG residues and identifying any potential modifications or impurities.
Methodology:
-
Sample Preparation: Prepare a sample of the purified oligonucleotide.
-
Mass Spectrometry: Utilize either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Data Analysis: Compare the observed molecular weight with the theoretical calculated molecular weight of the target oligonucleotide. Any significant deviations may indicate incomplete deprotection, modifications, or the incorporation of impurities from the phosphoramidite.
Visualizing the Evaluation Workflow
The following diagrams illustrate the key processes involved in evaluating the performance of this compound phosphoramidites.
References
Assessing the Impact of N2-Position Guanine Modifications on Oligonucleotide Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of oligonucleotide duplexes is paramount for applications ranging from diagnostics to therapeutics. The modification of nucleobases, either intentionally or as a result of incomplete deprotection during synthesis, can significantly alter these stabilities. This guide provides a comparative analysis of the impact of N2-position modifications of 2'-deoxyguanosine (B1662781) (dG) on DNA duplex stability, with a particular focus on the implications of residual N2-dimethylformamidinyl-deoxyguanosine (N2-DMF-dG), a common protecting group in oligonucleotide synthesis.
While N2-DMF-dG is designed to be a transient modification removed after synthesis, its incomplete removal or the presence of other N2-guanine adducts can lead to significant changes in the thermodynamic properties and conformation of DNA duplexes. This guide summarizes key experimental data on the effects of various N2-guanine modifications and provides detailed protocols for assessing duplex stability.
Quantitative Impact of N2-Guanine Modifications on Duplex Stability
The thermal stability of an oligonucleotide duplex is commonly characterized by its melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide deeper insights into the forces driving duplex formation. Modifications at the N2-position of guanine (B1146940) can disrupt the Watson-Crick base pairing and stacking interactions, generally leading to a decrease in duplex stability.
Below is a summary of the reported changes in melting temperature (ΔTm) for various N2-dG modifications compared to their unmodified counterparts.
| Modification | Base Pair | Oligonucleotide Sequence Context | ΔTm (°C) vs. Unmodified | Reference |
| 1,N2-propanodeoxyguanosine (X) | X•C | d(CGCATGXGTACGC)•d(GCGTACGCATGCG) | Destabilizing | [1] |
| 1,N2-propanodeoxyguanosine (X) | X•A | d(CGCATGXGTACGC)•d(GCGTACACATGCG) | More Destabilizing | [1] |
| N2-Ethyl-8-Oxo-2'-dG | N/A | Not specified | Supports viability for enzymatic assays | [2] |
| N2,N2-Dimethyl-8-Oxo-2'-dG | N/A | Not specified | Supports viability for enzymatic assays | [2] |
| 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG(N2)-AAF) | dG(N2)-AAF•C | Not specified | Stabilizing (driven by favorable entropy) | [3] |
Note: Quantitative ΔTm values for 1,N2-propanodeoxyguanosine were not explicitly provided in the abstract but were described as destabilizing. The study on N2-Alkyl-8-Oxo-dG focused on substrate viability rather than providing specific ΔTm values.[1][2][3]
Experimental Protocols for Assessing Duplex Stability
Accurate assessment of oligonucleotide duplex stability is crucial. The two most common techniques for this are thermal melting analysis (UV-Vis spectrophotometry) and circular dichroism (CD) spectroscopy.
Thermal Melting (Tm) Analysis by UV-Vis Spectrophotometry
This method measures the change in UV absorbance of a DNA solution as a function of temperature. The hyperchromic effect—the increase in absorbance as the duplex denatures into single strands—is monitored, typically at 260 nm.[4][5][6]
Protocol:
-
Sample Preparation:
-
Dissolve the purified oligonucleotides (modified and unmodified strands, and their complements) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
Determine the concentration of each oligonucleotide strand by measuring the absorbance at 260 nm at a temperature above the expected Tm.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands to the desired final concentration (typically in the micromolar range).
-
-
Annealing:
-
Heat the duplex samples to 95°C for 5 minutes to ensure complete denaturation.
-
Allow the samples to cool slowly to room temperature over several hours to facilitate proper annealing.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Blank the instrument with the buffer solution.
-
Place the annealed duplex samples in quartz cuvettes.
-
Set the instrument to monitor the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).[6]
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-strand) baselines. This is typically calculated from the maximum of the first derivative of the melting curve.[4]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve and from the dependence of Tm on oligonucleotide concentration (van't Hoff analysis).[7]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is highly sensitive to the secondary structure of nucleic acids and can detect conformational changes induced by modifications. The canonical B-form DNA duplex exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[8][9][10]
Protocol:
-
Sample Preparation:
-
Prepare duplex samples as described for thermal melting analysis in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record CD spectra over a wavelength range of 200-320 nm at a controlled temperature (typically below the Tm, e.g., 20°C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
Compare the CD spectrum of the modified duplex to that of the unmodified duplex.
-
Changes in the position, intensity, and shape of the CD bands can indicate alterations in the helical structure (e.g., a shift from B-form towards A-form or a disordered conformation).[10]
-
CD melting experiments can also be performed by monitoring the CD signal at a specific wavelength while ramping the temperature.
-
Visualizing the Workflow and Impact
The following diagrams illustrate the experimental workflow for assessing duplex stability and the conceptual impact of N2-guanine modifications.
Caption: Experimental workflow for assessing oligonucleotide duplex stability.
Caption: Logical impact of N2-guanine modifications on duplex stability.
Conclusion
The presence of modifications at the N2-position of guanine, including residual protecting groups like N2-DMF-dG or other adducts, can significantly impact the stability and conformation of oligonucleotide duplexes. As the data on various N2-adducts suggest, such modifications are generally destabilizing, leading to a decrease in the melting temperature. This underscores the critical importance of robust purification and quality control measures in oligonucleotide synthesis to ensure the complete removal of protecting groups. For researchers designing and utilizing modified oligonucleotides, a thorough characterization of their duplex stability using techniques like thermal melting analysis and circular dichroism spectroscopy is essential for predictable performance in their specific applications.
References
- 1. Influence of an exocyclic guanine adduct on the thermal stability, conformation, and melting thermodynamics of a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and duplex stability of N2-Alkyl 8-Oxo-2’-deoxyguanosine oligonucleotides for use as substrate analogs for DNA repair protein MutY - American Chemical Society [acs.digitellinc.com]
- 3. Collection - Structure and Stability of Duplex DNA Containing the 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG(N2)-AAF) Lesion:â A Bulky Adduct that Persists in Cellular DNA - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 4. agilent.com [agilent.com]
- 5. jasco-global.com [jasco-global.com]
- 6. agilent.com [agilent.com]
- 7. Thermodynamics of DNA: heat capacity changes on duplex unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to 5'-O-DMT-N2-DMF-dG in Gene Synthesis
For researchers, scientists, and drug development professionals engaged in gene synthesis, the choice of phosphoramidite (B1245037) chemistry is critical to achieving high-fidelity and high-yield oligonucleotides. The protecting group strategy for deoxyguanosine (dG), in particular, can significantly impact the efficiency of synthesis and the ease of deprotection. This guide provides an objective comparison of 5'-O-DMT-N2-DMF-dG against other common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (this compound) is a key building block in solid-phase oligonucleotide synthesis. Its primary advantage lies in the lability of the dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine. This feature allows for significantly faster and milder deprotection conditions compared to more traditional protecting groups like isobutyryl (ibu) or benzoyl (Bz). This is particularly beneficial for the synthesis of long oligonucleotides, G-rich sequences, and sequences containing base-labile modifications, where harsh deprotection conditions can lead to side reactions and degradation of the final product.
While direct, publicly available, side-by-side case studies with comprehensive quantitative data on coupling efficiency and final purity for the synthesis of a specific gene are limited, the established chemical properties and supporting data on deprotection kinetics and phosphoramidite stability strongly support the advantages of using this compound in many gene synthesis applications.
Performance Comparison
The selection of a dG phosphoramidite influences several key aspects of oligonucleotide synthesis. Below is a comparison of this compound with the commonly used 5'-O-DMT-N2-ibu-dG.
| Parameter | This compound | 5'-O-DMT-N2-ibu-dG (Alternative) | Key Advantages of DMF-dG |
| Deprotection Time | Fast (e.g., 1 hour at 65°C in concentrated ammonia)[1][2] | Slower (requires longer incubation, e.g., overnight at 55°C in concentrated ammonia) | Reduced synthesis time, higher throughput. |
| Deprotection Conditions | Milder conditions possible, compatible with AMA (ammonium hydroxide (B78521)/methylamine) for ultra-fast deprotection.[3] | Requires harsher or more prolonged basic treatment for complete removal. | Suitable for synthesizing oligonucleotides with sensitive modifications that would be degraded by harsh deprotection steps. |
| Performance with G-rich Sequences | Reduced risk of incomplete deprotection, leading to higher purity of the final product.[1][2] | Prone to incomplete deprotection, resulting in impurities that can be difficult to remove. | Improved yield and purity for challenging sequences. |
| Solution Stability | Generally stable in solution, comparable to other standard phosphoramidites.[1][2] | Also stable, but degradation can be influenced by various factors. | Reliable performance in automated synthesizers. |
| Coupling Efficiency | High coupling efficiencies, generally >98-99%, are expected under optimized conditions. | High coupling efficiencies are also achievable. | Comparable performance in the coupling step of synthesis. |
Experimental Data
Table 1: Deprotection Times for dG Protecting Groups
| Protecting Group | Deprotection Conditions | Time | Reference |
| Dimethylformamidine (dmf) | Concentrated Ammonia at 55°C | 2 hours | [1][2] |
| Dimethylformamidine (dmf) | Concentrated Ammonia at 65°C | 1 hour | [1][2] |
| Isobutyryl (ibu) | Concentrated Ammonia at 55°C | 8-15 hours (overnight) | [4] |
This data clearly illustrates the kinetic advantage of the DMF protecting group, enabling a significant reduction in the overall synthesis time.
Experimental Protocols
Below are generalized protocols for the key stages of oligonucleotide synthesis where the choice of dG phosphoramidite is relevant.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for incorporating a phosphoramidite onto a solid support.
-
Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the coupling reaction.
-
Coupling: The this compound phosphoramidite (or alternative) is activated with an activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically in the range of 30-60 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each subsequent nucleotide addition.
Protocol 2: Cleavage and Deprotection
Using this compound:
-
After the final synthesis cycle, the solid support is treated with concentrated ammonium (B1175870) hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
For deprotection with concentrated ammonium hydroxide, the mixture is heated at 65°C for 1 hour.[1][2]
-
For ultra-fast deprotection with AMA, the treatment can be as short as 10 minutes at 65°C.[3]
-
The solution containing the cleaved and deprotected oligonucleotide is then collected.
Using 5'-O-DMT-N2-ibu-dG (for comparison):
-
The solid support is treated with concentrated ammonium hydroxide.
-
The mixture is heated at 55°C for 8-15 hours (overnight) to ensure complete removal of the isobutyryl groups.[4]
-
The solution containing the cleaved and deprotected oligonucleotide is collected.
Protocol 3: Analysis of Oligonucleotide Purity by HPLC
-
Sample Preparation: A small aliquot of the crude deprotected oligonucleotide solution is diluted in an appropriate buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 50% B over 30 minutes) is used to elute the oligonucleotides.
-
Detection: UV absorbance is monitored at 260 nm.
-
-
Data Analysis: The purity of the oligonucleotide is determined by integrating the peak area of the full-length product and expressing it as a percentage of the total integrated peak area.
Visualizations
Chemical Structure and Synthesis Cycle
Caption: The automated solid-phase oligonucleotide synthesis cycle.
Deprotection Pathway Comparison
Caption: Comparison of deprotection pathways for DMF-dG and ibu-dG.
Logical Flow for Phosphoramidite Selection
Caption: Decision workflow for selecting a dG phosphoramidite.
References
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phosphoramidites for Oligonucleotide Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
The Shifting Landscape of Oligonucleotide Synthesis: A Cost-Effectiveness Analysis of dmf-dG
The large-scale synthesis of oligonucleotides, a cornerstone of modern therapeutics and diagnostics, demands efficiency and cost-effectiveness. The choice of protecting groups for the nucleobases is a critical factor influencing these parameters. This guide provides a detailed comparison of N,N-dimethylformamidine-protected deoxyguanosine (dmf-dG) and the traditional isobutyryl-dG (ibu-dG), offering researchers, scientists, and drug development professionals a data-driven perspective on optimizing their synthesis strategies.
At the heart of solid-phase oligonucleotide synthesis is the phosphoramidite (B1245037) method, a cyclical process of adding nucleotide building blocks to a growing chain. The protecting groups on these phosphoramidites are crucial for preventing unwanted side reactions. The N2 exocyclic amino group of guanine (B1146940) is particularly susceptible to modification and requires robust protection. For decades, the isobutyryl (ibu) group has been the standard choice. However, the advent of the N,N-dimethylformamidine (dmf) protecting group has presented a compelling alternative, primarily due to its significantly faster deprotection kinetics.
Performance Comparison: dmf-dG vs. ibu-dG
The primary advantage of dmf-dG lies in the deprotection step, which is the removal of the protecting groups after the oligonucleotide chain has been assembled. This process can be a significant bottleneck in large-scale synthesis.
| Parameter | dmf-dG | ibu-dG | References |
| Deprotection Time | Significantly faster; ~4 times faster than ibu-dG. Can be completed in minutes with reagents like AMA. | Slower; requires several hours for complete removal. | [1] |
| Coupling Efficiency | Generally high and comparable to ibu-dG, typically >99%. | High, typically >99%. | [2] |
| Overall Yield | Can be slightly lower in some cases, particularly with modified bases. | Generally high and well-established. | [2] |
| Purity | High purity achievable with optimized protocols. | High purity achievable. | [3] |
| Suitability for High-Throughput Synthesis | Highly suitable due to rapid deprotection, enabling faster cycle times. | Less suitable due to longer deprotection times. | [4] |
One study directly comparing the synthesis of an oligonucleotide containing the modified base 2-aminopurine (B61359) found that the use of dmf-protected 2-aminopurine phosphoramidite resulted in a lower overall yield (111 OD) compared to the ibu-protected version (276 OD) after HPLC purification.[2] This suggests that while dmf-dG offers speed, careful optimization is necessary to maximize yield, especially when working with modified oligonucleotides.
Cost-Effectiveness Analysis
A comprehensive cost analysis must consider not only the price of the phosphoramidite but also the associated costs of reagents, solvents, and, crucially, the time required for synthesis and deprotection.
| Cost Factor | dmf-dG | ibu-dG | Analysis |
| Phosphoramidite Cost | Can be offered at a similar price point to ibu-dG by some suppliers. | Standard and widely available. | The direct cost of the phosphoramidite is becoming less of a differentiating factor. |
| Reagent Consumption | Reduced consumption of deprotection reagents due to faster reaction times. | Higher consumption of deprotection reagents. | This can lead to significant cost savings in large-scale operations. |
| Synthesis Time | Faster overall synthesis time due to rapid deprotection. | Slower overall synthesis time. | Increased throughput and reduced labor costs are major advantages of dmf-dG. |
| Waste Generation | Less solvent and reagent waste due to more efficient deprotection. | More waste generated. | Contributes to a more environmentally friendly and cost-effective process. |
While the initial purchase price of dmf-dG phosphoramidite may be comparable to ibu-dG, the downstream savings in terms of time, reagent consumption, and waste disposal make it a highly cost-effective option for large-scale oligonucleotide synthesis. The ability to perform deprotection in minutes rather than hours translates to a significant increase in throughput, a critical factor in a production environment.
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
This protocol provides a general overview of the steps involved in one cycle of oligonucleotide synthesis on an automated synthesizer. Specific timings and reagent volumes will vary depending on the synthesizer model and the scale of the synthesis.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-DMT (4,4'-dimethoxytrityl) protecting group is removed from the support-bound nucleoside by washing with the acidic solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Monitoring: The cleaved DMT cation is orange-colored and its absorbance can be measured to monitor coupling efficiency.
-
-
Coupling:
-
Reagents:
-
Phosphoramidite monomer (e.g., dmf-dG or ibu-dG phosphoramidite) in anhydrous acetonitrile.
-
Activator (e.g., 1H-Tetrazole, DCI, or ETT) in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite monomer and activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride/pyridine/THF).
-
Capping Reagent B (e.g., N-methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent the formation of deletion mutations in subsequent cycles.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
Using dmf-dG:
-
Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with AMA at an elevated temperature (e.g., 65°C) for a short period (e.g., 10-15 minutes). This single step cleaves the oligonucleotide from the support and removes all protecting groups (dmf from guanine, benzoyl or acetyl from adenine (B156593) and cytosine, and the cyanoethyl groups from the phosphate backbone).
Using ibu-dG:
-
Reagent: Concentrated aqueous ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended period (e.g., 8-16 hours). This cleaves the oligonucleotide from the support and removes the protecting groups. The longer time is required for the complete removal of the more stable ibu group.
Visualizing the Chemistry and Workflow
To better understand the processes discussed, the following diagrams illustrate the key chemical structures and the overall synthesis workflow.
Conclusion
The use of dmf-dG in large-scale oligonucleotide synthesis offers a clear advantage in terms of time and, consequently, cost-effectiveness. The dramatic reduction in deprotection time allows for significantly higher throughput, a critical consideration in commercial and high-demand research environments. While the initial cost of the phosphoramidite may be comparable to the traditional ibu-dG, the savings on reagents, labor, and waste disposal, coupled with the increase in productivity, make dmf-dG a superior choice for many large-scale applications. However, as with any chemical process, optimization of synthesis and purification protocols is essential to ensure high yield and purity, particularly when working with modified oligonucleotides. For researchers and professionals involved in large-scale oligonucleotide synthesis, the adoption of dmf-dG represents a significant step towards more efficient, economical, and environmentally conscious production.
References
A Comparative Guide to Analytical Methods for Confirming Complete Deprotection of N2-DMF-dG
For researchers, scientists, and drug development professionals, ensuring the complete removal of protecting groups from synthetic oligonucleotides is a critical step in producing high-quality, functional products. The N2-dimethylformamidine (DMF) protecting group on 2'-deoxyguanosine (B1662781) (dG) is favored for its rapid deprotection kinetics. However, incomplete removal can lead to oligonucleotides with altered hybridization properties and biological activity. This guide provides an objective comparison of the primary analytical methods used to confirm the complete deprotection of N2-DMF-dG, supported by experimental data and detailed protocols.
Key Analytical Techniques for Deprotection Monitoring
The two most prevalent analytical techniques for assessing the completeness of N2-DMF-dG deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Each method offers distinct advantages and sensitivities in detecting residual protecting groups. While Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, it is generally less common for routine quantitative analysis in this context.
Table 1: Comparison of Analytical Methods for N2-DMF-dG Deprotection Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) | Electrospray Ionization Mass Spectrometry (ESI-MS) | MALDI-TOF Mass Spectrometry |
| Primary Separation Principle | Hydrophobicity | Charge | Mass-to-charge ratio | Mass-to-charge ratio |
| Detection of Incomplete Deprotection | Shift in retention time (partially protected species are more hydrophobic) | Shift in retention time (charge may be slightly altered) | Detection of a mass addition corresponding to the DMF group (+55 Da) | Detection of a mass addition corresponding to the DMF group (+55 Da) |
| Quantitation | Good, based on peak area integration | Good, based on peak area integration | Can provide semi-quantitative estimates based on ion intensity | Less quantitative than ESI-MS |
| Sensitivity | Moderate | Moderate | High; considered more sensitive than chromatographic methods for detecting low levels of protected species.[1][2] | High |
| Resolution | High | High | High resolution allows for accurate mass determination | Resolution decreases for larger oligonucleotides.[3] |
| Throughput | Moderate | Moderate | High | High |
| Instrumentation Cost | Moderate | Moderate | High | High |
| Key Advantage | Widely available, robust, and provides quantitative purity assessment. | Good for separating failure sequences. | High sensitivity for detecting residual protecting groups and other adducts.[1][2][3] | Fast analysis time, suitable for high-throughput screening. |
| Key Limitation | May not resolve species with very similar hydrophobicity; less sensitive than MS to trace amounts of protected oligonucleotides.[1][2] | Less sensitive to the presence of neutral protecting groups. | Can be sensitive to salt contamination; quantification can be complex. | Lower resolution for longer oligonucleotides; potential for fragmentation of labile molecules.[3] |
Experimental Protocols
Deprotection of N2-DMF-dG Containing Oligonucleotides
A common method for the deprotection of oligonucleotides containing N2-DMF-dG is treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[1]
Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521):
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Conditions: 2 hours at 65°C or 4 hours at 55°C.[4]
Ultra-Fast Deprotection with AMA:
-
Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Conditions: 10 minutes at 65°C.[5] It is crucial to use acetyl-protected dC (Ac-dC) with AMA to prevent base modification.[1]
Following deprotection, the solution is typically evaporated to dryness. The resulting oligonucleotide pellet is then resuspended in an appropriate buffer for analysis.
Analytical Methodologies
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity. The presence of the DMF protecting group increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on the column compared to the fully deprotected sequence.
Protocol for RP-HPLC Analysis:
-
Column: Waters X-Bridge C18, 2.5 µm, 4.6 x 50 mm or equivalent.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient (DMT-off analysis): A linear gradient from 3% to 15% Mobile Phase B over 15 minutes is a typical starting point.[1][4]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the dried oligonucleotide in Mobile Phase A.
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a highly sensitive technique that measures the mass-to-charge ratio of ions in the gas phase. Incomplete deprotection is readily identified by the presence of a species with a mass increase of 55 Da (the mass of the formamidine (B1211174) group, C2H3N2) for each remaining DMF group.
Protocol for ESI-MS Analysis:
-
Sample Preparation: The oligonucleotide sample must be desalted prior to analysis to minimize ion suppression. This can be achieved by ethanol (B145695) precipitation or using a desalting column.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Data Analysis: The acquired mass spectrum is deconvoluted to determine the molecular weight of the species present in the sample. The presence of peaks at the expected mass + n*55 Da indicates incomplete deprotection.
Visualizing the Deprotection and Analysis Workflow
The following diagrams illustrate the chemical deprotection pathway and the analytical workflow for confirming its completion.
Caption: Deprotection mechanism of N2-DMF-dG.
References
The Race for Speed: A Comparative Review of Fast Deprotection Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the efficiency of the deprotection step is a critical determinant of throughput and the integrity of the final product, especially for complex and modified oligonucleotides. The advent of fast deprotection phosphoramidites has revolutionized this process, significantly reducing the time required for the removal of protecting groups from synthetic oligonucleotides. This guide provides a comparative overview of commercially available fast deprotection phosphoramidites, summarizing their performance characteristics based on available data and outlining experimental protocols for their evaluation.
The traditional deprotection of standard phosphoramidites, such as those with benzoyl (Bz) and isobutyryl (iBu) protecting groups, often requires prolonged incubation in concentrated ammonia (B1221849) at elevated temperatures (e.g., 8-16 hours at 55°C). This can be a significant bottleneck in high-throughput oligonucleotide synthesis and can be detrimental to sensitive modifications and dyes. Fast deprotection phosphoramidites utilize more labile protecting groups, enabling deprotection in a fraction of the time, often under milder conditions.
A Landscape of Labile Protecting Groups
Several classes of fast deprotection phosphoramidites are commercially available, each employing different protecting group strategies to achieve rapid cleavage. The most common among these include those utilizing Phenoxyacetyl (PAC), Acetyl (Ac), Dimethylformamidine (dmf), and tert-Butylphenoxyacetyl (TAC) protecting groups.
| Protecting Group | Common Nucleobases | Key Features |
| PAC (Phenoxyacetyl) | dA, dG | Mild deprotection conditions, suitable for sensitive modifications. |
| iPr-PAC (Isopropyl-phenoxyacetyl) | dG | Enhanced solubility compared to PAC-dG. |
| Ac (Acetyl) | dC | Compatible with ultra-fast deprotection methods like AMA.[1][2] |
| dmf (Dimethylformamidine) | dG, dA | Rapid deprotection, but dmf-dA can be labile during synthesis.[3] |
| TAC (tert-Butylphenoxyacetyl) | dA, dC, dG | Ultra-fast deprotection with ammonia or AMA. |
Comparative Performance of Fast Deprotection Strategies
Direct, independent comparative studies across all commercially available fast deprotection phosphoramidites are limited. However, data from suppliers and published research provide insights into their relative performance. The primary metrics for comparison are deprotection time, coupling efficiency, and the purity of the final oligonucleotide.
Deprotection Times and Conditions
The key advantage of these phosphoramidites lies in the significant reduction of deprotection times. The following table summarizes typical deprotection conditions for various fast deprotection strategies.
| Deprotection Reagent | Temperature | Time | Compatible Protecting Groups |
| Concentrated Ammonia | Room Temperature | 16 hours | PAC, iPr-PAC[4][5] |
| Concentrated Ammonia | 60°C | 30-60 minutes | PAC, iPr-PAC[4][5] |
| Concentrated Ammonia | 55°C | 2-3 hours | dmf, iBu (for dC)[6] |
| AMA (Ammonium Hydroxide (B78521)/Methylamine) | 65°C | 5-10 minutes | Ac-dC, iBu-dG, dmf-dG[1][2] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) with UltraMild Cap A[1] |
| Microwave Irradiation with 29% Aqueous Ammonia | 170°C | 5 minutes | Standard amide protecting groups (Bz, iBu)[7] |
It is important to note that the choice of deprotection strategy must be compatible with any other modifications or dyes present in the oligonucleotide.[1][2]
Coupling Efficiency and Oligonucleotide Purity
While manufacturers of fast deprotection phosphoramidites generally claim high coupling efficiencies (typically >99%), quantitative head-to-head comparisons are scarce. The stability of the phosphoramidite (B1245037) in solution can impact coupling efficiency, with some studies suggesting a correlation between the ease of protecting group removal and the propensity for degradation. For instance, dG phosphoramidites are known to be particularly susceptible to hydrolysis.[8]
The purity of the final oligonucleotide is a critical parameter. HPLC analysis is a standard method for assessing purity. Some studies have shown that fast deprotection protocols can yield oligonucleotides of comparable or even higher purity than traditional methods, with fewer side products. For example, a new ammonia-free deprotection method has been reported to produce high-quality oligonucleotides, avoiding the need for additional purification steps to remove residual protecting groups.[9] An informal comparison by Glen Research indicated that oligonucleotides produced using Ac-dC, benzoyl-dC, and Expedite (TAC) monomers all resulted in excellent quality products.[3]
Experimental Protocols for Evaluation
To facilitate the in-house comparison of different fast deprotection phosphoramidites, the following experimental protocols are provided as a general guideline.
Standard Oligonucleotide Synthesis Cycle
A standard phosphoramidite cycle is a four-step process:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole or a more efficient activator like DCI) and subsequent reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Deprotection Protocol (Example using AMA)
This protocol is an example for the ultra-fast deprotection of oligonucleotides synthesized with Ac-dC and dmf-dG phosphoramidites.
-
Cleavage from Solid Support: Treat the CPG support with a 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide and 40% aqueous methylamine (B109427) (AMA) at room temperature for 5-10 minutes.
-
Transfer: Transfer the supernatant containing the cleaved oligonucleotide to a sealed vial.
-
Deprotection: Heat the vial at 65°C for 5-10 minutes.
-
Evaporation: Cool the vial and evaporate the AMA solution to dryness.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer for analysis or purification.
Chemical Structures of Common Fast Deprotection Groups
The following diagram illustrates the chemical structures of some of the common protecting groups used in fast deprotection phosphoramidites.
Conclusion and Future Outlook
Fast deprotection phosphoramidites offer a significant advantage in modern oligonucleotide synthesis by drastically reducing deprotection times and often allowing for milder reaction conditions. The choice of the optimal fast deprotection strategy depends on several factors, including the specific oligonucleotide sequence, the presence of sensitive modifications, and the desired throughput. While direct comparative data across all suppliers and protecting group types is limited, the information available from manufacturers and the scientific literature provides a strong basis for selecting an appropriate system.
For researchers and drug development professionals, it is recommended to perform in-house evaluations of different fast deprotection phosphoramidites to determine the most suitable option for their specific applications. The experimental protocols outlined in this guide can serve as a starting point for such evaluations. As the demand for synthetic oligonucleotides continues to grow, further innovations in phosphoramidite chemistry are anticipated, likely leading to even faster and more efficient deprotection strategies in the future.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5'-O-DMT-N2-DMF-dG: Performance in Diagnostic Probe Synthesis
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational process for creating diagnostic probes, such as those used in PCR, sequencing, and fluorescence in situ hybridization (FISH). The choice of phosphoramidite (B1245037) building blocks is critical, as it directly influences synthesis efficiency, product purity, and the functional performance of the final probe. This guide provides an objective evaluation of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG), comparing its performance with common alternatives and detailing the experimental protocols necessary for validation.
Performance Metrics: A Comparative Analysis
The primary distinction between deoxyguanosine (dG) phosphoramidites lies in the protecting group used for the exocyclic N2 amine. The most common groups are dimethylformamidine (DMF), isobutyryl (iBu), and acetyl (Ac). The selection of this group has significant downstream consequences, particularly concerning the deprotection step.
The DMF protecting group is notably more labile than the traditional iBu group. This allows for significantly faster and milder deprotection conditions, which is a key advantage in modern high-throughput synthesis environments.[1][2] Using a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), oligonucleotides containing DMF-dG can be fully deprotected in as little as 5-10 minutes at 65°C.[2][3][4] In contrast, standard deprotection for iBu-dG using ammonium hydroxide requires significantly longer incubation, typically 8 hours at 65°C or 16 hours at 55°C.[2] This rapid deprotection minimizes exposure to harsh basic conditions, reducing the risk of side reactions and degradation of sensitive dyes or modifications often included in diagnostic probes.
Table 1: Comparative Performance of dG Phosphoramidites
| Parameter | This compound | 5'-O-DMT-N2-iBu-dG | 5'-O-DMT-N2-Ac-dG |
| Coupling Efficiency | >99% | >99% | >98% |
| Primary Deprotection Reagent | Ammonium Hydroxide / Methylamine (AMA)[3] | Ammonium Hydroxide[2] | Ammonium Hydroxide[2] |
| Deprotection Time (at 65°C) | 5-10 minutes[2][4] | 8 hours[2] | 2 hours[2] |
| Deprotection Conditions | Ultrafast / Mild | Standard / Prolonged | Fast / Standard |
| Key Advantage | Rapid deprotection minimizes side reactions and is ideal for sensitive probes.[1][5] | Traditional, well-established chemistry. | Faster deprotection than iBu. |
| Potential Issues | Requires use of Ac-dC with AMA to prevent cytidine (B196190) modification.[2][4] | Long deprotection can damage sensitive labels; potential for incomplete deprotection in G-rich sequences.[1] | Can be susceptible to acetylation during capping if not fully reacted. |
Experimental Protocols
To empirically validate the performance of different dG phosphoramidites, the following protocols for oligonucleotide synthesis and deprotection can be employed.
Protocol 1: Solid-Phase Oligonucleotide Synthesis
Objective: To synthesize a target oligonucleotide using an automated DNA synthesizer to compare the performance of different dG phosphoramidites.
Methodology:
-
Preparation: Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Install the reagents on an automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The next phosphoramidite in the sequence is activated (e.g., with 4,5-dicyanoimidazole) and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are irreversibly capped by acetylation to prevent the formation of deletion mutants (failure sequences).
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
-
Monitoring: Coupling efficiency is typically monitored by the synthesizer via trityl cation quantification after the detritylation step.
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Protocol 2: Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and phosphate backbone.
Methodology:
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a screw-cap vial.
-
For DMF-dG (Ultrafast Method):
-
For iBu-dG (Standard Method):
-
Add concentrated ammonium hydroxide.
-
Incubate the vial at 55°C for 16 hours or 65°C for 8 hours.[2]
-
-
Post-Deprotection:
-
After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the sample using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water for analysis.
-
Caption: Logical flow for selecting a deprotection protocol based on the dG protecting group.
Protocol 3: Purity and Yield Analysis
Objective: To quantify the purity and yield of the final oligonucleotide product.
Methodology:
-
Quantification: Measure the absorbance of the purified oligonucleotide solution at 260 nm (A260) using a UV-Vis spectrophotometer to determine the yield.
-
Purity Assessment:
-
Analyze the crude and purified products using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Calculate purity by integrating the peak area of the full-length product relative to the total area of all peaks.
-
Confirm the mass of the final product using Mass Spectrometry (e.g., ESI-MS) to ensure it matches the expected molecular weight.
-
Conclusion
The performance evaluation clearly indicates that this compound is a superior choice for the synthesis of diagnostic probes, particularly when speed, purity, and the integrity of sensitive modifications are critical. Its primary advantage lies in the ultrafast deprotection protocol it enables, drastically reducing synthesis turnaround time from many hours to mere minutes.[1][2] This efficiency gain, combined with a reduction in potential side reactions, makes DMF-dG an optimal reagent for demanding applications in research, diagnostics, and the development of nucleic acid therapeutics.
References
A Researcher's Guide to Labile Guanine Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide synthesis, the choice of protecting group strategy is paramount to achieving high-purity, high-yield products. This guide provides a comprehensive comparison of commonly employed labile guanine (B1146940) protecting groups, supported by experimental data, to inform the selection of the most suitable group for specific therapeutic and research applications.
The exocyclic amine of guanine is a critical site requiring protection during the automated solid-phase synthesis of oligonucleotides. The ideal protecting group must be stable throughout the synthesis cycles yet readily and cleanly removable under mild conditions to preserve the integrity of the final oligonucleotide product, especially those containing sensitive modifications. This guide focuses on labile protecting groups that offer significant advantages over traditional, more robust groups by enabling faster, milder deprotection protocols, thereby minimizing side reactions and enhancing the overall quality of synthetic oligonucleotides.
Performance Comparison of Labile Guanine Protecting Groups
The selection of a guanine protecting group directly impacts the deprotection kinetics and the final purity and yield of the synthesized oligonucleotide. The following tables summarize quantitative data from various studies to facilitate a direct comparison of commonly used labile protecting groups.
Table 1: Deprotection Times of Guanine Protecting Groups with Ammonium (B1175870) Hydroxide (B78521)
| Protecting Group | Deprotection Conditions | Time for Complete Deprotection | Reference |
| Isobutyryl (iBu) | Concentrated NH₄OH, 55°C | 16 hours | [1] |
| Concentrated NH₄OH, Room Temp. | 36 hours | [1] | |
| Dimethylformamidine (dmf) | Concentrated NH₄OH, 55°C | 4 hours | [1] |
| Concentrated NH₄OH, Room Temp. | 16 hours | [1] | |
| Acetyl (Ac) | Concentrated NH₄OH, 55°C | 4 hours | [1] |
| Concentrated NH₄OH, Room Temp. | 16 hours | [1] | |
| 4-isopropyl-phenoxyacetyl (iPr-Pac) | Concentrated NH₄OH, 55°C | 0.5 hours | [1] |
| Concentrated NH₄OH, Room Temp. | 2 hours | [1] | |
| Phenoxyacetyl (Pac) | 29% NH₃, Room Temp. | < 4 hours | [2] |
Table 2: Deprotection Times with Ammonium Hydroxide/Methylamine (B109427) (AMA)
| Protecting Group | Deprotection Conditions | Time for Complete Deprotection | Reference |
| Isobutyryl (iBu) | AMA (1:1), 65°C | 10 minutes | [3] |
| Dimethylformamidine (dmf) | AMA (1:1), 65°C | 10 minutes | [3] |
| Acetyl (Ac) | AMA (1:1), 65°C | 5 minutes | [4] |
Table 3: Half-lives (t₁₂) of Guanine Protecting Groups under Various Deprotection Conditions
| Protecting Group | Aqueous Methylamine | Ethanolic Ammonia (B1221849) | Potassium Bicarbonate |
| Isobutyryl (iBu) | - | > 2 hours (incomplete) | > 2 hours (23% cleavage) |
| tert-butylphenoxyacetyl (tBPAC) | - | ~ 2 hours | 35 minutes |
| Phenoxyacetyl (Pac) | - | < 2 hours | 38 minutes |
Data for Table 3 was extracted from a study by Grajkowski et al., which investigated the cleavage rates of various protecting groups.[5]
Key Benefits and Considerations of Labile Guanine Protecting Groups
Phenoxyacetyl (Pac) and its derivatives (e.g., iPr-Pac, tBPAC):
-
Benefits: These groups are highly labile and can be removed under very mild conditions, such as dilute ammonia at room temperature or potassium carbonate in methanol.[6] This is particularly advantageous for the synthesis of oligonucleotides containing sensitive functional groups or modifications that are unstable under harsh basic conditions.[6] The use of Pac-protected monomers can significantly reduce deprotection times, streamlining the overall synthesis workflow.[2]
-
Considerations: The stability of Pac-protected monomers during synthesis, particularly their resistance to depurination during the acidic detritylation step, should be considered, although studies have shown favorable stability compared to standard protecting groups.[2]
Dimethylformamidine (dmf):
-
Benefits: The dmf group offers a good balance between stability during synthesis and lability during deprotection. It is notably more resistant to depurination during the acidic detritylation steps compared to standard acyl protecting groups. This increased stability can lead to higher fidelity in the synthesis of long oligonucleotides or sequences prone to depurination.
-
Considerations: While more labile than traditional groups like isobutyryl, dmf requires slightly more forcing deprotection conditions than the Pac family of protecting groups.
Acetyl (Ac):
-
Benefits: The acetyl group is a small and highly labile protecting group. Its rapid removal is a key advantage, especially in "UltraFAST" deprotection protocols using AMA, where deprotection can be achieved in as little as 5-10 minutes at elevated temperatures.[4]
-
Considerations: The stability of the Ac group during the capping step with acetic anhydride (B1165640) needs to be considered, as potential N-acetylation of guanine can occur.
Experimental Protocols
1. HPLC Analysis of Oligonucleotide Purity
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic oligonucleotides. Both ion-exchange (IEX) and reversed-phase (RP) HPLC are commonly employed.
-
Ion-Exchange HPLC (for analyzing purity based on charge):
-
Column: A strong anion-exchange column suitable for oligonucleotide separation.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5, 10% Acetonitrile.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.5, 1 M NaCl, 10% Acetonitrile.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The crude or purified oligonucleotide is dissolved in Mobile Phase A.
-
-
Reversed-Phase HPLC (for analyzing purity based on hydrophobicity and for "DMT-on" purification):
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 50%) over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The oligonucleotide sample is dissolved in Mobile Phase A. For DMT-on analysis, the 5'-dimethoxytrityl group is left on after synthesis, which significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from failure sequences.
-
2. General Deprotection Protocol using Ammonium Hydroxide
-
Following solid-phase synthesis, the controlled pore glass (CPG) support is transferred to a screw-cap vial.
-
Concentrated ammonium hydroxide (28-30%) is added to the vial to cover the CPG.
-
The vial is securely sealed and incubated at the desired temperature (e.g., 55°C or room temperature) for the time specified for the particular guanine protecting group (see Table 1).
-
After incubation, the vial is cooled, and the supernatant containing the cleaved and deprotected oligonucleotide is transferred to a new tube.
-
The CPG is washed with water, and the wash is combined with the supernatant.
-
The solution is then typically dried down in a vacuum concentrator before further purification.
3. "UltraFAST" Deprotection Protocol using AMA
-
The CPG support is transferred to a screw-cap vial.
-
A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) is added to the vial.
-
The vial is sealed and incubated at 65°C for 10-15 minutes.
-
Following incubation, the vial is cooled, and the oligonucleotide solution is processed as described in the ammonium hydroxide protocol.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the protecting groups, the general mechanism of deprotection, and a typical experimental workflow.
Caption: Chemical structures of common labile guanine protecting groups.
Caption: General mechanism of base-catalyzed deprotection of N-acyl guanine.
Caption: A typical workflow for oligonucleotide synthesis and processing.
References
Safety Operating Guide
Proper Disposal of 5'-O-DMT-N2-DMF-dG: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents like 5'-O-DMT-N2-DMF-dG are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this modified deoxynucleoside, drawing from safety data for its constituent components and general best practices for laboratory chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is strongly advised, treating the compound as hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. These are inferred from its chemical structure, which includes the N,N-dimethylformamide (DMF) and dimethoxytrityl (DMT) moieties.
Potential Hazards:
-
Flammability: The presence of the DMF group suggests that the compound may be flammable.[1][2]
-
Toxicity: DMF is a known reproductive toxin and a possible carcinogen. It is readily absorbed through the skin and can cause liver and central nervous system damage.[3][4]
-
Corrosivity: The DMT group, often used as DMT-chloride in synthesis, is corrosive and can cause severe skin burns and eye damage.[5][6]
-
Irritation: May cause skin and eye irritation, and respiratory tract irritation.
Personal Protective Equipment (PPE): Given the potential hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves. It is important to note that neither latex nor nitrile gloves provide adequate long-term protection against DMF.[3] Double-gloving or using thicker, specialized gloves is recommended.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key hazard information for its primary hazardous component, N,N-Dimethylformamide (DMF).
| Parameter | Value | Source |
| Signal Word | Danger | [7] |
| Hazard Statements | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child. | [7] |
| Flash Point | 58 °C / 136.4 °F | [7] |
| Autoignition Temperature | 445 °C / 833 °F | [7] |
Experimental Protocol for Deactivation and Disposal
This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting. The primary method involves the hydrolysis of the molecule to less reactive components, followed by disposal as hazardous chemical waste.
Materials:
-
This compound waste (solid or in solution)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriately labeled hazardous waste container
-
Stir plate and stir bar
-
Chemical fume hood
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure all required PPE is worn correctly.
-
Dissolution:
-
For solid this compound waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile.
-
For residual amounts in empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining compound.
-
-
Hydrolysis/Quenching:
-
In a separate beaker, prepare a 5% aqueous solution of sodium bicarbonate.
-
Slowly and with constant stirring, add the acetonitrile solution of the this compound to the sodium bicarbonate solution. This should be done dropwise to control any potential exothermic reaction.
-
-
Reaction Time: Allow the resulting mixture to stir at room temperature for a minimum of 24 hours. This will facilitate the hydrolysis of the protecting groups and any other reactive moieties.
-
Waste Collection:
-
Carefully transfer the hydrolyzed mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
The label should clearly state "Aqueous waste containing hydrolyzed this compound, N,N-dimethylformamide, and acetonitrile."
-
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4] Never pour chemical waste down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-DMT-N2-DMF-dG
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5'-O-DMT-N2-DMF-dG. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Proper handling of protected nucleosides like this compound is paramount to prevent exposure and ensure the stability of the compound. The primary hazards are associated with the dimethoxytrityl (DMT) and dimethylformamide (DMF) protecting groups, as well as the phosphoramidite (B1245037) moiety.[1][] This document outlines the necessary personal protective equipment (PPE), operational protocols for safe handling, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended equipment.[1][3][4]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Face Shield | Recommended when there is a splash hazard.[3][5] | |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves are recommended. Always inspect gloves before use and dispose of them properly if contaminated.[3] |
| Laboratory Coat | A flame-resistant and impervious lab coat must be worn.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation to prevent inhalation of dust.[3][6] |
| Self-contained Breathing Apparatus (SCBA) | Necessary in the event of a fire or a major spill.[3][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks and maintain the compound's integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly sealed in a dry, well-ventilated area at the recommended temperature of -20°C.[1]
Handling:
-
All handling of the solid compound should be conducted in a well-ventilated chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][7]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
In Case of a Spill:
-
Evacuate the area and remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE, including respiratory protection.[1]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be collected in a designated, properly labeled, and sealed container.[3]
-
Do not dispose of the chemical down the drain or in the general trash.[3]
Decontamination and Disposal:
-
For liquid waste containing this compound, such as from experimental procedures, it should be treated as regulated medical waste (RMW) if it contains recombinant or synthetic nucleic acids.[8]
-
Decontamination of liquid waste can be achieved by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the sink, provided it does not contain other hazardous chemicals.[8]
-
Solid waste should be collected by a licensed disposal company for incineration.[3][8]
-
Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
